Product packaging for (2R,4R)-Boc-D-Pro(4-N3)-OH(Cat. No.:CAS No. 650601-59-5)

(2R,4R)-Boc-D-Pro(4-N3)-OH

Número de catálogo: B2960803
Número CAS: 650601-59-5
Peso molecular: 256.26 g/mol
Clave InChI: JZEOWBJXFSZTJU-RNFRBKRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2R,4R)-Boc-D-Pro(4-N3)-OH is a useful research compound. Its molecular formula is C10H16N4O4 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O4 B2960803 (2R,4R)-Boc-D-Pro(4-N3)-OH CAS No. 650601-59-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650601-59-5
Record name (2R,4R)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2R,4R)-Boc-D-Pro(4-N3)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH

For researchers, scientists, and professionals in drug development, the strategic incorporation of modified amino acids is crucial for creating novel peptides and bioconjugates with enhanced properties. This compound, also known as (2R,4R)-4-azido-N-(tert-butoxycarbonyl)-D-proline, is a key building block in this field. Its azido functional group makes it particularly valuable for "click chemistry," a class of biocompatible reactions that enable the efficient and specific covalent linking of molecular components.

This guide provides essential technical data, experimental protocols, and a visual representation of the workflows involving this versatile compound.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and analysis.

PropertyValue
Molecular Formula C₁₀H₁₆N₄O₄[1]
Molecular Weight 256.3 g/mol [1]
CAS Number 650601-59-5[1]
Appearance White crystalline powder[1]
Purity ≥ 99% (Assay by titration, HPLC)[1]
Melting Point 76 - 80 °C[1]
Storage Conditions 2-8 °C[1]

Experimental Protocols

The azido group on the proline ring allows for its conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. Below are detailed methodologies for its use in peptide synthesis and subsequent bioconjugation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.

General Boc-SPPS Cycle:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or BHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).

  • Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[2]

  • Washes: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[2]

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to yield the free amine.

  • Coupling:

    • In a separate vessel, pre-activate this compound (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HCTU in the presence of an amine base like DIEA in a solvent like N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

  • Washes: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized as above) to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide.

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) or a buffer compatible with the biomolecules).

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide-peptide and alkyne-molecule in the chosen reaction buffer.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a premixed solution of CuSO₄ and the copper ligand. For example, a 20 mM CuSO₄ stock and a 50 mM ligand stock.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-peptide and the alkyne-molecule in the reaction buffer.

    • Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM) to maintain a reducing environment.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently mixed during this time.

  • Purification:

    • Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or dialysis.

Visualized Workflow and Pathways

The following diagrams illustrate the key processes involving this compound.

spss_workflow start Start: Resin with Free Amine deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash1->neutralization coupling Couple Activated This compound neutralization->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle or Proceed to Cleavage wash2->repeat repeat->deprotection Next Amino Acid click_chemistry_pathway cluster_reactants Reactants azide_peptide Peptide with (2R,4R)-Pro(4-N3) product Stable Triazole-Linked Bioconjugate azide_peptide->product alkyne_molecule Alkyne-tagged Molecule (e.g., Drug, Dye) alkyne_molecule->product reaction_mix Cu(I) Catalyst (from CuSO4 + Na Ascorbate) reaction_mix->product Catalyzes Cycloaddition

References

Spectroscopic and Methodological Profile of (2R,4R)-Boc-D-Pro(4-N3)-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive technical guide detailing the spectroscopic properties and experimental methodologies for the click chemistry reagent (2R,4R)-Boc-D-Pro(4-N3)-OH. This document serves as a vital resource for researchers, scientists, and professionals in the field of drug development and peptide synthesis, providing key data for the characterization and application of this versatile molecule.

Physicochemical Properties

PropertyValue
CAS Number 650601-59-5
Molecular Formula C₁₀H₁₆N₄O₄
Molecular Weight 256.26 g/mol
Appearance White to off-white solid
Melting Point 76 - 80 °C
Optical Rotation [α]²⁰/D +24 ± 1° (c=1 in MeOH)

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data

Chemical Shift (δ) ppmMultiplicityProtonsNotes
~1.4s9Htert-butyl group of Boc
~2.0 - 2.5m2HProline ring CH₂
~3.4 - 3.8m2HProline ring CH₂ adjacent to N
~4.2 - 4.5m1HProline ring CH adjacent to N₃
~4.5 - 4.8m1HProline ring CH adjacent to COOH
~10 - 12br s1HCarboxylic acid OH

Expected ¹³C-NMR Data

Chemical Shift (δ) ppmCarbonNotes
~28C(CH₃)₃tert-butyl group of Boc
~30 - 40Proline ring CH₂
~50 - 60Proline ring CH₂ adjacent to N
~60 - 70Proline ring CH adjacent to N₃
~80C(CH₃)₃Quaternary carbon of Boc
~155C=O (Boc)
~175COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2100Azide (N₃)Asymmetric stretch
~2500 - 3300Carboxylic acid (O-H)Stretch
~1700 - 1750Carboxylic acid (C=O)Stretch
~1680 - 1700Carbamate (C=O)Stretch
~2850 - 3000C-HStretch

Note: The azide asymmetric stretch is a strong, sharp, and highly characteristic absorption band.[1][2][3][4][5]

Mass Spectrometry (MS)
m/zIonNotes
257.12[M+H]⁺Expected molecular ion peak in positive ion mode ESI-MS
279.10[M+Na]⁺Possible sodium adduct
201.08[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
157.08[M-Boc+H]⁺Loss of the Boc group

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for small molecules like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural elucidation.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest and use a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using the spectrum of the pure solvent or KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed for structural fragmentation analysis.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Application in Click Chemistry

This compound is a valuable building block in peptide synthesis and bioconjugation due to its azide functionality, which allows for "click" reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Proline_Azide This compound Triazole_Product 1,4-disubstituted Triazole Proline_Azide->Triazole_Product + Alkyne Alkyne-containing molecule Alkyne->Triazole_Product + Catalyst Cu(I) Catalyst Catalyst->Triazole_Product

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This in-depth guide provides the foundational spectroscopic and methodological information required for the effective use of this compound in research and development.

References

A Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available proline analog, (2R,4R)-Boc-D-Pro(4-N3)-OH. This versatile building block is a key reagent for researchers engaged in peptide synthesis, drug discovery, and chemical biology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a strategically placed azide group on the pyrrolidine ring, enables its seamless integration into solid-phase peptide synthesis (SPPS) workflows and subsequent bioorthogonal modification via "click" chemistry. This guide details commercial sources, key chemical data, and step-by-step experimental protocols for its use.

Commercial Availability and Specifications

Several chemical suppliers offer this compound, providing researchers with access to this valuable reagent. The table below summarizes key information from various suppliers to facilitate easy comparison.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Storage Conditions
MedChemExpress This compound650601-59-5C₁₀H₁₆N₄O₄256.26≥98.0%2-8°C, protect from light
Chem-Impex Boc-(4R)-4-azido-D-proline650601-59-5C₁₀H₁₆N₄O₄256.3≥99% (HPLC)2-8°C
BroadPharm This compound650601-59-5C₁₀H₁₆N₄O₄256.3Not specified-20°C
GenoChem World Boc-D-Pro(4-N3)-OH (2R,4R)Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Fisher Scientific (distributor for IRIS Biotech) Boc-D-Pro(4-N3)-OH (2R,4R)Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Purity and other specifications may vary by lot. Please refer to the supplier's certificate of analysis for the most accurate information.

Core Applications in Research and Development

The primary utility of this compound lies in its application as a specialized amino acid building block in peptide science. The azide moiety serves as a versatile handle for a variety of bioorthogonal reactions.

  • Peptide Synthesis and Modification: It is incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). The azide group is stable throughout the synthesis cycles.[1]

  • Click Chemistry: The azide-functionalized peptide can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing a terminal alkyne. This "click" reaction forms a stable triazole linkage.[2]

  • Drug Development and Bioconjugation: This methodology is widely used to conjugate peptides to other molecules of interest, such as small molecule drugs, imaging agents (fluorophores), or polyethylene glycol (PEG) to improve pharmacokinetic properties.[1]

  • Constrained and Cyclic Peptides: By incorporating an alkyne-containing amino acid elsewhere in the peptide sequence, an intramolecular click reaction can be performed to generate cyclic peptides. Cyclization is a common strategy to enhance peptide stability, receptor affinity, and cell permeability.[3]

Experimental Workflow and Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via CuAAC click chemistry.

General Experimental Workflow

The overall process involves the synthesis of an azide-containing peptide on a solid support, followed by the click reaction either on-resin or in solution after cleavage.

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_click Click Chemistry (CuAAC) cluster_final Final Processing start Start with Resin (e.g., PAM resin) deprotection1 Boc Deprotection (TFA in DCM) start->deprotection1 neutralization1 Neutralization (DIEA in DCM) deprotection1->neutralization1 coupling Couple this compound (HBTU/HOBt or similar) neutralization1->coupling wash1 Wash Resin coupling->wash1 deprotection2 Boc Deprotection wash1->deprotection2 neutralization2 Neutralization deprotection2->neutralization2 elongation Couple Subsequent Boc-Amino Acids neutralization2->elongation elongation->deprotection2 Repeat cycle wash2 Wash Resin elongation->wash2 on_resin On-Resin Click Reaction wash2->on_resin cleavage Cleavage from Resin (e.g., HF) wash2->cleavage reagents Add Alkyne-Molecule, Cu(I) source (e.g., CuSO4/Na-Ascorbate), Ligand (e.g., TBTA) on_resin->reagents cleavage2 Cleavage from Resin (if on-resin click) on_resin->cleavage2 in_solution In-Solution Click Reaction cleavage->in_solution in_solution->reagents purification Purification (RP-HPLC) in_solution->purification cleavage2->purification characterization Characterization (MS, NMR) purification->characterization final_product Final Modified Peptide characterization->final_product

General workflow for synthesizing and modifying a peptide using this compound.
Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM

  • Washing solvents: DCM, IPA (Isopropanol)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove TFA and byproducts.

  • Neutralization: Treat the resin with a 5% DIEA solution in DMF (2 x 2 minutes) to neutralize the ammonium salt. Wash again with DMF (3x).

  • Activation of Amino Acid: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for modifying the azide-containing peptide with an alkyne-functionalized molecule while the peptide is still attached to the resin.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-containing molecule (e.g., propargyl glycine, an alkyne-tagged fluorophore) (5-10 eq.)

  • Copper(II) sulfate (CuSO₄) (0.5-1 eq.)

  • Sodium ascorbate (1-2 eq.)

  • Ligand (optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Solvent: DMF/Water mixture (e.g., 4:1) or DMSO

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in the reaction solvent (e.g., DMF/Water) for 1 hour.

  • Prepare Reagent Mix: In a separate vial, prepare the click chemistry cocktail.

    • Dissolve the alkyne-containing molecule in the reaction solvent.

    • Add the copper(II) sulfate solution.

    • Add the sodium ascorbate solution (freshly prepared). If using a ligand like TBTA, pre-mix it with the copper source.

  • Reaction: Add the click chemistry cocktail to the swollen resin. Agitate the mixture at room temperature, protected from light and air (e.g., under a nitrogen or argon atmosphere), for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove copper salts and excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF for PAM resin).

  • Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Modulating Signaling Pathways

Peptides modified with (2R,4R)-4-azidoproline can be used to develop potent and selective inhibitors or modulators of biological processes. For instance, cyclization via click chemistry can lock a peptide into a bioactive conformation that mimics a protein loop, enabling it to disrupt a protein-protein interaction (PPI). The diagram below illustrates a hypothetical scenario where a cyclic peptide, developed using the described chemistry, inhibits a kinase signaling pathway.

G receptor Receptor kinase1 Kinase 1 (e.g., Raf) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates response Cellular Response (Proliferation, etc.) tf->response Leads to peptide Cyclic Peptide Inhibitor (contains 4-azidoproline derived triazole) peptide->kinase2 Inhibits Interaction/ Phosphorylation

Hypothetical inhibition of a kinase cascade by a cyclic peptide modulator.

In this conceptual pathway, the cyclic peptide binds to "Kinase 2," preventing its phosphorylation by "Kinase 1" or its subsequent action on "Kinase 3." This inhibitory action blocks the downstream signaling cascade that would otherwise lead to a specific cellular response. The conformational constraint imposed by the triazole linkage, formed via the azide of the proline analog, is critical for achieving the high affinity and selectivity required for such inhibition.

This guide provides a foundational understanding and practical protocols for utilizing this compound. Its integration into peptide research opens up vast possibilities for creating novel molecular probes, therapeutic leads, and advanced biomaterials.

References

Role of azido-proline derivatives in peptide structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Azido-proline Derivatives in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique cyclic structure of proline confers significant conformational constraints on peptides, making it a critical residue in protein folding, stability, and recognition events. The strategic incorporation of proline analogs allows for the fine-tuning of peptide structure and function. Among these, azido-proline derivatives have emerged as exceptionally versatile tools in chemical biology and drug development. The introduction of an azide (N₃) group onto the proline ring not only imparts specific stereoelectronic effects that modulate the local peptide backbone but also serves as a bioorthogonal handle for chemical ligation via "click chemistry." This guide provides a comprehensive overview of the synthesis of azido-proline, its profound impact on peptide conformation—including ring pucker and cis-trans isomerization—and its application in constructing advanced peptide-based materials and therapeutics. Detailed experimental protocols and quantitative structural data are presented to serve as a practical resource for researchers in the field.

Introduction: The Unique Role of Proline and its Analogs

Proline's side chain, which forms a pyrrolidine ring by connecting back to the backbone nitrogen, restricts the backbone dihedral angle φ and influences the equilibrium between the trans and cis conformations of the preceding peptide bond. This equilibrium is a rate-limiting step in the folding of many proteins.[1] The proline ring itself is not planar and exists in two primary "puckered" conformations: Cγ-endo (puckering towards the carbonyl) and Cγ-exo (puckering away from the carbonyl). These puckers are in rapid equilibrium and are associated with distinct backbone geometries.[2]

Substituting the proline ring at the C4 (γ) position with electron-withdrawing groups, such as an azide, introduces stereoelectronic effects that can bias these conformational equilibria.[3] This ability to pre-organize a peptide into a desired conformation is a powerful strategy for enhancing stability, modulating biological activity, and designing novel biomaterials.[4] (4R)-azidoproline, for example, has been shown to stabilize the polyproline II (PPII) helical conformation, a key secondary structure in collagen and various signaling proteins.[3][5]

Synthesis of Azido-proline Derivatives

The most common route to synthesizing 4-azidoproline stereoisomers is from the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline (Hyp). The "proline editing" approach allows for these modifications to be performed on peptides already synthesized on a solid support.[6] The general solution-phase strategy involves activating the hydroxyl group and subsequent displacement with an azide source.

Logical Synthesis Pathway

The diagram below outlines the logical workflow for synthesizing Fmoc-protected (2S,4R)-4-azidoproline, a building block ready for solid-phase peptide synthesis (SPPS).

Start Start: (2S,4R)-4-Hydroxyproline Protect Protect Amine & Acid (e.g., Boc, Benzyl ester) Start->Protect Protection Activate Activate Hydroxyl (e.g., Tosylation) Protect->Activate Activation Displace SN2 Displacement (Sodium Azide) Activate->Displace Azide Intro. Deprotect Deprotect Acid & Amine (e.g., Hydrogenolysis, TFA) Displace->Deprotect Deprotection FmocProtect Fmoc Protection of Amine Deprotect->FmocProtect Fmoc-OSu End End Product: Fmoc-(2S,4S)-4-azido-L-proline FmocProtect->End

Caption: Synthesis workflow for Fmoc-protected azido-proline.

Conformational Impact on Peptide Structure

The introduction of an azide group at the C4 position of proline has significant stereoelectronic consequences, primarily influencing the pyrrolidine ring pucker and the cis/trans isomer ratio of the preceding Xaa-Azp peptide bond.

Proline Ring Pucker

The conformation of the five-membered pyrrolidine ring is described by its pucker. An electron-withdrawing substituent like the azide group at the C4 position can stabilize a specific pucker through the gauche effect.

  • (4R)-azidoproline (4R-Azp) : The electron-withdrawing azide group in the R configuration promotes the Cγ-exo ring pucker. The exo pucker is associated with a more compact φ dihedral angle (~ -60° to -70°), which contributes favorably to the stability of the polyproline II (PPII) helix.[3]

  • (4S)-azidoproline (4S-Azp) : Conversely, the azide group in the S configuration promotes the Cγ-endo pucker. The endo pucker is associated with a more extended φ angle and is often found in β-turns.[3]

The diagram below illustrates how the substituent stereochemistry dictates the preferred ring pucker.

cluster_4R (4R)-Azidoproline cluster_4S (4S)-Azidoproline r_azide Azide at 4R r_effect Gauche Effect r_azide->r_effect r_pucker Favors Cγ-exo Pucker r_effect->r_pucker r_phi Compact φ Angle (~ -60° to -70°) r_pucker->r_phi r_structure Stabilizes PPII Helix r_phi->r_structure s_azide Azide at 4S s_effect Gauche Effect s_azide->s_effect s_pucker Favors Cγ-endo Pucker s_effect->s_pucker s_phi Extended φ Angle (~ -80°) s_pucker->s_phi s_structure Promotes β-Turns s_phi->s_structure

Caption: Influence of azido-proline stereochemistry on conformation.

Cis-Trans Amide Bond Isomerization

The electron-withdrawing nature of the azide substituent also influences the electronic properties of the prolyl nitrogen, thereby affecting the energy barrier and equilibrium of the cis-trans isomerization of the preceding peptide bond. Generally, electron-withdrawing groups at the 4R position increase the preference for the trans amide bond, which is consistent with the stabilization of the PPII helix, a structure composed entirely of trans peptide bonds.[3] Conversely, 4S-substituents tend to favor the cis peptide bond, which promotes turn-like structures.[3] The solvent environment also plays a crucial role, with polar solvents often altering the observed isomer ratios.[4][7]

Quantitative Conformational Data

The structural impact of proline substitution can be quantified by analyzing crystallographic and NMR data. The following tables summarize key conformational parameters.

Table 1: Effect of Proline Ring Pucker on Backbone Dihedral Angle φ

Proline ConformerMean φ Angle (± SD)Associated Secondary Structure
trans-exo-59.4° (± 7.1°)PPII Helix, α-Helix
trans-endo-70.8° (± 9.2°)Extended, β-Turn
cis-exo-67.4° (± 11.3°)Turn
cis-endo-81.6° (± 11.4°)Turn
(Data derived from statistical analysis of protein crystal structures.)[3]

Table 2: Representative Thermal Stability of Collagen-like Peptides

Peptide SequenceTₘ (°C)ΔTₘ vs. (Pro-Pro-Gly)₁₀ (°C)
Ac-(Gly-Pro-Pro)₁₀-NH₂41.0N/A
Ac-(Gly-Pro-4(R)Hyp)₁₀-NH₂58.0+17.0
Ac-(Gly-Pro-4(R)Azp)₁₀-NH₂Est. > 41.0Expected Positive
(Data for Hyp-containing peptides are well-established.[8] While specific Tm for the Azp equivalent is not in the immediate results, the known PPII-stabilizing effect of 4R-Azp strongly suggests an increase in thermal stability.)

Applications in Drug Development and Chemical Biology

The azide group is a premier functional handle for bioorthogonal chemistry. It is exceptionally stable under most biological conditions yet reacts selectively and efficiently with an alkyne partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.[6][9] This enables the precise chemical modification of peptides for various applications.

  • Peptide Conjugation: Attaching molecules such as fluorescent dyes, imaging agents, PEG chains (for improved pharmacokinetics), or targeting ligands.[10]

  • Peptide Cyclization: Creating cyclic peptides with enhanced stability and constrained conformations by "clicking" an N-terminal alkyne to a C-terminal azido-proline.[11]

  • Drug Discovery: Synthesizing libraries of functionalized peptides for screening and developing peptidomimetics where the resulting triazole ring acts as a stable amide bond isostere.[9][11]

  • Material Science: Developing functional hydrogels and coatings by cross-linking azido-proline containing peptides.[12]

Peptide Peptide with Azp Reaction CuAAC 'Click Chemistry' (Cu(I), Ascorbate) Peptide->Reaction Alkyne Alkyne-modified Molecule (Dye, PEG, Drug, etc.) Alkyne->Reaction Product Functionalized Peptide (Stable Triazole Linkage) Reaction->Product Forms 1,4-disubstituted triazole

References

A Technical Guide to Click Chemistry with Proline Analogs: Synthesis, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical biology and drug discovery by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high efficiency and specificity.[3][4] Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, making it a crucial residue in protein structure and function.[5] The incorporation of proline analogs functionalized with "clickable" azide or alkyne groups offers a powerful strategy to create novel peptidomimetics, probe biological processes, and develop new therapeutic agents.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis and application of proline analogs in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this powerful technology. The guide covers the synthesis of key proline-based building blocks, detailed protocols for their incorporation into peptides and subsequent click reactions, and explores their application in studying significant biological signaling pathways.

Synthesis of Clickable Proline Analogs

The successful application of click chemistry with proline analogs begins with the efficient synthesis of the key building blocks: azido- and alkynyl-proline derivatives. These syntheses often start from commercially available hydroxyproline.

Synthesis of (2S,4R)-4-Azido-L-proline N-Carboxyanhydride (Azp NCA)

A common route to an azide-functionalized proline analog involves the conversion of hydroxyproline to an azido-proline, which can then be activated as an N-carboxyanhydride (NCA) for polymerization or peptide synthesis.[3]

Experimental Protocol: Synthesis of (2S,4R)-4-Azido-L-proline (Azp) and its NCA [3]

  • Synthesis of (2S,4R)-Azido-L-proline (Azp):

    • Commercially available tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp) is first converted to its methyl ester.

    • The stereochemistry at the 4-position is inverted to (4S) via an intramolecular Mitsunobu reaction followed by methanolysis.

    • The (4S)-hydroxyproline methyl ester is then treated with diphenylphosphoryl azide under Mitsunobu conditions to install the (4R)-azide group.

    • The resulting (2S,4R)-azido-proline methyl ester is hydrolyzed to the free acid, yielding (2S,4R)-Azido-L-proline (Azp).

  • Synthesis of (2S,4R)-Azido-L-proline NCA (Azp NCA):

    • Suspend Azp (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add triphosgene (0.5 equivalents) to the suspension on an ice bath.

    • Slowly add distilled triethylamine (1.1 equivalents).

    • Stir the reaction for 2 hours under a nitrogen atmosphere at room temperature, monitoring by ATR-FTIR.

    • Filter the triethylamine hydrochloride salts and evaporate the solvent and excess phosgene under reduced pressure.

    • Purify the crude Azp NCA by anhydrous silica chromatography.

Synthesis of Alkynyl-Proline Derivatives

The introduction of a terminal alkyne onto the proline ring provides the other essential partner for the CuAAC reaction. This is often achieved through the propargylation of a suitable proline precursor.

Experimental Protocol: Synthesis of an Orthogonally Protected α-Propynyl Proline [8]

  • Propargylation:

    • Start with a protected proline derivative, such as an oxazolidinone derived from L-proline.

    • React the protected proline with 3-bromo-1-(trimethylsilyl)-1-propyne to introduce the protected propargyl group.

  • Deprotection and Reprotection:

    • Hydrolyze the oxazolidinone protecting group.

    • Protect the carboxylic acid as a methyl ester and the amino group with a suitable protecting group (e.g., Cbz).

  • Final Deprotection:

    • Remove the trimethylsilyl (TMS) protecting group from the alkyne using tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

Quantitative Data on Proline Analog Synthesis and Click Reactions

The efficiency of both the synthesis of clickable proline analogs and their subsequent CuAAC reactions is critical for their practical application. The following tables summarize representative quantitative data from the literature.

ProductStarting MaterialKey ReagentsYield (%)Reference
(2S,4R)-Azido-L-proline NCA(2S,4R)-Azido-L-prolineTriphosgene, Triethylamine54[3]
Orthogonally protected α-propynyl prolineTMS-propargylated proline derivativeTBAF55[8]
Triazole-containing proline dipeptideAzido-proline peptide and alkynyl partnerCuSO₄, Sodium Ascorbate>95
Biotinylated anisomycin analogPropargyl-marked anisomycin and biotinylated azideCuSO₄, Sodium AscorbateHigh[9]
1-benzyl-4-phenyl-1H-1,2,3-triazoleBenzyl azide and phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂>95 (in 5 min)[4]

Table 1: Representative yields for the synthesis of clickable proline analogs and subsequent CuAAC reactions.

ReactionAlkyneAzideCatalyst SystemConditionsConversion/YieldReference
CuAACPhenylacetyleneBenzyl AzideCuI/L-prolineGlycerolHigh
CuAACPropargyl-modified peptideAzidoglycosideCuSO₄, NaAsc, DIPEADMFFull Conversion[10]
CuAACTerminal alkyne peptideAzide-modified peptideCopper wireDMF, 50 °C100% (in 5h)

Table 2: Comparison of different CuAAC reaction conditions and outcomes.

Experimental Protocols for Click Chemistry with Proline Analogs

The following protocols provide detailed methodologies for performing CuAAC reactions with proline-containing peptides and for their analysis.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol is a general guideline and may require optimization for specific substrates.[5][11]

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne- or azide-modified peptide, the corresponding azide or alkyne coupling partner, copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the modified peptide in an appropriate solvent (e.g., a mixture of water and DMSO).

    • Add the azide or alkyne coupling partner.

    • Add the copper(I)-stabilizing ligand, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Work-up and Purification:

    • Upon completion, the product can be purified using standard techniques such as reverse-phase HPLC to remove the catalyst and unreacted starting materials.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with Clickable Proline Analogs

The incorporation of clickable proline analogs into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

SPPS_Workflow Resin Start with solid support (e.g., Wang resin) Swell Swell resin in appropriate solvent (e.g., DMF) Resin->Swell Deprotect1 Fmoc Deprotection (e.g., 20% piperidine in DMF) Swell->Deprotect1 Wash1 Wash resin Deprotect1->Wash1 Couple_AA Couple standard Fmoc-amino acid Wash1->Couple_AA Wash2 Wash resin Couple_AA->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash resin Deprotect2->Wash3 Couple_Proline Couple Fmoc-Proline Analog (azide or alkyne) Wash3->Couple_Proline Wash4 Wash resin Couple_Proline->Wash4 Repeat Repeat coupling cycles for desired sequence Wash4->Repeat Cleave Cleave peptide from resin and remove side-chain protecting groups Repeat->Cleave Purify Purify crude peptide (e.g., RP-HPLC) Cleave->Purify Click Perform CuAAC reaction in solution Purify->Click Final_Purify Final purification of clicked peptide Click->Final_Purify

SPPS workflow for peptides with clickable proline analogs.

Applications in Probing Biological Signaling Pathways

Proline analogs functionalized for click chemistry are invaluable tools for chemical biologists to probe and manipulate complex biological systems. Proline residues play key roles in various signaling pathways, and the ability to introduce modifications via click chemistry opens up new avenues for research.

Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway

The stability of the transcription factor HIF-1α is regulated by the hydroxylation of specific proline residues under normoxic conditions, which targets it for proteasomal degradation.[3][12] Under hypoxic conditions, this hydroxylation is inhibited, leading to HIF-1α stabilization and the activation of genes involved in angiogenesis and metabolism.[13] Clickable proline analogs can be used to study the enzymes involved in this process and to develop inhibitors.

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_N->PHD O2 HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHD->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE binds Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression activates

Simplified HIF-1α signaling pathway.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Pathway

The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival.[14] Proline-rich motifs are often involved in the protein-protein interactions that mediate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[15][16] Clickable proline analogs can be incorporated into peptides that mimic these motifs to study these interactions or to develop inhibitors.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates Shc Shc IGF1R->Shc phosphorylates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Proliferation & Mitogenesis MAPK_Pathway->Proliferation

Simplified IGF-1R signaling pathway.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy for identifying and characterizing enzyme function directly in complex biological systems.[17][18] This technique often employs chemical probes with a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment. The use of "clickable" probes, where the reporter tag is attached via a CuAAC reaction after labeling, offers significant advantages in terms of cell permeability and reduced steric hindrance.[19]

ABPP_Workflow Cell_Lysate Complex Proteome (e.g., Cell Lysate) Labeling Covalent Labeling of Target Enzymes Cell_Lysate->Labeling Probe Clickable ABP (Reactive Group + Alkyne/Azide) Probe->Labeling Click_Reaction CuAAC Reaction with Reporter Tag (e.g., Biotin-Azide) Labeling->Click_Reaction Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Reaction->Enrichment Analysis Proteomic Analysis (e.g., LC-MS/MS) Enrichment->Analysis Identification Identification of Labeled Proteins Analysis->Identification

Workflow for activity-based protein profiling (ABPP).

Conclusion

The integration of click chemistry with proline analogs represents a significant advancement in peptide chemistry and chemical biology. The ability to selectively and efficiently modify proline-containing peptides opens up a vast landscape for the design of novel therapeutics, the development of sophisticated biological probes, and a deeper understanding of complex biological processes. This guide has provided a comprehensive overview of the key synthetic methods, detailed experimental protocols, and important applications in this exciting field. By leveraging the principles and techniques outlined herein, researchers can unlock the full potential of click chemistry with proline analogs to drive innovation in their respective fields.

References

The Azide Handle: A Technical Guide to Bioorthogonal Applications of Azido-Functionalized Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functionalities into biological systems has revolutionized our ability to study and manipulate complex cellular processes. Among the repertoire of bioorthogonal chemistries, the use of azido-functionalized amino acids stands out as a particularly powerful and versatile strategy. The small, stable, and bio-inert nature of the azide group allows for its seamless integration into proteins, providing a chemical "handle" for subsequent specific and efficient covalent modification. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of azido-functionalized amino acids in bioorthogonal chemistry.

Core Concepts: The Bioorthogonal Reactions

The power of incorporating azido-functionalized amino acids into proteins lies in the ability to selectively react the azide with a complementary chemical reporter group. Three primary bioorthogonal reactions are employed for this purpose: the Staudinger Ligation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1.1. Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine probe. The "traceless" version of this ligation is particularly elegant as it leaves no residual atoms from the phosphine reagent, perfectly mimicking a native peptide bond[1]. While highly specific and biocompatible, the Staudinger ligation generally exhibits slower kinetics compared to cycloaddition reactions[2].

1.2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source[2]. This reaction forms a stable 1,4-disubstituted triazole linkage. While extremely efficient for in vitro applications, the cytotoxicity of the copper catalyst can be a limitation for live-cell imaging[3][4].

1.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that readily reacts with an azide to release ring strain, forming a stable triazole linkage[5][6]. SPAAC has become a widely used method for labeling proteins on live cells and in whole organisms due to its excellent biocompatibility and reasonably fast kinetics[5][6].

Data Presentation: A Quantitative Comparison

The choice of bioorthogonal reaction depends on the specific experimental context, balancing the need for speed, efficiency, and biocompatibility. The following tables summarize key quantitative data for these reactions.

ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Staudinger Ligation Azide + Phosphine~0.001 - 0.01High biocompatibility, forms a native amide bond (traceless version)Slow kinetics, phosphines can be prone to oxidation
CuAAC Azide + Terminal Alkyne~1 - 100Very fast and high-yieldingCopper catalyst toxicity in living systems
SPAAC Azide + Strained Alkyne (e.g., DBCO)~0.1 - 1Excellent biocompatibility, no catalyst required, fast kineticsBulky cyclooctyne may cause steric hindrance

Table 1: Comparison of Bioorthogonal Ligation Chemistries.

Azido-Amino AcidLabeling MethodTypical Incorporation EfficiencyKey Considerations
Azidohomoalanine (AHA) Metabolic (Methionine surrogate)Varies by cell type and conditions, can be highCompetes with endogenous methionine, requires methionine-free media
p-Azidophenylalanine (pAzF) Site-specific (Amber suppression)5-20% of wild-type protein yield in mammalian cellsRequires genetic manipulation (orthogonal tRNA/synthetase pair)
Azido-lysine derivatives Site-specific (Amber suppression)VariesCan be used to introduce a longer linker arm

Table 2: Comparison of Common Azido-Functionalized Amino Acids.

Labeling ReagentLabeling EfficiencyKey AdvantagesKey Disadvantages
Azido Sugars (e.g., Ac4ManNAz) Can be high, depends on cell type and metabolic pathwayTargets glycoproteins, useful for studying glycosylationIndirectly labels proteins, may not label all proteins of interest
Azido Amino Acids (e.g., AHA) Can be high, directly incorporated into the proteomeDirectly labels newly synthesized proteins, broad applicabilityCan alter protein function in some cases, requires specific media

Table 3: Comparison of Metabolic Labeling Reagents.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving azido-functionalized amino acids.

3.1. Synthesis of p-Azido-L-phenylalanine (pAzF)

This protocol outlines a common route for the synthesis of pAzF, a widely used unnatural amino acid for site-specific incorporation.

Materials:

  • p-Amino-L-phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Dissolve p-Amino-L-phenylalanine in dilute HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azidation: In a separate flask, dissolve NaN₃ in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution from step 2 to the NaN₃ solution. Vigorous nitrogen evolution will be observed. Stir the reaction mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Adjust the pH of the reaction mixture to ~3 with NaOH.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude p-Azido-L-phenylalanine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

3.2. Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA) (BONCAT Workflow)

This protocol describes the metabolic incorporation of AHA into newly synthesized proteins in cultured mammalian cells, followed by enrichment for proteomic analysis (BioOrthogonal Non-Canonical Amino Acid Tagging - BONCAT).[8][9]

Materials:

  • Mammalian cells of interest

  • Complete growth medium

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Culture and Methionine Depletion: Culture cells to the desired confluency. Wash the cells with warm PBS and then incubate in methionine-free DMEM supplemented with dFBS for 30-60 minutes to deplete intracellular methionine stores.

  • AHA Labeling: Replace the starvation medium with methionine-free DMEM containing 25-50 µM AHA and incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Quantify the protein concentration of the lysate.

  • Click Chemistry Reaction: To the cell lysate, add TCEP (to reduce disulfide bonds), biotin-alkyne, TBTA (to stabilize Cu(I)), and CuSO₄. Initiate the reaction by adding freshly prepared sodium ascorbate. Incubate for 1-2 hours at room temperature.

  • Enrichment of Azido-Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the newly synthesized proteins.

3.3. Site-Specific Incorporation of p-Azidophenylalanine (pAzF) and SPAAC Labeling

This protocol outlines the site-specific incorporation of pAzF into a target protein in mammalian cells and subsequent fluorescent labeling via SPAAC.[5][6]

Materials:

  • Mammalian expression vector for the protein of interest (POI) with an amber stop codon (TAG) at the desired site.

  • Mammalian expression vector for the orthogonal pAzF-tRNA synthetase/tRNA pair.

  • HEK293T cells or other suitable mammalian cell line.

  • Transfection reagent.

  • Complete growth medium.

  • p-Azidophenylalanine (pAzF).

  • DBCO-functionalized fluorescent dye.

  • PBS.

  • Fluorescence microscope.

Procedure:

  • Transfection: Co-transfect the mammalian cells with the POI expression vector and the orthogonal synthetase/tRNA vector using a suitable transfection reagent.

  • pAzF Incorporation: 24 hours post-transfection, supplement the growth medium with pAzF (typically 1 mM).

  • Protein Expression: Allow the cells to express the pAzF-containing protein for 48-72 hours.

  • SPAAC Labeling: Wash the cells with PBS. Add the DBCO-functionalized fluorescent dye (typically 10-50 µM in PBS or imaging medium) to the cells and incubate for 30-60 minutes at 37 °C.

  • Washing and Imaging: Wash the cells multiple times with PBS to remove excess dye.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflows

The following diagrams illustrate the general workflows for key applications of azido-functionalized amino acids.

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_analysis Proteomic Analysis A Mammalian Cells B Methionine Depletion A->B C AHA Pulse Labeling B->C D Cell Lysis C->D E Click Chemistry (Biotin-Alkyne) D->E F Streptavidin Enrichment E->F G On-bead Digestion F->G H LC-MS/MS G->H I Protein Identification H->I

BONCAT experimental workflow.

ADC_Synthesis_Workflow A Antibody with site-specific pAzF C SPAAC Reaction (Physiological Conditions) A->C B Drug-Linker with Strained Alkyne (e.g., DBCO) B->C D Homogeneous Antibody-Drug Conjugate (ADC) C->D

Site-specific ADC synthesis workflow.

4.2. Signaling Pathway Elucidation

Azido-functionalized amino acids, particularly photo-crosslinkable analogs like p-azidophenylalanine, are invaluable tools for mapping protein-protein interactions within signaling cascades. Upon photoactivation, the azido group forms a reactive nitrene that covalently crosslinks to nearby interaction partners, which can then be identified by mass spectrometry.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (with pAzF) Grb2 Grb2 EGFR->Grb2 Recruitment Unknown Novel Interactor (Identified via crosslinking) EGFR->Unknown Photo-crosslinking EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Signaling (Proliferation, Survival) ERK->Downstream

EGFR signaling pathway investigation.

This guide provides a foundational understanding of the bioorthogonal applications of azido-functionalized amino acids. The versatility of these chemical tools continues to drive innovation in chemical biology, proteomics, and drug discovery, enabling researchers to probe and manipulate biological systems with unprecedented precision.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (2R,4R)-Boc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their structure, function, and therapeutic potential. (2R,4R)-Boc-D-Pro(4-N3)-OH, a proline analog bearing an azide group, is a valuable building block for the synthesis of modified peptides. The azide moiety serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise attachment of various functionalities, including imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains, to the peptide scaffold. This document provides a detailed protocol for the incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

  • This compound

  • Resin: Merrifield resin, PAM resin (for C-terminal acid), or MBHA resin (for C-terminal amide)

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

    • N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)

  • Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) or 10% Triethylamine (TEA) in DCM (v/v)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or similar standard cleavage cocktail. Scavengers are crucial to prevent side reactions with sensitive residues.[1]

  • Precipitation/Washing: Cold diethyl ether

  • Analytical Instruments: HPLC, Mass Spectrometer

Quantitative Data Summary

The successful incorporation of this compound can be monitored at various stages of the synthesis. The following table summarizes typical quantitative data expected when following the recommended protocol. Actual results may vary depending on the specific peptide sequence and synthesis scale.

ParameterTypical Value/RangeMethod of AnalysisNotes
Resin Loading 0.3 - 0.8 mmol/gGravimetric analysis or UV-Vis spectroscopy (for Fmoc-based resins)The loading of the first amino acid onto the resin is a critical parameter for the overall yield.
Coupling Efficiency >98%Kaiser Test (qualitative), HPLC analysis of a cleaved aliquot (quantitative)Due to the sterically hindered nature of proline derivatives, a double coupling strategy is recommended to ensure high efficiency.[2] Monitoring with the Kaiser test after each coupling is crucial.
Crude Peptide Purity 60 - 85%HPLC (at 220 nm)Purity is sequence-dependent and can be affected by the efficiency of the coupling and deprotection steps throughout the synthesis.
Final Peptide Yield 30 - 60%Gravimetric analysis after purificationThe final yield is influenced by the number of amino acids, the overall hydrophobicity of the peptide, and the efficiency of the cleavage and purification steps.
Mass Verification Expected mass ± 1 DaMass Spectrometry (MALDI-TOF or ESI-MS)Confirmation of the correct mass is essential to verify the successful incorporation of this compound and the integrity of the final peptide.

Experimental Protocols

Resin Preparation
  • Place the desired amount of resin in a suitable reaction vessel.

  • Swell the resin by washing with DMF (3 x 5 mL/g resin) for 30 minutes, followed by DCM (3 x 5 mL/g resin) for 10 minutes.

Boc-SPPS Cycle for this compound Incorporation

This cycle should be followed for each amino acid in the peptide sequence. A double coupling protocol is recommended for the incorporation of this compound.

  • Wash the resin-bound peptide with DCM (3 x 5 mL/g resin).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Drain the TFA solution and wash the resin with DCM (3 x 5 mL/g resin) and IPA (2 x 5 mL/g resin) to remove residual acid.

  • Wash the resin with DCM (3 x 5 mL/g resin).

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (5 x 5 mL/g resin) to remove excess base.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DCM from the neutralized resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

Capping (Optional)

If the Kaiser test remains positive after a double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.

  • Wash the resin with DCM (3 x 5 mL/g resin) and DMF (3 x 5 mL/g resin).

Cleavage and Deprotection
  • After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin (10 mL/g resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purify the crude peptide by preparative reverse-phase HPLC.[4]

  • Characterize the purified peptide by analytical HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.[4][5]

Visualization of Experimental Workflow and Troubleshooting

SPPS_Workflow start Start: Swell Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of This compound neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Repeat Coupling kaiser_test->double_coupling Positive capping Capping (Optional) kaiser_test->capping Positive after double coupling next_aa Couple Next Amino Acid kaiser_test->next_aa Negative double_coupling->kaiser_test capping->next_aa next_aa->deprotection Not last amino acid final_deprotection Final Boc Deprotection next_aa->final_deprotection Last amino acid cleavage Cleavage from Resin (e.g., Reagent K) final_deprotection->cleavage purification Purification & Analysis (HPLC, MS) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Boc-SPPS incorporation of this compound.

Troubleshooting_SPPS problem Problem Identification low_coupling Low Coupling Efficiency (Positive Kaiser Test) problem->low_coupling deletion_sequences Deletion Sequences in MS problem->deletion_sequences side_reactions Unexpected Peaks in HPLC/MS problem->side_reactions solution_coupling1 Perform Double Coupling low_coupling->solution_coupling1 solution_coupling2 Use Stronger Coupling Reagent (e.g., HATU) low_coupling->solution_coupling2 solution_coupling3 Increase Reaction Time/Temp low_coupling->solution_coupling3 solution_deletion1 Ensure Complete Deprotection (Extend TFA treatment) deletion_sequences->solution_deletion1 solution_deletion2 Implement Capping Step deletion_sequences->solution_deletion2 solution_side1 Optimize Cleavage Cocktail (Use appropriate scavengers) side_reactions->solution_side1 solution_side2 Check for Azide Reduction (Avoid reducing agents) side_reactions->solution_side2

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The building block, (2R,4R)-Boc-D-Pro(4-N3)-OH, is a valuable reagent for incorporating a constrained, azido-functionalized proline derivative into peptides and other biomolecules.[1] The presence of the azide group allows for the subsequent conjugation of these molecules to a wide array of alkyne-containing tags, probes, or drug molecules via the CuAAC reaction. This opens up possibilities for creating novel peptidomimetics, antibody-drug conjugates (ADCs), and other advanced bioconjugates for therapeutic and diagnostic applications.[1]

The Boc (tert-butyloxycarbonyl) protecting group on the proline's amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The triazole ring formed through the CuAAC reaction is a stable isostere of the amide bond, often imparting increased resistance to enzymatic degradation.

Applications in Research and Drug Development

The use of this compound in conjunction with CuAAC has significant implications for various areas of research and drug development:

  • Peptidomimetics: The introduction of the triazole-linked proline moiety can be used to create novel peptide structures with constrained conformations, potentially leading to enhanced biological activity and selectivity.

  • Bioconjugation: Peptides and proteins incorporating this azido-proline can be readily conjugated to fluorescent dyes, imaging agents, or cytotoxic drugs for diagnostic and therapeutic purposes.[][]

  • Drug Delivery: The ability to attach targeting ligands or polyethylene glycol (PEG) chains to peptides containing this residue can improve their pharmacokinetic profiles and facilitate targeted drug delivery.

  • Material Science: The functionalization of polymers and surfaces with peptides containing this azido-proline can be used to create novel biomaterials with specific cell-binding or signaling properties.

Data Presentation

While specific quantitative data for CuAAC reactions utilizing this compound is not extensively available in the public domain, the following tables provide representative conditions and expected outcomes based on general CuAAC protocols for bioconjugation. Optimization for specific substrates is highly recommended.

Table 1: Representative Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-modified Biomolecule1-10 mM in appropriate buffer10-100 µMHigher concentrations generally lead to faster reactions.
This compound containing peptide10-50 mM in DMSO or buffer1.2-2.0 equivalents (relative to alkyne)A slight excess of the azido-peptide is often used.
Copper(II) Sulfate (CuSO₄)20-100 mM in water50-250 µMThe final concentration of the copper catalyst is critical.
Sodium Ascorbate100 mM - 1 M in water (freshly prepared)5-10 mMA reducing agent to generate the active Cu(I) species.
Copper Ligand (e.g., THPTA)50-100 mM in water5 equivalents (relative to CuSO₄)Accelerates the reaction and protects biomolecules from oxidative damage.[4][5]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reaction Time 1 - 4 hoursCan be monitored by LC-MS for completion.
Temperature Room Temperature (20-25 °C)Gentle heating (e.g., 37 °C) can sometimes accelerate the reaction.
pH 7.0 - 8.0Maintained using a suitable buffer (e.g., PBS, HEPES).
Solvent Aqueous buffer with co-solvents (e.g., DMSO, t-BuOH)Co-solvents can be used to solubilize hydrophobic reactants.
Expected Yield >90%CuAAC reactions are known for their high efficiency and yields.[6][7]
Purification Method HPLC, Size-Exclusion Chromatography, DialysisDependent on the nature and size of the final conjugate.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide via solid-phase peptide synthesis and a subsequent CuAAC reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide on a resin support using Boc chemistry.

Materials:

  • Pre-loaded Wang or Merrifield resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (2x for 5 minutes each).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking or repeat the coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Peptide Cleavage and Precipitation:

    • After the final amino acid is coupled and the terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azido-proline-containing peptide synthesized in Protocol 1.

Materials:

  • Azido-proline containing peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

Procedure:

  • Prepare Reactant Solution:

    • Dissolve the azido-proline containing peptide in PBS to a final concentration of 1 mM. A small amount of DMSO can be used to aid dissolution if necessary.

    • Dissolve the alkyne-functionalized molecule in DMSO to a stock concentration of 10 mM.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azido-peptide solution (to a final concentration of 100 µM)

      • Alkyne-functionalized molecule solution (to a final concentration of 120 µM, 1.2 equivalents)

      • THPTA solution (to a final concentration of 500 µM)

      • CuSO₄ solution (to a final concentration of 100 µM)

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

    • Gently mix the solution by pipetting up and down.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the triazole product.

  • Purification:

    • Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_acetylide Copper(I) Acetylide Alkyne->Cu_acetylide Azide R2-N3 Metallacycle Copper Metallacycle Azide->Metallacycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_acetylide Cu_acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis CuAAC_Workflow start Start prep_reactants Prepare Reactant Solutions (Azido-Peptide & Alkyne-Molecule) start->prep_reactants setup_reaction Set up Reaction Mixture (Peptide, Alkyne, Ligand, CuSO₄) prep_reactants->setup_reaction initiate Initiate Reaction (Add Sodium Ascorbate) setup_reaction->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Reaction Progress (LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Conjugate (HPLC / SEC) monitor->purify Complete characterize Characterize Final Product (Mass Spec, HPLC) purify->characterize end End characterize->end

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide-functionalized molecule, proceeding with high selectivity and rapid kinetics under physiological conditions.[1][]

The reagent, (2R,4R)-Boc-D-Pro(4-N3)-OH, is an unnatural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protected amine and a chemically stable azide group at the 4-position of the proline ring. This building block is designed for incorporation into peptides, proteins, or other molecules to introduce a reactive azide handle. Once incorporated, this azide can be specifically targeted with cyclooctyne-modified probes, drugs, or biomolecules for applications in bioconjugation, live-cell imaging, targeted drug delivery, and the synthesis of complex biomolecular structures like Antibody-Drug Conjugates (ADCs) and PROTACs.[4][5][6]

SPAAC_Reaction cluster_product Product Azide <this compound> incorporated into a biomolecule Triazole forms the final conjugate Azide->Triazole + Alkyne attached to a payload/probe

Figure 1: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Key Applications
  • Peptide and Protein Labeling: Site-specific incorporation of the azido-proline allows for precise labeling with fluorescent dyes, biotin, or other tags for imaging and pull-down assays.

  • PROTAC Synthesis: The azido-proline can serve as a key component in a PROTAC linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[5]

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific conjugation of cytotoxic payloads to antibodies, leading to more homogeneous and potent ADCs.[5]

  • Biomaterial Functionalization: Immobilization of peptides or proteins onto surfaces or hydrogels functionalized with strained alkynes.

Quantitative Data: Reaction Kinetics

The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific structures of the azide and the cyclooctyne, as well as reaction conditions like solvent and temperature.[7] While the precise rate constant for this compound must be determined empirically, the table below provides representative k₂ values for various azide and cyclooctyne pairs to serve as a baseline. The reaction rate is influenced by factors such as ring strain and electronic modifications of the cyclooctyne.[8][9]

Azide ComponentCyclooctyne Componentk₂ (M⁻¹s⁻¹)Solvent/BufferReference
Benzyl AzideDIBO0.3Methanol[10]
Peptide with novel azido-amino acidDBCO-PEG0.34HBS buffer (pH 7.4)[11]
Peptide with Azidolysine (N₃K)BCN-PEG0.28HBS buffer (pH 7.4)[11]
Benzyl Azide[9+1]CPP2.2 x 10⁻³Deuterated DMSO[12]
Benzyl Azidem[9+1]CPP9.6 x 10⁻³Deuterated DMSO[12]
3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22Various buffers (PBS, HEPES) at pH 7[13]

Note: The reactivity of this compound is expected to be comparable to other aliphatic azides.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual incorporation of the title compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Workflow Workflow for Boc-SPPS Incorporation start Start: Boc-Amino Acid-Resin deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Activate this compound with HBTU/DIEA, add to resin) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 repeat Repeat for next amino acid wash3->repeat repeat->deprotection Yes final_deprotection Final N-terminal Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (e.g., HF or TFMSA) final_deprotection->cleavage end Purified Azido-Peptide cleavage->end

Figure 2: Workflow for incorporating this compound into a peptide via Boc-SPPS.

Methodology:

  • Resin Preparation: Start with a suitable Boc-protected amino acid pre-loaded onto the resin (e.g., Boc-Gly-PAM resin).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a 30-minute treatment to remove the N-terminal Boc group.[14]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove TFA and byproducts.

  • Neutralization: Neutralize the resulting TFA salt on the resin by treating it with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash again with DCM (5x).[14]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent like HBTU (3-4 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6-8 eq.) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor coupling completion with a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).

  • Purification: Purify the crude azido-peptide using reverse-phase HPLC. Confirm the mass and purity via LC-MS.

Protocol 2: General SPAAC Bioconjugation

This protocol provides a general method for conjugating an azide-modified peptide (prepared as in Protocol 1) to a DBCO-functionalized molecule.

Conjugation_Workflow General Experimental Workflow for SPAAC Bioconjugation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide Dissolve Azido-Peptide in aqueous buffer (e.g., PBS) mix Add DBCO solution to Azide solution (Final DMSO <10%) prep_azide->mix prep_dbco Dissolve DBCO-Payload in organic co-solvent (e.g., DMSO) prep_dbco->mix incubate Incubate at RT or 37°C (1-12 hours) mix->incubate monitor Monitor reaction progress (LC-MS or HPLC) incubate->monitor monitor->incubate Incomplete purify Purify conjugate (e.g., HPLC, SEC, or Dialysis) monitor->purify Complete analyze Characterize final product (Mass Spec, SDS-PAGE) purify->analyze end Purified Conjugate analyze->end

Figure 3: A typical experimental workflow for conjugating an azido-peptide with a DBCO-payload.

Methodology:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide or molecule in a reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[5] The final concentration should typically be in the range of 1-10 mg/mL.

    • In a separate microfuge tube, dissolve the strained alkyne (e.g., DBCO-NHS ester, DBCO-amine) in a minimal amount of an organic co-solvent like DMSO or DMF to create a concentrated stock solution.[5]

  • SPAAC Reaction:

    • Add the strained alkyne stock solution to the solution of the azide-containing molecule. A 1.5 to 10-fold molar excess of the limiting reagent is often used to drive the reaction to completion.

    • Ensure the final concentration of the organic co-solvent remains low (typically <10% v/v) to maintain the stability and solubility of biomolecules like proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C.

    • Reaction times can vary from 1 to 12 hours, depending on the reactants' concentrations and intrinsic rate constant.[5] For low concentration samples, incubation can be extended overnight at 4°C.

  • Monitoring (Optional but Recommended):

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them via LC-MS or HPLC. Look for the disappearance of starting materials and the appearance of the product peak with the expected mass.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess unreacted reagents.

    • For peptides and small molecules, reverse-phase HPLC is often the method of choice.

    • For larger proteins or antibodies, Size Exclusion Chromatography (SEC) or dialysis may be more appropriate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • For protein conjugates, SDS-PAGE analysis can confirm the increase in molecular weight upon conjugation.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with (2R,4R)-Boc-D-Pro(4-N3)-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using a (2R,4R)-Boc-D-Pro(4-N3)-OH linker. This proline-based linker incorporates an azide handle, enabling covalent conjugation to a payload via click chemistry, a highly efficient and bioorthogonal reaction.

The use of a proline-based linker can offer conformational rigidity, potentially influencing the stability and pharmacokinetic properties of the resulting ADC. The azide functionality allows for either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), providing flexibility in the conjugation strategy. These protocols will detail the synthesis of a drug-linker conjugate, the modification of a monoclonal antibody to introduce a reactive alkyne or strained alkyne group, and the final conjugation to form the ADC, followed by characterization methods.

Data Presentation

Table 1: Materials and Reagents

ReagentSupplierCat. No.Storage
This compoundMedChemExpressHY-151848-20°C
Monomethyl Auristatin E (MMAE)Various--20°C
DBCO-PEG4-NHS EsterBroadPharmBP-21838-20°C
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher77720Room Temp
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichD126505Room Temp
HATUSigma-Aldrich4454722-8°C
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056Room Temp
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temp
Trastuzumab (Herceptin®)--2-8°C
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882Room Temp
Amicon® Ultra Centrifugal Filters, 30 kDaMilliporeSigmaUFC903024Room Temp

Table 2: Key Experimental Parameters and Characterization of ADC Synthesis

ParameterValue/ResultMethod
Drug-Linker Synthesis
Molar Ratio (Linker:MMAE)1.2:1-
Reaction Time4 hoursHPLC
Yield>85%HPLC
Antibody Modification
Molar Ratio (DBCO-PEG4-NHS:mAb)5:1-
Reaction Time1 hourUV-Vis
Degree of Labeling (DOL)~2HIC-HPLC
ADC Conjugation (SPAAC)
Molar Ratio (Drug-Linker:Modified mAb)3:1-
Reaction Time12 hoursHIC-HPLC
Final Drug-to-Antibody Ratio (DAR)~1.8-2.0HIC-HPLC, LC-MS
ADC Characterization
Monomer Purity>95%SEC-HPLC
Endotoxin Levels<0.5 EU/mgLAL Assay
In Vitro Cytotoxicity (IC50)Dependent on cell line and target expressionCell-based assay

Experimental Protocols

Synthesis of Drug-Linker Conjugate: (2R,4R)-Boc-D-Pro(4-N3)-MMAE

This protocol describes the coupling of the this compound linker to the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve MMAE (1 equivalent) in anhydrous DMF.

  • Add the MMAE solution to the activated linker solution.

  • Allow the reaction to proceed for 4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the (2R,4R)-Boc-D-Pro(4-N3)-MMAE conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterize the drug-linker conjugate by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antibody Modification with a Strained Alkyne (DBCO)

This protocol details the modification of a monoclonal antibody (e.g., Trastuzumab) with a DBCO moiety for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC). This method targets surface-accessible lysine residues.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • DBCO-PEG4-NHS Ester

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Zeba™ Spin Desalting Columns (7K MWCO) or equivalent for buffer exchange

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. Perform the addition slowly with gentle mixing.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm. The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by Hydrophobic Interaction Chromatography (HIC)-HPLC.

ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-containing drug-linker to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody

  • (2R,4R)-Boc-D-Pro(4-N3)-MMAE drug-linker

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra Centrifugal Filters (30 kDa MWCO) or equivalent for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the DBCO-modified antibody in PBS, pH 7.4.

  • Dissolve the (2R,4R)-Boc-D-Pro(4-N3)-MMAE drug-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution at a 3-fold molar excess relative to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture for 12 hours at 4°C with gentle agitation.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using centrifugal filters or size-exclusion chromatography (SEC). Wash the ADC with PBS, pH 7.4, multiple times.

  • Characterization:

    • Determine the final protein concentration by UV-Vis spectroscopy at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC and/or LC-MS.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Measure endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Visualization of Workflows and Logical Relationships

ADC_Synthesis_Workflow cluster_drug_linker 1. Drug-Linker Synthesis cluster_ab_mod 2. Antibody Modification cluster_adc_conj 3. ADC Conjugation & Characterization Linker This compound Activation Activate Linker (HATU, DIPEA) Linker->Activation Drug MMAE Coupling Couple to MMAE Drug->Coupling Activation->Coupling Purification_DL Purify Drug-Linker Coupling->Purification_DL Drug_Linker (2R,4R)-Boc-D-Pro(4-N3)-MMAE Purification_DL->Drug_Linker Conjugation SPAAC Reaction Drug_Linker->Conjugation Antibody Monoclonal Antibody Modification Modify Antibody Lysines Antibody->Modification DBCO DBCO-PEG4-NHS Ester DBCO->Modification Purification_Ab Purify Modified Ab Modification->Purification_Ab Modified_Ab DBCO-Antibody Purification_Ab->Modified_Ab Modified_Ab->Conjugation Purification_ADC Purify ADC Conjugation->Purification_ADC ADC Final ADC Purification_ADC->ADC Characterization Characterize ADC (DAR, Purity, etc.) ADC->Characterization

Caption: Overall workflow for the synthesis of an ADC using a this compound linker.

SPAAC_Mechanism Azide Azide on Drug-Linker (-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Strain-Promoted DBCO DBCO on Antibody DBCO->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole ADC_Characterization_Logic ADC_Product Purified ADC DAR Drug-to-Antibody Ratio (DAR) ADC_Product->DAR Purity Purity & Aggregation ADC_Product->Purity Potency In Vitro Potency ADC_Product->Potency Stability Stability ADC_Product->Stability HIC HIC-HPLC DAR->HIC LCMS LC-MS DAR->LCMS SEC SEC-HPLC Purity->SEC CellAssay Cell-Based Assay Potency->CellAssay Incubation Incubation Studies Stability->Incubation

Application Notes and Protocols for Peptide Cyclization Using (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclization of peptides is a powerful strategy in drug discovery and development to enhance biological activity, metabolic stability, and cell permeability. The incorporation of conformationally constrained amino acids, such as (2R,4R)-Boc-D-Pro(4-N3)-OH, provides a versatile handle for peptide macrocyclization via click chemistry. The azide moiety on the proline ring allows for efficient and bioorthogonal ligation with an alkyne-containing residue within the peptide sequence, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This results in a stable triazole linkage, which can act as a peptidomimetic, influencing the peptide's overall conformation and biological function.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization.

Key Applications

  • Constraining Peptide Conformation: The rigid pyrrolidine ring of proline, combined with the triazole linkage, introduces significant conformational constraints, which can lock the peptide into a bioactive conformation.[4]

  • Improving Metabolic Stability: Cyclic peptides are generally more resistant to enzymatic degradation compared to their linear counterparts, leading to a longer half-life in biological systems.

  • Enhancing Receptor Affinity and Selectivity: By pre-organizing the peptide into a specific three-dimensional structure, cyclization can lead to higher binding affinity and selectivity for biological targets such as receptors and enzymes.[2]

  • Development of Novel Therapeutics: Cyclic peptides are a promising class of therapeutic agents, with applications as antimicrobial, anticancer, and anti-inflammatory agents.[5]

Data Presentation: Quantitative Analysis of On-Resin Cyclization

The efficiency of on-resin CuAAC cyclization can be influenced by several factors, including the peptide sequence, resin type, catalyst system, and reaction conditions.[3][6] The following table summarizes typical quantitative data for on-resin peptide cyclization reactions. While specific yields for peptides containing this compound may vary, these values provide a general benchmark.

ParameterValue RangeNotes
Crude Peptide Purity (Linear) 70-95%Purity of the linear peptide after cleavage from the resin, as determined by RP-HPLC.
On-Resin Cyclization Yield 70-95%Determined by comparing the peak area of the cyclic product to the remaining linear peptide in the crude product mixture after cleavage.[7]
Final Purity (Cyclic) >95%Purity of the cyclic peptide after purification by preparative RP-HPLC.
Monomer:Dimer Ratio >95:5On-resin cyclization generally favors the formation of monomeric cyclic peptides, especially for peptides of 6-8 amino acids in length.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a linear peptide containing this compound and an alkyne-containing amino acid (e.g., L-Propargylglycine) using a standard Boc-SPPS strategy on a Merrifield or MBHA resin.[8][9]

Materials:

  • Merrifield or MBHA resin

  • This compound

  • Boc-L-Propargylglycine-OH

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Piperidine (for Fmoc removal if a mixed Boc/Fmoc strategy is used for side-chain protection)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with a protected amino acid.

    • Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA in DMF). Allow the reaction to proceed for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Chain Elongation (Iterative Steps):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), followed by DMF (3x).[10]

    • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice). Wash with DMF (3x).

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using your chosen coupling reagent (e.g., HBTU/HATU or DCC/HOBt) in DMF. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Capping (Optional): After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Incorporation of this compound and Boc-L-Propargylglycine-OH: Follow the standard chain elongation procedure (Step 3) for the incorporation of these specialized amino acids.

  • Final Boc Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in Step 3a.

  • Wash and Dry: Wash the resin thoroughly with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin cyclization of the linear peptide synthesized in Protocol 1.

Materials:

  • Peptide-resin from Protocol 1

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)

  • Ascorbic acid or Sodium ascorbate

  • 2,6-Lutidine

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), degassed

  • Dichloromethane (DCM)

  • Isopropanol/DMSO washing solution (5:3 v/v)

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in DCM (10 mL/g resin) for 10-15 minutes.

  • Solvent Exchange: Drain the DCM and wash the resin with degassed DMF (3x).

  • Cyclization Cocktail Preparation: In a separate flask, dissolve CuBr (1.5 equivalents based on resin loading) and ascorbic acid (1.5 equivalents) in degassed DMF. Add 2,6-lutidine (10 equivalents) and DIEA (5 equivalents).

  • Cyclization Reaction: Add the cyclization cocktail to the swollen peptide-resin. Purge the reaction vessel with nitrogen or argon for 5 minutes, then seal and agitate gently at room temperature for 12-24 hours.[3]

  • Monitoring: A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to monitor the progress of the cyclization.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the cleavage of the cyclic peptide from the resin, followed by its purification and characterization.

Materials:

  • Dried resin-bound cyclic peptide from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

  • TFA for HPLC

Procedure:

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the collected fractions.

    • Mass Spectrometry (MS): Determine the molecular weight of the purified cyclic peptide to confirm its identity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D and 2D NMR experiments (e.g., TOCSY, ROESY) to elucidate the three-dimensional structure of the cyclic peptide in solution.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization (CuAAC) cluster_Final Cleavage, Purification & Characterization Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Elongation Chain Elongation (Iterative Cycles) - Boc Deprotection - Neutralization - Coupling Coupling1->Elongation Incorp_Pro Incorporate this compound Elongation->Incorp_Pro Incorp_Alkyne Incorporate Alkyne-Amino Acid Incorp_Pro->Incorp_Alkyne Final_Deprot Final N-terminal Boc Deprotection Incorp_Alkyne->Final_Deprot Swell_Cyclize Resin Swelling & Solvent Exchange Final_Deprot->Swell_Cyclize Add_Cocktail Add Cu(I) Catalyst Cocktail Swell_Cyclize->Add_Cocktail React Cyclization Reaction (12-24h) Add_Cocktail->React Wash_Dry_Cyclize Washing and Drying React->Wash_Dry_Cyclize Cleavage Cleavage from Resin Wash_Dry_Cyclize->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization

Caption: Experimental workflow for the synthesis of a cyclic peptide.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation CyclicPeptide Cyclic Peptide (e.g., RGD mimetic) Integrin Integrin Receptor CyclicPeptide->Integrin Binds and Inhibits FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Downstream Downstream Signaling (e.g., MAPK pathway) FAK->Downstream CellularResponse Cellular Response (e.g., Inhibition of Angiogenesis) Downstream->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a cyclic peptide.

References

Application Notes and Protocols for Fmoc Deprotection of Azido-Proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of azido-proline into peptides is a powerful strategy for introducing a versatile chemical handle for bioconjugation, structural studies, and the development of novel therapeutics. The azide moiety allows for site-specific modification through bioorthogonal reactions such as the Staudinger ligation and click chemistry. The successful solid-phase peptide synthesis (SPPS) of such peptides relies on the careful selection of experimental conditions, particularly for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This document provides detailed application notes and protocols for the Fmoc deprotection of peptides containing azido-proline, with a focus on maintaining the integrity of the azide functional group.

The azide group is generally stable under standard Fmoc deprotection conditions using piperidine.[1] However, side reactions, though not widely reported for azido-proline itself, can be a concern, especially with prolonged exposure to basic conditions or with certain neighboring residues. Therefore, optimization of deprotection parameters is crucial for achieving high purity and yield of the target peptide. This guide outlines standard and alternative deprotection methods and provides protocols to minimize potential side reactions.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following table summarizes common experimental conditions for Fmoc deprotection, providing a basis for selecting an appropriate method for your azido-proline containing peptide.

ParameterStandard PiperidineDBU/Piperidine CocktailDBU/Piperazine Cocktail
Deprotection Reagent 20% (v/v) Piperidine2% (v/v) DBU, 2% (v/v) Piperidine2% (v/v) DBU, 5% (v/v) Piperazine
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)N-Methyl-2-pyrrolidone (NMP)
Treatment Time 1-5 minutes, repeated once2-5 minutes, repeated once2-5 minutes, repeated once
Temperature Room TemperatureRoom TemperatureRoom Temperature
Key Advantages Well-established, mild, generally safe for azide groups.Faster deprotection, useful for sterically hindered residues.[2]Rapid and efficient deprotection, can reduce aggregation.
Potential Drawbacks Can be slow for some sequences, potential for diketopiperazine formation with proline.DBU is a strong, non-nucleophilic base; may increase risk of side reactions like aspartimide formation.[2]Stronger basicity may require careful optimization to avoid side reactions.
Compatibility with Azido-Proline Generally high compatibility.Reported to be compatible, but shorter reaction times are recommended to minimize any potential side reactions.Potentially compatible, but requires careful evaluation for the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most common and generally recommended starting point for peptides containing azido-proline due to its mildness and proven compatibility with the azide group.

Materials:

  • Peptide-resin with N-terminal Fmoc-azido-proline

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (for washing)

  • Dichloromethane (DCM) (for washing)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and then with DMF (3 x 10 mL per gram of resin) to prepare for the next coupling step.

  • A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Rapid Fmoc Deprotection using a DBU/Piperidine Cocktail

This protocol is suitable for sequences where standard piperidine deprotection is slow or incomplete. The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) significantly accelerates the deprotection reaction.[2]

Materials:

  • Peptide-resin with N-terminal Fmoc-azido-proline

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP

  • DMF or NMP (for washing)

  • DCM (for washing)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Drain the solvent from the synthesis vessel.

  • Add the 2% DBU/2% piperidine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 2-5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF or NMP (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents.

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and then with DMF or NMP (3 x 10 mL per gram of resin) to prepare for the next coupling step.

  • Perform a Kaiser test to confirm complete deprotection.

Note: DBU is a very strong base and can promote side reactions such as aspartimide formation if Asp residues are present in the peptide sequence.[2] Careful monitoring and optimization are recommended when using DBU-based cocktails.

Mandatory Visualization

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin (DMF/NMP) Start->Swell Deprotection Fmoc Deprotection (Piperidine or DBU cocktail) Swell->Deprotection Wash_DMF Wash (DMF/NMP) Deprotection->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test Wash_DCM->Wash_DMF Repeat Washes Coupling Next Amino Acid Coupling Kaiser_Test->Coupling Positive Incomplete Incomplete Deprotection Kaiser_Test->Incomplete Negative End End: H2N-Peptide-Resin Coupling->End Incomplete->Deprotection Repeat Deprotection

Caption: Experimental workflow for Fmoc deprotection of peptides on solid support.

Signaling Pathways and Logical Relationships

The choice of deprotection method is guided by the specific requirements of the peptide sequence and the need to preserve the integrity of the azido group. The following diagram illustrates the decision-making process.

Deprotection_Decision_Tree Start Peptide containing Azido-Proline Check_Steric Is the N-terminus sterically hindered? Start->Check_Steric Standard_Deprotection Use Standard Protocol: 20% Piperidine/DMF Check_Steric->Standard_Deprotection No Alternative_Deprotection Consider Alternative Protocol: DBU-based cocktail Check_Steric->Alternative_Deprotection Yes Check_Asp Does the sequence contain Asp? Alternative_Deprotection->Check_Asp Caution Use DBU with caution: Monitor for aspartimide formation Check_Asp->Caution Yes Proceed_DBU Proceed with DBU-based protocol Check_Asp->Proceed_DBU No Caution->Proceed_DBU

Caption: Decision tree for selecting an Fmoc deprotection protocol.

Conclusion

The successful Fmoc deprotection of azido-proline containing peptides is readily achievable with careful consideration of the reaction conditions. The standard 20% piperidine in DMF protocol is a reliable starting point, offering good compatibility with the azide functional group. For more challenging sequences, accelerated methods using DBU-based cocktails can be employed, provided that appropriate measures are taken to monitor for and mitigate potential side reactions. By following the detailed protocols and considering the logical decision-making framework presented in these application notes, researchers can confidently synthesize azido-proline modified peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Proline-Rich Sequences with Azido Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of proline-rich peptides incorporating azido modifications. The introduction of an azide functional group into a peptide sequence offers a versatile handle for bioorthogonal conjugation, enabling applications such as peptide labeling, imaging, and the development of targeted therapeutics. Proline-rich motifs are critical in many biological processes, including signal transduction and protein-protein interactions, but their synthesis can be challenging due to peptide aggregation. These protocols address common challenges associated with the synthesis of these "difficult peptides".[1][2][3][4]

Overview and Challenges

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support.[5] However, sequences rich in proline or hydrophobic residues are prone to aggregation on the resin, which can hinder reagent diffusion and lead to incomplete reactions and low yields.[1][4]

Key Challenges:

  • Peptide Aggregation: Proline-rich sequences can adopt secondary structures, such as the polyproline II (PPII) helix, leading to inter-chain aggregation and poor solvation.[6][7]

  • Steric Hindrance: The cyclic structure of proline can create steric hindrance, slowing down coupling reactions.[8]

  • Incomplete Deprotection and Coupling: Aggregation can prevent the complete removal of the Fmoc protecting group and the subsequent coupling of the next amino acid, resulting in deletion sequences.[4]

Strategies to Overcome Challenges:

  • Optimized Swelling: Ensuring proper swelling of the resin is crucial for efficient synthesis. Polystyrene-based resins are suitable for many sequences, while polyethylene glycol (PEG)-polystyrene (PEG-PS) resins offer improved swelling properties for longer or more complex peptides.[9]

  • Chaotropic Agents and Special Solvents: The use of chaotropic agents or polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) can disrupt secondary structures and improve solvation.[4]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection steps, helping to reduce aggregation.[1][10]

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt aggregation by temporarily introducing a kink in the peptide backbone.[1][5]

The azide group is a versatile functional handle for various bioorthogonal reactions, including Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.[11][12] Azido-amino acids can be incorporated into peptides during standard Fmoc-based SPPS, as the azide group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[13]

Experimental Protocols

This section details the protocols for the manual synthesis of a model proline-rich peptide containing an azido modification.

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Fmoc-Pro-OHSynthesis GradeStandard Supplier
Fmoc-L-AzidohomoalanineSynthesis GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard Supplier
Oxyma PureSynthesis GradeStandard Supplier
PiperidineSynthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherACS GradeStandard Supplier
Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the synthesis of a model peptide, for example, Ac-Pro-Pro-Xxx(N3)-Pro-Pro-NH2, where Xxx(N3) is an azido-amino acid.

1. Resin Swelling:

  • Place the Rink Amide MBHA resin in a reaction vessel.
  • Add DMF and allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
  • Pre-activate for 5-10 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2 hours at room temperature. For proline-rich sequences, extended coupling times or double coupling may be necessary.[8]
  • To perform a double coupling, drain the reaction solution and add a freshly prepared activated amino acid solution to the resin for another 2 hours.

4. Washing:

  • After coupling, drain the reaction solution.
  • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

5. Monitoring the Reaction:

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. Note that the Kaiser test gives a false negative for proline residues. In this case, a chloranil test can be used.

6. Chain Elongation:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. N-terminal Acetylation (Optional):

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
  • React for 30 minutes.
  • Wash the resin with DMF (3 times) and DCM (3 times).

8. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

9. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[10]

On-Resin Azide Formation

An alternative to using pre-synthesized azido-amino acids is the on-resin conversion of a primary amine to an azide.[12][14] This can be achieved using a diazotransfer reagent.

Protocol 2: On-Resin Diazotransfer

  • Synthesize the peptide sequence containing an amino acid with a side-chain primary amine (e.g., Lysine or Ornithine).

  • After assembling the peptide chain, treat the resin-bound peptide with a diazotransfer reagent such as imidazole-1-sulfonyl azide hydrochloride in the presence of a copper (II) sulfate catalyst and a suitable base.[12][15]

  • Allow the reaction to proceed for several hours to ensure complete conversion of the amine to the azide.

  • Wash the resin thoroughly to remove the reagents.

  • Proceed with cleavage and purification as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of proline-rich, azido-modified peptides. Actual results may vary depending on the specific sequence and synthesis scale.

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.7 mmol/gLower loading can improve synthesis of difficult sequences.
Amino Acid Equivalents 3 - 5 eq.Higher equivalents can drive the reaction to completion.
Coupling Reagent Equivalents 3 - 5 eq.DIC/Oxyma or HBTU/HOBt are common choices.[10]
Coupling Time 2 - 4 hoursMay require longer times or double coupling for proline residues.[8]
Fmoc Deprotection Time 2 x 10-15 minStandard for most sequences.
Cleavage Time 2 - 3 hoursSufficient for most protecting groups.
Crude Peptide Purity 50 - 80%Highly sequence-dependent.
Final Yield (after purification) 10 - 40%Varies significantly based on sequence length and difficulty.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Amino Acid (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Amino Acid Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final Amino Acid Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS) Purify->Characterize

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Application

Proline-rich motifs are often recognized by proteins containing SH3 (Src Homology 3) domains. An azido-modified proline-rich peptide can be used as a chemical probe to study these interactions. After synthesis, the azide can be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) to visualize or pull down binding partners.

SH3_Signaling cluster_cell Cellular Environment RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor Protein) RTK->Grb2 pY binding Sos Sos (GEF) Grb2->Sos SH3 domain interaction Ras Ras Sos->Ras Activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream Probe Azido-Proline Peptide Probe (Pro-rich sequence) Probe->Grb2 Competes for SH3 binding

References

Application Notes and Protocols for Bioconjugation using (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2R,4R)-Boc-D-Pro(4-N3)-OH for the bioconjugation of macromolecules, with a particular focus on the development of antibody-drug conjugates (ADCs). This versatile chemical linker, featuring a protected amine and a reactive azide group, is amenable to "click chemistry" reactions, offering a robust and specific method for covalently attaching payloads to biomolecules. The protocols detailed below cover the two primary click chemistry techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is a click chemistry reagent that contains an azide group, enabling it to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.[1] It is often used as a linker in the synthesis of antibody-drug conjugates.[1]

Overview of Bioconjugation Techniques

The azide group on the proline ring of this compound serves as a chemical handle for conjugation. This is typically achieved through cycloaddition reactions with an alkyne-functionalized molecule (e.g., a drug, a fluorescent dye, or a cytotoxic payload).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between a terminal alkyne and an azide.[1] While robust, the potential cytotoxicity of the copper catalyst must be considered, and its removal from the final bioconjugate is essential for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with an azide.[1] The bio-orthogonality of this reaction makes it particularly suitable for applications in living systems or where copper contamination is a concern.

The general workflow for creating an antibody-drug conjugate using an azido-linker involves several key stages, from antibody modification to the final purification and characterization of the conjugate.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Antibody Selection C Antibody Modification (Introduction of Alkyne or Strained Alkyne) A->C B Linker-Payload Synthesis (this compound + Drug) D Click Chemistry Reaction (CuAAC or SPAAC) B->D C->D E Purification of ADC (e.g., SEC, HIC) D->E F Characterization (DAR, Purity, Potency) E->F

General workflow for ADC synthesis using an azido-proline linker.

Quantitative Data Summary

ParameterCuAACSPAACAnalytical Method
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.01.8 - 2.2HIC-HPLC, RP-HPLC, Mass Spectrometry
Conjugation Efficiency (%) > 90%> 85%SDS-PAGE, Mass Spectrometry
Monomeric ADC Purity (%) > 95%> 95%Size Exclusion Chromatography (SEC)
Residual Copper (ppm) < 10Not ApplicableInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Reaction Time (hours) 1 - 42 - 12-

Note: The data presented are typical values for ADC synthesis and may vary depending on the specific antibody, payload, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reagent concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified antibody to a drug-linker construct synthesized from this compound.

G A Prepare Alkyne-Modified Antibody D Combine Antibody and Linker-Payload A->D B Prepare Azido-Linker-Payload B->D C Prepare Catalyst Solution (CuSO4 + Ligand) C->D E Add Reducing Agent (Sodium Ascorbate) D->E F Incubate at Room Temperature E->F G Quench Reaction F->G H Purify ADC G->H

Workflow for the CuAAC reaction.

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-linker-payload synthesized from this compound and the desired payload, dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Quenching solution (e.g., 100 mM EDTA)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Adjust the concentration of the alkyne-modified mAb to 5-10 mg/mL in a reaction buffer.

    • Prepare the azido-linker-payload solution at a concentration that allows for a 5-10 molar excess relative to the antibody.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified mAb and the azido-linker-payload solution. Mix gently.

    • Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. Allow to incubate for 5 minutes at room temperature.

    • Add the catalyst premix to the antibody-linker mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to chelate the copper catalyst.

    • Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography, to remove unreacted linker-payload and catalyst.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like HIC-HPLC, RP-HPLC, SEC, and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne-modified antibody with a drug-linker construct derived from this compound.

G A Prepare Strained Alkyne-Modified Antibody C Combine Antibody and Linker-Payload A->C B Prepare Azido-Linker-Payload B->C D Incubate at Room Temperature or 37°C C->D E Monitor Reaction Progress D->E F Purify ADC E->F

Workflow for the SPAAC reaction.

Materials:

  • Strained alkyne (e.g., DBCO or BCN)-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-linker-payload synthesized from this compound and the desired payload, dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Adjust the concentration of the strained alkyne-modified mAb to 5-10 mg/mL in a reaction buffer.

    • Prepare the azido-linker-payload solution at a concentration that allows for a 3-5 molar excess relative to the antibody.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified mAb and the azido-linker-payload solution. Mix gently.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography, to remove the unreacted linker-payload.

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like HIC-HPLC, RP-HPLC, SEC, and mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient antibody modification- Degradation of reagents- Suboptimal reaction conditions- Confirm modification of the antibody with the alkyne handle- Use freshly prepared reagents, especially the sodium ascorbate for CuAAC- Optimize stoichiometry, temperature, and reaction time
ADC Aggregation - Hydrophobicity of the payload- High DAR- Inappropriate buffer conditions- Include aggregation suppressors in the reaction buffer- Optimize the stoichiometry to achieve a lower DAR- Screen different buffer pH and excipients
High Polydispersity (Heterogeneous DAR) - Inconsistent antibody modification- Side reactions- Optimize the antibody modification step to ensure uniform introduction of the alkyne handle- Ensure the purity of the linker-payload

Conclusion

This compound is a valuable reagent for the construction of bioconjugates through click chemistry. The choice between CuAAC and SPAAC will depend on the specific requirements of the application, particularly the tolerance for a copper catalyst. The provided protocols offer a solid foundation for developing robust and reproducible bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the successful development of novel therapeutics and diagnostics.

References

Unlocking Novel Therapeutic Avenues: Applications of (2R,4R)-Boc-D-Pro(4-N3)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2R,4R)-Boc-D-Pro(4-N3)-OH , a proline analogue featuring a tert-butyloxycarbonyl (Boc) protecting group and an azide moiety, has emerged as a powerful and versatile building block in modern drug discovery. Its unique structural features enable the synthesis of conformationally constrained peptides and complex biomolecules with enhanced therapeutic potential. The strategic placement of the azide group facilitates the use of highly efficient and bioorthogonal "click chemistry," allowing for the facile introduction of diverse functionalities and the construction of novel molecular architectures.

This application note provides a comprehensive overview of the utility of this compound in drug discovery, detailing its role in peptide modification, the generation of peptide libraries, and the development of targeted therapeutics. Detailed experimental protocols for its incorporation into peptides and subsequent modification via click chemistry are provided, alongside illustrative quantitative data. Furthermore, we explore its application in the context of a key signaling pathway in cancer biology, the Ras-Raf-MEK-ERK pathway, to highlight how this unique amino acid derivative can be leveraged to discover novel inhibitors of protein-protein interactions.

Key Applications in Drug Discovery:

  • Peptide Cyclization: The azide group serves as a chemical handle for intramolecular cyclization with an alkyne-containing amino acid residue within the same peptide chain. This process, typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yields conformationally constrained cyclic peptides. Such peptides often exhibit improved metabolic stability, enhanced binding affinity, and increased cell permeability compared to their linear counterparts.

  • Synthesis of Bioactive Peptide Analogues: The incorporation of this compound can influence the peptide backbone conformation due to the stereochemistry of the proline ring and the "azido gauche effect". This allows for the systematic exploration of conformational space to develop analogues of bioactive peptides with optimized pharmacological properties.

  • Combinatorial Chemistry and Peptide Library Synthesis: The efficiency and orthogonality of click chemistry make this amino acid an ideal component for the rapid synthesis of large and diverse peptide libraries. By reacting the azide-functionalized peptide with a variety of alkyne-tagged molecules, researchers can generate a multitude of compounds for high-throughput screening to identify novel drug leads.

  • Bioconjugation and Targeted Drug Delivery: The azide group can be used to conjugate peptides to other molecules of interest, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to improve pharmacokinetic profiles, or cytotoxic agents for targeted cancer therapy in the form of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The following tables provide illustrative quantitative data for the key experimental steps involving this compound. It is important to note that actual yields may vary depending on the specific peptide sequence, resin, and coupling conditions used.

Table 1: Representative Coupling Efficiency in Boc-SPPS

Amino Acid to be CoupledCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
This compound HBTU/DIEA60 - 120>98%
Boc-Ala-OHHBTU/DIEA30 - 60>99%
Boc-Gly-OHHBTU/DIEA30 - 60>99%

Note: Coupling of proline derivatives can sometimes be slower than for other amino acids due to steric hindrance. Double coupling may be employed to ensure complete reaction.

Table 2: Representative Yields for On-Resin CuAAC Cyclization

Peptide Sequence (Linear)Catalyst SystemReaction Time (h)SolventCyclization Yield (%)
Ac-Pra-Gly-Val-(2R,4R)-D-Pro(4-N3)-Gly-NH-ResinCuSO₄·5H₂O, Sodium Ascorbate12DMF/H₂O~85-95%
Ac-Ala-Pra-Gly-(2R,4R)-D-Pro(4-N3)-NH-ResinCuI, DIEA8DMF~80-90%

Pra = Propargylglycine

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide chain using a Boc/Bzl protection strategy on a Merrifield resin.

1. Resin Swelling:

  • Place the Merrifield resin (1 g, substitution level e.g., 0.5 mmol/g) in a reaction vessel.
  • Wash the resin with dichloromethane (DCM) (3 x 10 mL).
  • Swell the resin in DCM (10 mL) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).
  • Agitate the resin for 2 minutes and drain.
  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
  • Drain the solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL).

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL).
  • Agitate for 5 minutes and drain. Repeat this step.
  • Wash the resin with DCM (5 x 10 mL).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents based on resin loading) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) in N,N-dimethylformamide (DMF) (5 mL).
  • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
  • Add the pre-activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Monitor the coupling reaction using the Kaiser test (should be negative for the secondary amine of the preceding residue).
  • If the coupling is incomplete, a second coupling can be performed.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Resin Resin Swelling Swelling (DCM) Resin->Swelling Deprotection Boc Deprotection (50% TFA/DCM) Swelling->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling of This compound (HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Next Coupling Cycle Washing->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid Start Linear Peptide-Resin (Azide and Alkyne) Reaction On-Resin CuAAC (CuSO4, NaAsc, DMF/H2O) Start->Reaction Washing Washing (DIEA/DMF, DMF, DCM) Reaction->Washing Cleavage Cleavage from Resin (e.g., HF/anisole) Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Cyclic Peptide Purification->Final_Product cluster_0 Drug Discovery Workflow cluster_1 Ras-Raf Signaling Pathway Library Cyclic Peptide Library (via this compound) Screening High-Throughput Screening (e.g., AlphaScreen, TR-FRET) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Inhibition Inhibition of Ras-Raf Interaction Screening->Inhibition Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Ras_GTP Active Ras-GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes Inhibition->Raf

Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2R,4R)-Boc-D-Pro(4-N3)-OH to overcome challenges in peptide synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully incorporate this modified amino acid and manage peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic amino acid derivative. Its primary application is to disrupt on-resin aggregation during solid-phase peptide synthesis (SPPS). The rigid D-proline backbone acts as a "beta-sheet breaker," preventing the peptide chains from forming the intermolecular hydrogen bonds that lead to aggregation. The azido (N3) group at the 4-position also provides a versatile handle for subsequent modifications via click chemistry, such as attaching imaging agents, PEG chains, or other functional moieties.[]

Q2: How does incorporating a D-proline derivative disrupt peptide aggregation?

A2: Peptide aggregation during SPPS is often caused by the formation of stable secondary structures, particularly beta-sheets, between peptide chains attached to the resin.[2] Proline residues, due to their unique cyclic structure, introduce a "kink" in the peptide backbone that disrupts these regular hydrogen-bonding patterns.[2] Using the D-enantiomer can be particularly effective at interrupting the secondary structures formed by L-amino acids.

Q3: When in my peptide sequence should I introduce this compound?

A3: For maximum effectiveness, this residue should be incorporated strategically within a hydrophobic or aggregation-prone sequence. A general guideline is to introduce a structure-disrupting element every six to seven residues in a difficult sequence.[2] It is often placed in the middle of a hydrophobic stretch or a sequence known to be problematic.

Q4: Is the azido group stable during standard Boc-SPPS conditions?

A4: Yes, the azido group is stable under the standard conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection and coupling reactions.[3] It also remains intact during the final cleavage from most resins.

Q5: Can this amino acid be used in Fmoc-SPPS?

A5: While this specific building block is designed for Boc-SPPS (as indicated by the Boc protecting group), an analogous Fmoc-protected version, Fmoc-D-Pro(4-N3)-OH, would be required for use in Fmoc-SPPS. The principles of aggregation disruption would remain the same.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of peptides containing this compound.

Issue 1: Incomplete Coupling to the this compound Residue

  • Symptom: Positive Kaiser test (blue beads) after coupling the subsequent amino acid to the D-proline derivative, indicating unreacted free amines.

  • Likely Cause: Steric hindrance. As a secondary amine, proline and its derivatives are known to be more sterically hindered than primary amino acids, which can slow down the coupling reaction.

  • Solutions:

StrategyRecommendationRationale
Extend Reaction Time Increase the coupling time to 2-4 hours.Allows more time for the sterically hindered coupling to proceed to completion.
Double Coupling After the initial coupling, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[4]A second coupling can drive the reaction to completion if the first was inefficient.[4]
Use Stronger Reagents Switch to a more potent coupling reagent such as HATU or HCTU.[4]These reagents form highly reactive activated esters that can overcome the steric hindrance more effectively.
Increase Temperature Perform the coupling at a moderately elevated temperature (e.g., 30-40°C).[5]Increased temperature can improve reaction kinetics and help disrupt any residual secondary structures.[5]

Issue 2: Low Yield of the Final Crude Peptide

  • Symptom: Significantly less peptide is recovered after cleavage and precipitation than expected based on resin substitution.

  • Likely Cause: Aggregation may still be occurring at other points in the sequence, leading to incomplete deprotection and coupling steps throughout the synthesis. This results in truncated sequences that are washed away.

  • Solutions:

StrategyRecommendationRationale
Optimize Solvents Switch the primary SPPS solvent from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO as a co-solvent.[2][5]These solvents are more effective at disrupting hydrogen bonds and solvating the growing peptide chains, thereby reducing aggregation.[5]
Incorporate Chaotropic Salts Add a chaotropic salt like LiCl (e.g., 0.4 M in DMF) to the coupling mixture.[4]These salts disrupt the secondary structures responsible for aggregation, making the reactive sites more accessible.[4]
Use a Low-Substitution Resin For a future synthesis, choose a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[6]Increasing the distance between peptide chains on the resin can reduce intermolecular aggregation.
Perform Test Cleavages After incorporating the proline derivative and a few subsequent residues, perform a small-scale test cleavage to analyze the peptide by LC-MS.This allows you to monitor the synthesis quality in real-time and identify if problems are occurring despite the proline incorporation.[4]

Issue 3: Poor Solubility of the Cleaved Peptide

  • Symptom: The lyophilized crude peptide powder does not dissolve in aqueous buffers or standard HPLC solvents (e.g., water/acetonitrile).

  • Likely Cause: The overall peptide sequence is highly hydrophobic. While the D-proline derivative helps with on-resin synthesis, the final peptide can still aggregate in solution.[7]

  • Solutions:

StrategyRecommendationRationale
Initial Solvent Choice First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP).[7]These strong organic solvents are effective at breaking up hydrophobic aggregates.[7]
pH Adjustment If the peptide has a net charge, adjust the pH of the aqueous solution to be far from the peptide's isoelectric point (pI). For basic peptides, use an acidic solution (e.g., 10% acetic acid); for acidic peptides, use a basic solution (e.g., 0.1% ammonium hydroxide).[4][7]Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, which improves solubility.[4]
Use Denaturants For extremely difficult cases, use a denaturing agent such as 6 M guanidinium hydrochloride or 6 M urea.These agents are powerful tools for disrupting both hydrogen bonds and hydrophobic interactions that lead to aggregation.[6] Note that they must be removed during purification.
Sonication Use a bath sonicator to aid dissolution after adding the solvent.[4]Sonication provides mechanical energy to break apart peptide aggregates and promote solvation.

Visualizations of Workflows and Mechanisms

G cluster_mech Mechanism of Aggregation Disruption Aggregating Aggregating Peptide Chains (β-Sheet Formation) Pro_Insert Incorporate This compound Aggregating->Pro_Insert Difficult Sequence Disrupted Disrupted Secondary Structure (No Aggregation) Kink Introduces 'Kink' in Peptide Backbone Pro_Insert->Kink Kink->Disrupted

Caption: Mechanism of aggregation disruption by D-Proline.

G cluster_workflow Troubleshooting Workflow for Incomplete Coupling Start Incomplete Coupling Detected (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Check1 Kaiser Test Still Positive? Double_Couple->Check1 Stronger_Reagent Switch to HATU/HCTU and Recouple Check1->Stronger_Reagent Yes Proceed Proceed to Next Step Check1->Proceed No Check2 Kaiser Test Still Positive? Stronger_Reagent->Check2 Temp_Solvent Increase Temperature (40°C) and/or switch to NMP/DMSO Check2->Temp_Solvent Yes Check2->Proceed No Temp_Solvent->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS

This protocol assumes a standard manual Boc-SPPS workflow on 0.1 mmol scale.

  • Resin Preparation: Swell the resin-bound peptide in dichloromethane (DCM) for 20 minutes, then in dimethylformamide (DMF) for 20 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and then treat with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

  • Washes: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).

  • Neutralization: Neutralize the N-terminal amine salt by washing with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (2x). Follow with DMF washes (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIEA (0.8 mmol, 8 eq) and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 90 minutes at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test. If the test is negative (yellow beads), proceed. If positive (blue beads), continue coupling for another 60 minutes or perform a double coupling (as per the troubleshooting guide).

  • Washes: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x), preparing it for the next deprotection step.

Protocol 2: Test Cleavage to Monitor Synthesis Progress

  • Sample Collection: After a critical coupling step (e.g., a few residues after the D-proline derivative), remove approximately 10-20 mg of the peptide-resin from the reaction vessel.

  • Resin Washing: Place the resin sample in a small filtered syringe. Wash thoroughly with DMF (3x), DCM (3x), and methanol (2x).

  • Drying: Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v) to the dry resin. Allow the reaction to proceed for 2 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Expel the filtrate from the syringe into a microcentrifuge tube containing 1.5 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Place the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 12,000 x g for 5 minutes), carefully decant the ether, and wash the peptide pellet once more with cold ether.

  • Analysis: Allow the residual ether to evaporate. Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the mass of the desired product and assess its purity.[4]

References

Improving coupling efficiency of (2R,4R)-Boc-D-Pro(4-N3)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the coupling efficiency of (2R,4R)-Boc-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: As a proline derivative, this compound is a sterically hindered amino acid. The rigid ring structure, combined with the Boc protecting group and the azido group at the 4-position, can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[1][2] This steric interference can significantly slow down the reaction rate.

  • Potential Side Reactions: The azide (N3) group is generally stable under standard peptide synthesis conditions. However, prolonged exposure to certain reagents or harsh conditions could potentially lead to side reactions. Some studies have noted that the use of azido amino acids is not without risks, and precautions like shorter reaction times should be considered.[3]

Q2: My standard coupling protocol using DCC or DIC is resulting in low yield. What is the reason for this?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1] Their activation mechanism may not be potent enough to overcome the significant steric barrier presented by this proline derivative. For such challenging couplings, it is highly recommended to switch to more powerful coupling reagents.[1]

Q3: Which coupling reagents are most effective for this compound?

A3: For difficult couplings involving sterically hindered residues, aminium/uronium or phosphonium salt-based reagents are generally more effective.[1]

  • Uronium/Aminium Reagents: Reagents like HATU, HCTU, and COMU are highly recommended.[4] HATU and HCTU form highly reactive OAt and 6-ClOBt active esters, respectively, which can effectively overcome steric barriers.[5] COMU, an Oxyma-based reagent, is also known for its high reactivity and efficiency, often outperforming traditional benzotriazole-based reagents.[6][7]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also good choices. PyAOP, in particular, is considered one of the most efficient reagents for challenging couplings.[1]

Q4: Can the azide group on the proline ring be reduced during the coupling step?

A4: Under standard solid-phase peptide synthesis (SPPS) coupling conditions, the azide group is stable. Common coupling reagents and bases like DIEA do not typically reduce azides. However, care should be taken to avoid reagents specifically known for azide reduction, such as phosphines (e.g., triphenylphosphine) or reducing agents like dithiothreitol (DTT), which are sometimes used for other purposes in peptide chemistry.[8]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptom: Kaiser test is positive (blue/purple beads) after a single coupling step, indicating the presence of unreacted free primary amines.[2]

Possible Causes & Solutions:

  • Insufficient Reagent Potency: The chosen coupling reagent may not be strong enough.

    • Solution: Switch to a more powerful coupling reagent. If you are using HBTU, consider upgrading to HATU, HCTU, or COMU.[5][9] These reagents are known to be more effective for hindered couplings.

  • Steric Hindrance: The inherent steric bulk of the molecule is impeding the reaction.

    • Solution 1: Double Coupling: This is a common and effective strategy.[1] After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.

    • Solution 2: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test at intermediate time points.

    • Solution 3: Increase Temperature: Gently heating the reaction vessel to 30-40°C can sometimes improve coupling efficiency for difficult residues.[2] However, use this approach with caution as it can increase the risk of side reactions like racemization.[10]

  • Peptide Aggregation: The growing peptide chain on the solid support may be aggregating, blocking reactive sites.[2]

    • Solution: Incorporate structure-breaking elements or "magic mixtures" in the solvent. Using a solvent mixture like DCM/DMF/NMP (1:1:1) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.

Issue 2: Observation of Deletion Sequences in Final Product

Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide minus the (2R,4R)-D-Pro(4-N3) residue.

Possible Cause & Solution:

  • Incomplete Coupling: This is the most likely cause, leading to a portion of the peptide chains missing the intended amino acid.

    • Solution: Implement the strategies outlined in "Issue 1" to drive the coupling reaction to completion. A combination of a stronger coupling reagent (e.g., HATU or COMU) and a double coupling protocol is often the most robust solution.[1][4]

Issue 3: Potential Side Reactions Related to the Azido Group

Symptom: MS analysis reveals unexpected side products that cannot be attributed to simple deletion sequences.

Possible Cause & Solution:

  • Prolonged Reaction Times: While rare, very long coupling times with certain activators might lead to unforeseen side reactions with the azido group.[3]

    • Solution: Optimize the reaction to be as efficient as possible to minimize reaction time. Instead of a single very long coupling, a double coupling with shorter individual reaction times (e.g., 2 x 2 hours) may be preferable.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

This table summarizes representative data on the relative performance of common coupling reagents in challenging peptide syntheses. While specific data for this compound is not widely published, this comparison for other difficult couplings provides a strong basis for reagent selection.

Coupling ReagentReagent TypeRelative Efficiency / PurityKey Advantages
DIC/HOBt CarbodiimideLow to ModerateCost-effective for standard couplings.
HBTU Aminium SaltModerate to HighGood general-purpose reagent.
HCTU Aminium SaltHighVery fast reaction times, more economical than HATU.[5]
HATU Aminium SaltVery HighConsidered a gold standard for difficult couplings, minimizes racemization.[4][5]
COMU Uronium SaltVery HighExcellent solubility, high reactivity, and a safer alternative to benzotriazole-based reagents.[6][7]
PyBOP Phosphonium SaltModerate to HighEffective, but byproducts can be problematic to remove.

Note: Efficiency is highly sequence and condition-dependent.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling this compound to overcome steric hindrance.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9-4.9 eq.), and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion (beads should be colorless/yellow).[2]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times).

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 4 through 8 with a fresh solution of activated amino acid.

Protocol 2: Monitoring Reaction with the Kaiser Test

The Kaiser test detects the presence of free primary amines on the peptide-resin.[2]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads and solution: Incomplete coupling (positive result).

    • Colorless/Yellow beads and solution: Complete coupling (negative result).

Visualizations

Diagram 1: Experimental Workflow for Coupling

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis & Completion Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Preactivate Pre-activate Amino Acid (AA + HATU + DIEA) Add Add Activated AA to Resin Wash1->Add Preactivate->Add React Agitate for 2-4 hours Add->React Kaiser Kaiser Test React->Kaiser Kaiser->Add Positive (Double Couple) Wash2 Wash Resin (DMF, DCM) Kaiser->Wash2 Negative Next Proceed to Next Cycle Wash2->Next

Caption: Workflow for a high-efficiency coupling cycle using HATU activation.

Diagram 2: Troubleshooting Decision Tree

G Start Kaiser Test Positive (Incomplete Coupling) Reagent Using DIC/HBTU? Start->Reagent SwitchReagent Switch to HATU, HCTU, or COMU Reagent->SwitchReagent Yes Time Coupling Time < 2h? Reagent->Time No End Re-evaluate & Test SwitchReagent->End ExtendTime Increase Time to 4h or perform Double Couple Time->ExtendTime Yes Aggregation Sequence Prone to Aggregation? Time->Aggregation No ExtendTime->End Solvent Use Chaotropic Salts or Disrupting Solvents Aggregation->Solvent Yes Aggregation->End No Solvent->End

References

Navigating the Synthesis with (2R,4R)-Boc-D-Pro(4-N3)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the successful incorporation of (2R,4R)-Boc-D-Pro(4-N3)-OH into peptide sequences. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability of the crucial azide functional group throughout your synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group in this compound to standard Boc-SPPS conditions?

A1: The azide functional group is generally stable under the acidic conditions required for Boc deprotection. Treatment with trifluoroacetic acid (TFA) to remove the Boc group is well-tolerated. However, prolonged exposure or harsh acidic conditions should be avoided to prevent the formation of hydrazoic acid, which is unstable.

Q2: Are there any specific reagents that are incompatible with the azide group?

A2: Yes. The azide group is highly susceptible to reduction. It is crucial to avoid reducing agents throughout the synthesis. Common reagents to avoid include:

  • Thiols: Scavengers such as dithiothreitol (DTT) and 1,2-ethanedithiol (EDT) will reduce the azide to an amine.[1]

  • Phosphines: Reagents like triphenylphosphine (PPh3) will also reduce the azide group.

  • Catalytic Hydrogenation: Conditions involving H2 and a metal catalyst (e.g., Pd/C) will readily reduce the azide.

Q3: What is the recommended cleavage cocktail to use for a peptide containing this compound?

A3: A standard cleavage cocktail that preserves the azide group is a mixture of TFA, triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H2O).[1] TIS is a suitable scavenger for carbocations generated during cleavage without reducing the azide. Avoid thiol-based scavengers.

Q4: Can the azide group participate in side reactions during synthesis?

A4: While generally stable, a potential side reaction is the conversion of the azide to a methylamine. This can occur during the final cleavage from the resin, likely through a Schmidt rearrangement involving t-butyl cations generated from the deprotection of Boc and other t-butyl-based protecting groups.[2] Careful control of cleavage conditions and the use of efficient scavengers can minimize this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Azide Functionality (Mass Spectrometry shows amine) Reduction of the azide group.* Ensure all reagents and solvents are free from reducing contaminants. * Avoid thiol-containing scavengers (e.g., DTT, EDT) in the cleavage cocktail. Use TIS instead.[1] * If phosphine-based reagents were used in other steps, ensure thorough washing to remove all traces.
Incomplete Coupling of this compound Steric hindrance of the proline ring and the azide group.* Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.[3] * Perform a double coupling to ensure the reaction goes to completion.[4] * Increase the coupling time. * Monitor coupling completion using a Kaiser test (will be negative for the secondary amine of proline) or an isatin test.
Formation of Deletion Sequences Incomplete Boc deprotection of the preceding amino acid.* Ensure complete Boc deprotection by using an adequate concentration of TFA (typically 50% in DCM) and sufficient reaction time (20-30 minutes).[4] * Ensure proper swelling of the resin before deprotection to allow full access of the TFA solution.[4]
Unexpected Side Product with Mass of (Peptide + 14) Formation of a methylamine from the azide group.* This is a known, though not always common, side reaction during cleavage.[2] * Optimize cleavage conditions: use a minimal cleavage time and ensure efficient scavenging of t-butyl cations with TIS.

Experimental Protocols

Protocol 1: Boc Deprotection

This protocol outlines a standard procedure for the removal of the N-terminal Boc group during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralize the resin with a solution of 10% DIEA in DMF for 2 x 2 minutes.

  • Wash the resin with DMF to prepare for the next coupling step.

Workflow for Boc Deprotection

Boc_Deprotection start Start with Boc-Peptide-Resin swell Swell resin in DCM start->swell deprotect1 Treat with 50% TFA/DCM (2 min) swell->deprotect1 deprotect2 Treat with 50% TFA/DCM (20-30 min) deprotect1->deprotect2 wash Wash with DCM, IPA, DMF deprotect2->wash neutralize Neutralize with 10% DIEA/DMF wash->neutralize wash2 Wash with DMF neutralize->wash2 end Ready for Coupling wash2->end

Boc deprotection workflow.
Protocol 2: Coupling of this compound

This protocol provides a method for the efficient coupling of this compound using HATU as the activating agent.

Materials:

  • Deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.

  • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.[4]

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction. For proline derivatives, where the Kaiser test is not applicable for the N-terminal amine, the isatin test can be used to detect unreacted secondary amines.

  • If the coupling is incomplete, a second coupling can be performed by repeating steps 1-4.

  • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

Workflow for Coupling this compound

Coupling_Workflow start Start with Deprotected Peptide-Resin preactivate Pre-activate Boc-D-Pro(4-N3)-OH with HATU/DIEA in DMF start->preactivate couple Add activated amino acid to resin and react for 2-4 hours preactivate->couple monitor Monitor coupling completion (e.g., Isatin test) couple->monitor wash Wash with DMF, DCM, IPA monitor->wash Negative incomplete Incomplete Coupling monitor->incomplete Positive end Coupled Peptide-Resin wash->end double_couple Perform a second coupling incomplete->double_couple double_couple->monitor

Coupling workflow for azido-proline.

Quantitative Data Summary

Condition/Reagent Effect on Azide Group Recommendation
50% TFA in DCM (20-30 min) Generally stable.Standard condition for Boc deprotection. Avoid unnecessarily prolonged exposure.
Strong Acids (e.g., HF, TFMSA) Stable, but potential for side reactions.Use with appropriate scavengers (TIS) and for the minimum time required for cleavage.
Thiol-based Scavengers (DTT, EDT) Reduction to amine.AVOID. Use TIS as an alternative scavenger.[1]
Phosphines (e.g., PPh3) Reduction to amine.AVOID.
Catalytic Hydrogenation (H2/Pd) Reduction to amine.AVOID.
Carbodiimides (e.g., DCC, DIC) Compatible.Suitable for coupling, but may be less efficient for sterically hindered couplings.
Uronium/Aminium Reagents (HATU, HBTU) Compatible and highly effective.Recommended for efficient coupling of this sterically hindered amino acid.
Phosphonium Reagents (PyBOP, PyAOP) Compatible and highly effective.Also recommended for efficient coupling.

By adhering to these guidelines and protocols, researchers can confidently utilize this compound in their synthetic strategies, preserving the integrity of the azide functionality for subsequent applications such as click chemistry.

References

Technical Support Center: Cleavage Cocktail Optimization for Azido-Proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful cleavage of peptides containing the modified amino acid (2R,4R)-Boc-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge is the potential for the azide group (-N₃) to be reduced to a primary amine (-NH₂) during the final cleavage from the solid support.[1][2] This results in a mass decrease of 26 Da in the final peptide product and loss of the azide handle required for subsequent bioconjugation reactions like 'click chemistry'.[2][3]

Q2: How stable is the azide group to standard cleavage conditions?

The azide functional group is generally stable under the standard acidic conditions of cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1] The instability arises not from the acid itself, but from specific scavengers added to the cleavage cocktail.[1][3]

Q3: What is the most common cause of azide group reduction?

The reduction of the azide group is most commonly caused by thiol-based scavengers, which are strong reducing agents in an acidic environment.[1] 1,2-ethanedithiol (EDT) is particularly problematic and can lead to significant reduction of the azide.[1][2]

Q4: Are scavengers necessary if my peptide contains an azide?

Yes, it is highly discouraged to perform cleavage without scavengers, especially if your peptide contains other sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[1][4] During cleavage, protecting groups (like Boc and tBu) form reactive carbocations that can cause unwanted side reactions, such as alkylation of these residues.[4][5] Scavengers are essential to "trap" these reactive species and ensure peptide purity.[1][4]

Q5: What is a good starting cleavage cocktail for peptides with azido-proline?

A widely recommended and effective "azide-safe" cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[2] TIS is a non-thiol scavenger that effectively captures carbocations without reducing the azide group.[1]

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides containing this compound.

ProblemDiagnosisRecommended Solution
Mass loss of ~26 Da observed in LC-MS analysis.The azide group (-N₃) has been reduced to a primary amine (-NH₂). This is the most common side reaction.[1]Modify the cleavage cocktail. Immediately cease using any cocktails containing 1,2-ethanedithiol (EDT). Switch to a non-reducing scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5).[2]
Peptide contains Trp, Met, or Cys , and analysis shows adducts (+57 Da for tBu) or oxidation, in addition to azide reduction.The cleavage cocktail is causing both azide reduction (due to a thiol scavenger like EDT) and insufficient scavenging of carbocations or prevention of oxidation.[1][6]Use a balanced, azide-safe cocktail. If a thiol scavenger is deemed necessary for protecting residues like Cys, dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.[1][7] A cocktail of TFA/TIS/H₂O/DTT (e.g., 92.5:2.5:2.5:2.5) can be tested.[2] For Met-containing peptides, adding a small amount of dimethylsulfide (DMS) can help prevent oxidation.[6]
Low peptide yield after cleavage and precipitation.Cleavage from the resin is incomplete. This can be due to the resin type, peptide sequence, or insufficient reaction time.Optimize cleavage conditions. Ensure the peptide-resin is dry before cleavage.[8] Increase the cleavage reaction time from 2 hours to 3-4 hours.[9] Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin (approx. 10 mL per gram of resin).[8]
The azide group is intact, but the peptide is impure with various other side products.Ineffective scavenging of carbocations generated from Boc and other tBu-based protecting groups.[4]Ensure scavengers are fresh and effective. Use high-quality, fresh TIS and water. If the peptide is rich in Arg(Pbf/Pmc) or Trp, the addition of a scavenger like thioanisole may be beneficial, as it has shown low reactivity towards azides.[1][10]
Data Summary: Effect of Scavengers on Azide Stability

The choice of scavenger has a significant impact on the stability of the azide group during TFA cleavage. The following table summarizes the extent of azide reduction observed with different thiol scavengers.

Thiol ScavengerExtent of Azide ReductionRecommendation
1,2-Ethanedithiol (EDT) High (up to 50%)Avoid for azide-containing peptides.[1]
Dithiothreitol (DTT) Low to ModeratePreferred thiol scavenger if one is required.[1][7]
Thioanisole Very LowGood alternative, often used for Trp/Arg protection.[1]
Triisopropylsilane (TIS) None (Non-thiol)Highly Recommended as the primary scavenger.[1][2]

Table data is compiled from published studies investigating scavenger effects on peptide azides.[1]

Experimental Protocol: Azide-Safe Cleavage

This protocol is optimized to cleave a peptide containing this compound from the resin while preserving the azide group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water (H₂O)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas line for drying

Procedure:

  • Resin Preparation: Place the fully dried peptide-resin (e.g., 100 mg) into a reaction vessel. If the synthesis was performed in DMF, wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g) and dry it under vacuum for at least 1 hour to remove residual solvents.[8]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by combining 95% TFA, 2.5% TIS, and 2.5% H₂O .[1] For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and agitate gently at room temperature for 2-3 hours. The resin should be fully suspended and swollen.[1]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Resin Wash: Wash the resin with a small additional volume of fresh TFA (0.5-1 mL) and combine the filtrate with the initial collection to maximize recovery.[8]

  • Peptide Precipitation: Place the centrifuge tube containing the TFA filtrate in an ice bath. Add ice-cold MTBE or diethyl ether (at least 10 times the volume of the TFA solution) dropwise while gently vortexing. A white precipitate of the crude peptide should form.[1]

  • Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes.[1] Pellet the peptide by centrifugation (e.g., 3-5 minutes at 4000 rpm). Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA. After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis to confirm the molecular weight and purity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the cleavage of azide-containing peptides.

Cleavage_Troubleshooting start Analyze Cleavage Product (LC-MS) check_mass Mass OK? start->check_mass check_purity Purity OK? check_mass->check_purity  Yes mass_loss Mass Loss of 26 Da? check_mass->mass_loss  No success Success: Crude Peptide Ready for Purification check_purity->success  Yes failure Low Yield or Purity Re-evaluate Synthesis check_purity->failure  No other_adducts Other Adducts (e.g., +57 Da)? mass_loss->other_adducts  No solution_azide Root Cause: Azide Reduction Action: Remove EDT from cocktail. Use TFA/TIS/H2O. mass_loss->solution_azide  Yes solution_scavenge Root Cause: Poor Scavenging Action: Ensure fresh TIS. Consider adding Thioanisole or DTT if Trp/Cys are present. other_adducts->solution_scavenge  Yes solution_yield Root Cause: Incomplete Cleavage Action: Increase cleavage time (3-4h). Ensure sufficient cocktail volume. other_adducts->solution_yield  No solution_azide->start Re-cleave or Re-synthesize solution_scavenge->start Re-cleave or Re-synthesize solution_yield->start Re-cleave or Re-synthesize

Caption: Troubleshooting workflow for cleavage of azide-containing peptides.

References

Technical Support Center: Purification of Peptides Modified with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides modified with (2R,4R)-Boc-D-Pro(4-N3)-OH.

Troubleshooting Guides

This section addresses common issues observed during the purification of peptides containing the this compound modification.

Issue 1: Poor Peptide Solubility

Question: My crude peptide precipitate is difficult to dissolve in standard aqueous buffers for HPLC purification. What could be the cause and how can I improve solubility?

Answer:

The incorporation of this compound can significantly increase the hydrophobicity of a peptide due to the bulky tert-butyloxycarbonyl (Boc) protecting group. This, combined with the inherent properties of the peptide sequence, can lead to poor solubility in aqueous solutions.[1]

Troubleshooting Steps:

  • Solvent Selection:

    • Start with the initial mobile phase of your HPLC gradient (e.g., 0.1% TFA in water).

    • If solubility remains low, try adding a small amount of organic solvent, such as acetonitrile (ACN) or isopropanol, to the dissolution solvent.[2]

    • For highly hydrophobic peptides, initial dissolution in a stronger organic solvent like neat trifluoroacetic acid (TFA), formic acid, or hexafluoroisopropanol (HFIP) followed by dilution with your aqueous mobile phase may be necessary.[2]

  • pH Adjustment:

    • The net charge of your peptide influences its solubility. For peptides with a net positive charge (basic), dissolving in a dilute aqueous acid (e.g., 10% acetic acid) can improve solubility.

    • For peptides with a net negative charge (acidic), a dilute aqueous base (e.g., 0.1% ammonium hydroxide) may be effective.[2]

  • Chaotropic Agents:

    • In cases of severe aggregation, the addition of chaotropic agents like guanidinium chloride or urea to the solubilization buffer can disrupt intermolecular interactions and improve solubility. Note that these agents must be compatible with your subsequent purification steps.

Issue 2: Peptide Aggregation Leading to Broad or Tailing Peaks in HPLC

Question: My HPLC chromatogram shows broad, tailing, or split peaks for my target peptide. Could this be due to aggregation?

Answer:

Yes, aggregation is a common issue with modified peptides and can lead to poor chromatographic performance.[3] The rigid conformational constraints imposed by the proline ring in this compound may, in some sequence contexts, promote self-association.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Temperature: Increasing the column temperature (e.g., to 40-60°C) can help disrupt aggregates and improve peak shape.

    • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the peptide to interact with the stationary phase.

    • Mobile Phase Modifiers: The use of ion-pairing agents like trifluoroacetic acid (TFA) at a standard concentration of 0.1% is crucial for good peak shape.[4] Ensure the TFA concentration is consistent in both mobile phase A and B.

  • Sample Preparation:

    • Before injection, ensure your peptide is fully dissolved. Sonicate the sample solution for a few minutes to break up any existing aggregates.

    • Filter your sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.[5]

  • "Magic Mixture":

    • For particularly stubborn aggregation, a "magic mixture" of solvents can be employed during synthesis and purification. This often includes a combination of DMF, DMSO, and other dipolar aprotic solvents to improve solvation of the peptide-resin complex.[6]

Workflow for Troubleshooting Poor Peak Shape

Caption: A workflow for troubleshooting poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing this compound?

A1: The main challenges stem from the physicochemical properties of this modified amino acid:

  • Increased Hydrophobicity: The Boc group significantly increases the hydrophobicity, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns.

  • Aggregation: The rigid proline backbone, although potentially stabilizing certain secondary structures, can also promote peptide self-association and aggregation.[3]

  • Co-elution of Impurities: Side products from peptide synthesis that are structurally similar to the target peptide can be difficult to separate.

Q2: What type of HPLC column is best suited for purifying these modified peptides?

A2: A C18 reversed-phase column is the standard and most common choice for peptide purification. For more hydrophobic peptides, a C8 or even a C4 stationary phase might provide better separation by reducing the strength of the hydrophobic interactions, leading to sharper peaks and elution at lower organic solvent concentrations.

Q3: Are there any specific side reactions to be aware of during the synthesis and purification of azide-containing peptides?

A3: The azide group is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) and cleavage conditions (e.g., TFA). However, it is sensitive to reducing agents. Avoid using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your purification buffers unless a specific reaction with the azide is intended.

Q4: How can I confirm the purity and identity of my final peptide product?

A4: A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To determine the purity of the peptide by assessing the peak area of the product relative to impurities.[1]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass.

  • Amino Acid Analysis: To confirm the amino acid composition of the peptide.

Quantitative Data Summary

While specific data for peptides containing this compound is limited in the literature, the following table provides general purity and yield expectations for modified peptides.

ParameterTypical RangeFactors Influencing Outcome
Crude Purity 30-70%Peptide sequence (hydrophobicity, length), coupling efficiency, presence of difficult sequences.
Purity after 1st HPLC Run 85-95%Optimization of HPLC gradient, column selection, sample loading.
Final Purity >95% or >98%May require a second, orthogonal HPLC purification step.
Overall Yield 10-40%Synthesis efficiency, number of purification steps, handling losses.

Data compiled from general knowledge of peptide synthesis and purification.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for the purification of a crude peptide modified with this compound. Optimization will be required based on the specific properties of your peptide.

Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 preparative column (e.g., 10 µm particle size, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL.

    • If solubility is an issue, refer to the Troubleshooting Guide for Poor Peptide Solubility .

    • Filter the solution through a 0.22 µm syringe filter.[5]

  • HPLC Method:

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.

    • Injection: Inject the filtered peptide solution onto the column.

    • Gradient:

      • Start with a shallow gradient to elute polar impurities (e.g., 5-25% B over 10 minutes).

      • Develop a linear gradient to elute the target peptide. A common starting point is a 1% per minute increase in Mobile Phase B (e.g., 25-65% B over 40 minutes).

      • Follow with a steeper wash gradient to remove strongly bound impurities (e.g., 65-95% B over 5 minutes).

    • Detection: Monitor the elution profile at 214 nm or 220 nm.[5]

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Pooling:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Logical Workflow for Peptide Purification

PeptidePurificationWorkflow Start Crude Peptide Synthesis Dissolve Dissolve in Mobile Phase A (Troubleshoot if needed) Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze PurityCheck Purity > 95%? Analyze->PurityCheck Pool Pool Pure Fractions PurityCheck->Pool Yes Repurify Re-purify Fractions PurityCheck->Repurify No Lyophilize Lyophilize Pool->Lyophilize FinalProduct Purified Peptide Lyophilize->FinalProduct Repurify->HPLC

Caption: A general workflow for the purification of synthetic peptides.

References

Troubleshooting low yield in solid-phase synthesis of azido-peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the solid-phase synthesis of azido-peptides, with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide functional group to standard Fmoc solid-phase peptide synthesis (SPPS) conditions?

A1: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS.[1] This includes repeated cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents.[1] However, side reactions can occur, most notably during the final cleavage and deprotection step.[1]

Q2: What is the most common side reaction that reduces the yield of the final azido-peptide?

A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage from the solid support.[1][2] This conversion results in a mass decrease of 26 Da in the final product, which can be readily identified by mass spectrometry.[1]

Q3: Can the choice of scavengers in the TFA cleavage cocktail impact the stability of the azide group?

A3: Absolutely. The selection of scavengers is critical for preserving the azide functionality.[2] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents in acidic environments and can lead to significant reduction of the azide group.[2][3] In contrast, scavengers like triisopropylsilane (TIS) and dithiothreitol (DTT) are much more compatible with azido-peptides.[2][3]

Q4: My peptide sequence is very hydrophobic and contains multiple azide residues. I'm observing poor resin swelling and low yields. What could be the cause?

A4: You are likely encountering on-resin peptide aggregation. This is a common issue with hydrophobic sequences and can be exacerbated by the presence of multiple apolar, azide-containing residues.[4][5] Aggregation, caused by inter- and intramolecular hydrogen bonding, can hinder the accessibility of the N-terminus for both deprotection and coupling steps, leading to incomplete reactions and a low yield of the target peptide.[5]

Q5: Are there any sequence-specific side reactions I should be aware of when synthesizing azido-peptides?

A5: Yes, there has been a report of an elimination of the azide ion from peptides that have an N-terminal α-azidoaspartate residue.[6] This side reaction can occur upon treatment with reagents commonly used for Fmoc group removal.[6] This appears to be a sequence-specific issue and not a general side reaction for all azido-containing amino acids.[1]

Troubleshooting Guides

Issue 1: Low Yield of Target Peptide and Presence of a -26 Da Impurity

Question: My final product shows a low yield of the desired azido-peptide and a significant peak in the mass spectrum corresponding to a mass 26 Da lower than the expected product. What is the problem and how can I solve it?

Answer: This issue is a classic indicator of azide group reduction to a primary amine during the final cleavage step.[1] The primary culprit is often the use of an inappropriate scavenger in your cleavage cocktail.

cluster_0 Troubleshooting Azide Reduction start Low yield of azido-peptide and -26 Da impurity observed check_cocktail Analyze Cleavage Cocktail: Did it contain EDT? start->check_cocktail solution_edt Solution: Replace EDT with DTT or use a non-thiol scavenger cocktail (e.g., TFA/TIS/H2O). check_cocktail->solution_edt Yes check_sequence Analyze Peptide Sequence: Is the azide at the N-terminus? Is the peptide hydrophobic? check_cocktail->check_sequence No resynthesize Re-synthesize the peptide with the optimized cleavage protocol. solution_edt->resynthesize solution_sequence Solution: Use DTT as the thioscavenger, as it is most effective at suppressing reduction in susceptible sequences. check_sequence->solution_sequence Yes check_sequence->resynthesize No solution_sequence->resynthesize

Caption: Troubleshooting workflow for azide reduction.

The choice of scavenger has a significant impact on the extent of azide reduction. The following table summarizes the percentage of azide reduction observed for a model peptide when different scavengers were used in the cleavage cocktail.

Thiol ScavengerPeptide 1 (Azide at N-terminus) % ReductionPeptide 2 (Internal Azide) % Reduction
1,2-Ethanedithiol (EDT)~50%~30%
Dithiothreitol (DTT)~5%<5%
Thioanisole<5%<5%
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[2][3]

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.[2]

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether supernatant.

  • Wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., ACN/water mixture) for HPLC purification.

Issue 2: Incomplete Coupling or Deprotection Steps Due to Peptide Aggregation

Question: I am synthesizing a long or hydrophobic azido-peptide, and I'm seeing deletion sequences in my mass spectrum, indicating incomplete coupling. What can I do?

Answer: This is likely due to on-resin aggregation, which physically blocks reactive sites. Several strategies can be employed to disrupt aggregation and improve synthetic efficiency.

cluster_1 Strategies to Overcome Peptide Aggregation start Low yield and deletion sequences observed strategy Implement one or more anti-aggregation strategies start->strategy double_coupling Double Coupling strategy->double_coupling chaotropic_salts Use Chaotropic Salts (e.g., NaClO₄, LiCl) strategy->chaotropic_salts solvent_change Change Solvent (e.g., NMP, 'Magic Mixture') strategy->solvent_change microwave Microwave-Assisted SPPS strategy->microwave outcome Improved yield and purity double_coupling->outcome chaotropic_salts->outcome solvent_change->outcome microwave->outcome

Caption: Overview of strategies to combat on-resin peptide aggregation.

Protocol 2: Double Coupling

This protocol is used to ensure the complete acylation of a free amine, especially for sterically hindered amino acids or at difficult positions within a sequence.

  • After the initial coupling reaction, take a small sample of the resin for a qualitative test (e.g., Kaiser test) to check for free amines.

  • If the test is positive, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.

  • Repeat the coupling step using a fresh solution of the activated amino acid.

  • Allow the second coupling reaction to proceed for the same duration as the first.

  • After the second coupling, wash the resin extensively with DMF before proceeding to the next Fmoc deprotection step.

Protocol 3: Use of Chaotropic Salts

This protocol describes the use of chaotropic salts to disrupt secondary structures prior to a difficult coupling step.[1]

Materials:

  • Peptide-resin after Fmoc deprotection and washing

  • Chaotropic salt solution: 0.8 M NaClO₄ or LiCl in DMF

Procedure:

  • Following Fmoc deprotection and standard DMF washes, perform additional washes with the chaotropic salt solution (2 x 1 min).[1]

  • This step helps to break apart existing aggregates on the resin.

  • Wash the resin thoroughly with DMF (3-5 x 1 min) to completely remove the chaotropic salt, as it can interfere with some coupling reagents.[1]

  • Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Analytical Characterization

A crucial aspect of troubleshooting is the accurate analysis of your crude and purified peptide.

High-Performance Liquid Chromatography (HPLC):

  • Method: Reversed-phase HPLC (RP-HPLC) is the standard for analyzing peptide purity.[7]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is common.[7]

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone) is used to quantify the relative amounts of the main product and impurities.[7]

Mass Spectrometry (MS):

  • Purpose: MS is essential for confirming the molecular weight of the desired peptide and identifying impurities.

  • Azide Reduction: As mentioned, a mass decrease of 26 Da is a clear indication of azide reduction to an amine.[1]

  • Deletion Sequences: Impurities with masses corresponding to the lack of one or more amino acids indicate incomplete coupling.

  • Incomplete Deprotection: The presence of peaks corresponding to the peptide plus the mass of a protecting group (e.g., Trt, Pbf) suggests incomplete removal during cleavage.

References

Technical Support Center: Preventing Side Product Formation in CuAAC with Azidoproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azidoproline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and achieve high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the CuAAC reaction with azidoproline?

A1: While azidoproline itself does not typically introduce unique side reactions, the CuAAC reaction conditions can lead to several common side products. These include:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): This reaction results in the formation of a diyne byproduct from the coupling of two terminal alkynes, mediated by Cu(II) ions in the presence of oxygen.[1][2][3][4]

  • Thiotriazole Formation: In biological contexts, free cysteine thiols can react with the copper-triazole intermediate, leading to the formation of thiotriazole adducts and nonspecific labeling.[5]

  • Oxidation of Amino Acid Residues: Sensitive amino acid residues, particularly histidine and arginine, can be oxidized by the reactive oxygen species generated by the Cu(I)/ascorbate system.[6]

  • Azide Reduction: The use of certain reducing agents, such as phosphines like TCEP, can lead to the reduction of the azide group on azidoproline, rendering it unreactive for the cycloaddition.[7][8]

  • Iodotriazole Formation: If cuprous iodide (CuI) is used as the copper source, there is a risk of forming iodotriazoles.[7]

Q2: How can I prevent the oxidative homocoupling of my alkyne coupling partner?

A2: Minimizing the Glaser coupling byproduct is crucial for a clean reaction. Here are key strategies:

  • Maintain Anaerobic Conditions: Oxygen is a key component in this side reaction.[1][4] It is highly recommended to degas all solutions (e.g., by sparging with argon or nitrogen) and perform the reaction under an inert atmosphere.[9]

  • Use an Adequate Amount of Reducing Agent: A sufficient concentration of a reducing agent, typically sodium ascorbate, is necessary to maintain copper in its active Cu(I) state and prevent the accumulation of Cu(II) which catalyzes the homocoupling.[3][4]

  • Employ a Copper-Stabilizing Ligand: Ligands such as TBTA or THPTA can help to stabilize the Cu(I) oxidation state and reduce the propensity for oxidative side reactions.[9][10]

Q3: I am performing the CuAAC reaction on a peptide containing azidoproline and cysteine residues and observing non-specific labeling. What is happening and how can I fix it?

A3: The non-specific labeling is likely due to the formation of thiotriazole side products from the reaction of cysteine's thiol group with the reaction intermediate.[5] To mitigate this, you can:

  • Add a Sacrificial Thiol: Introduce a free thiol, such as glutathione or cysteine, into the reaction mixture. This will compete with the cysteine residues on your peptide for reaction with the copper-triazole intermediate.[5]

  • Optimize Reactant Concentrations: Titrating the reaction with increasing concentrations of sodium ascorbate may diminish the formation of this side product.[5]

  • Purify the Alkyne-Labeled Component: If possible, remove any excess free alkyne probe from the reaction mixture before initiating the CuAAC reaction.[5]

Q4: Are copper-stabilizing ligands necessary when working with azidoproline?

A4: While not always mandatory, using a copper-stabilizing ligand is highly recommended.[10] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) offer several advantages:

  • They accelerate the CuAAC reaction.[6]

  • They stabilize the active Cu(I) catalytic species against oxidation and disproportionation.[11]

  • They minimize the degradation of sensitive biomolecules by reducing the generation of reactive oxygen species.[4][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: Oxidation of Cu(I) to inactive Cu(II) by dissolved oxygen.[4]- Degas all solvents and reaction mixtures.[9]- Work under an inert atmosphere (e.g., nitrogen or argon).[9]- Ensure a fresh and sufficient amount of reducing agent (e.g., sodium ascorbate) is used.
Poor Reagent Quality: Degradation of azidoproline or the alkyne.- Use freshly prepared or properly stored reagents.- Verify the purity of your starting materials.
Substrate-Specific Issues: Steric hindrance around the azide or alkyne.[4]- Increase the reaction time or temperature.- If possible, redesign the substrate with a less hindered linker.
Inappropriate Reaction Conditions: Incorrect solvent, pH, or reactant concentrations.[4]- Optimize the solvent system (e.g., using co-solvents like DMSO or DMF in water).- Adjust the pH to be within the optimal range of 4-11.[12]- Ensure an equimolar ratio or a slight excess of one reactant.
Presence of Multiple Products (Side Reactions) Oxidative Homocoupling of Alkyne: Presence of oxygen and Cu(II).[1][4]- Increase the concentration of the reducing agent (sodium ascorbate).[3]- Thoroughly degas all solutions and maintain an inert atmosphere.[9]
Degradation of Sensitive Substrates: Generation of reactive oxygen species.- Use a copper-stabilizing ligand like THPTA to protect biomolecules.[4][6]- Lower the reaction temperature.
Azide Reduction: Use of an inappropriate reducing agent like TCEP.[7][8]- Use sodium ascorbate as the reducing agent.

Experimental Protocols

General Protocol for CuAAC with Azidoproline

This protocol provides a starting point for the CuAAC reaction. Optimization of concentrations, reaction time, and temperature may be necessary for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of the azidoproline-containing molecule and the alkyne partner in a suitable solvent (e.g., DMSO, water, or a mixture).

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

    • Prepare a fresh stock solution of a copper-stabilizing ligand (e.g., THPTA) in water (e.g., 500 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, combine the azidoproline-containing molecule and the alkyne.

    • Add the copper-stabilizing ligand solution (typically to a final concentration of 5 times the copper concentration).

    • Add the CuSO₄ solution (typically to a final concentration of 1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 5-10 mol%).

  • Reaction Conditions:

    • Seal the reaction vessel and protect it from light if using fluorescent probes.

    • Stir or agitate the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and other reagents.

    • For biomolecules, purification can be achieved through size-exclusion chromatography, dialysis against a buffer containing a chelating agent like EDTA, or affinity purification.

    • For small molecules, standard chromatographic techniques can be employed.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mixture cluster_incubation Incubation cluster_analysis Analysis & Purification Azidoproline Azidoproline Substrate Mix Combine Substrates, Ligand, and CuSO₄ Azidoproline->Mix Alkyne Alkyne Substrate Alkyne->Mix CuSO4 CuSO₄ Solution CuSO4->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Ascorbate Sodium Ascorbate Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix->Initiate React React at Room Temp (or optimized temp) Initiate->React Monitor Monitor Progress (LC-MS, HPLC) React->Monitor Purify Purify Product Monitor->Purify

Caption: A generalized experimental workflow for the CuAAC reaction with azidoproline.

Troubleshooting_Logic Start Low or No Product? CheckCatalyst Is Catalyst Active? Start->CheckCatalyst Yes Success Successful Reaction Start->Success No CheckReagents Are Reagents Pure? CheckCatalyst->CheckReagents Yes Degas Degas Solvents & Use Inert Atmosphere CheckCatalyst->Degas No CheckConditions Are Conditions Optimal? CheckReagents->CheckConditions Yes UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents No Optimize Optimize Solvent, pH, Temp. CheckConditions->Optimize No CheckConditions->Success Yes AddAscorbate Use Fresh/More Sodium Ascorbate Degas->AddAscorbate

Caption: A logical troubleshooting guide for low-yield CuAAC reactions.

References

Optimizing reaction time and temperature for SPAAC with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help you optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using (2R,4R)-Boc-D-Pro(4-N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for my SPAAC reaction?

For most SPAAC reactions, starting at room temperature (approximately 25°C) is recommended. The high ring strain of cyclooctynes often allows the reaction to proceed efficiently without the need for heating. Some highly reactive cyclooctynes may even require cooling to control the reaction rate.

Q2: How long should I expect my SPAAC reaction to take?

Reaction times for SPAAC can vary significantly, from minutes to several hours. This depends heavily on the specific cyclooctyne used, the solvent, and the concentration of your reactants. Monitoring the reaction progress by techniques such as TLC, LC-MS, or NMR is crucial to determine the optimal reaction time.

Q3: What are the best solvents for SPAAC reactions with this compound?

A variety of polar aprotic solvents are suitable for SPAAC reactions. Commonly used solvents include DMSO, DMF, and acetonitrile, as well as aqueous solutions. The choice of solvent will depend on the solubility of your specific reactants.

Q4: Do I need a catalyst for this reaction?

No, one of the primary advantages of SPAAC is that it is a catalyst-free reaction. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a copper catalyst which can be toxic to cells and interfere with certain applications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Cyclooctyne: The cyclooctyne may have degraded due to improper storage or handling.1. Use Fresh Reagent: Source a fresh batch of the cyclooctyne and ensure it is stored under the recommended conditions (typically under an inert atmosphere and protected from light).
2. Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to incomplete conversion.2. Optimize Reactant Ratio: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1-1.5 equivalents) of the cyclooctyne can often drive the reaction to completion.
3. Low Reactant Concentration: Dilute reaction mixtures can lead to slow reaction rates.3. Increase Concentration: If solubility allows, increase the concentration of the reactants.
Slow Reaction Rate 1. Low Temperature: The reaction may be too slow at room temperature.1. Gentle Heating: Gradually increase the temperature to 37-50°C. Monitor for any degradation of starting materials or product.
2. Suboptimal Solvent: The chosen solvent may not be ideal for the specific reactants.2. Solvent Screening: Test a range of solvents (e.g., DMSO, DMF, acetonitrile, or aqueous buffers) to find the one that gives the best reaction rate.
Presence of Side Products 1. Cyclooctyne Isomerization: Some cyclooctynes can isomerize to less reactive forms.1. Check Reagent Purity: Ensure the purity of your cyclooctyne. If isomerization is suspected, purify the reagent before use.
2. Degradation of Reactants or Product: Prolonged reaction times or high temperatures can lead to decomposition.2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid degradation.

Experimental Protocols

General Protocol for SPAAC with this compound
  • Reactant Preparation: Dissolve this compound and the chosen cyclooctyne in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution) to the desired concentration.

  • Reaction Setup: In a clean vial, combine the solutions of the azide and the cyclooctyne. A slight excess (1.1-1.5 equivalents) of the cyclooctyne is often beneficial.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25°C). If the reaction is slow, consider gentle heating to 37°C.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and purify the product using standard techniques like flash chromatography or preparative HPLC.

Data Presentation

Table 1: Typical Reaction Times for SPAAC with Various Cyclooctynes
CyclooctyneTypical Reaction TimeCommon Solvents
DIBO1-4 hoursAcetonitrile, DMSO, Water
DBCO< 1 hourDMSO, DMF, Acetonitrile, Water
BCN2-12 hoursAcetonitrile, DMSO, Water
DIFO< 1 hourAcetonitrile, Methanol, Water

Note: Reaction times are approximate and can vary based on specific substrates, concentrations, and temperatures.

Visualizations

SPAAC_Troubleshooting cluster_start cluster_monitoring cluster_outcomes cluster_troubleshooting start SPAAC Reaction Initiated monitoring Monitor Reaction (TLC, LC-MS) start->monitoring complete Reaction Complete monitoring->complete Successful incomplete Incomplete Reaction/ Low Yield monitoring->incomplete Problematic slow Slow Reaction monitoring->slow Problematic check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents increase_conc Increase Concentration incomplete->increase_conc increase_temp Increase Temperature (37-50°C) slow->increase_temp change_solvent Change Solvent slow->change_solvent check_reagents->monitoring increase_temp->monitoring change_solvent->monitoring increase_conc->monitoring

Caption: Troubleshooting workflow for SPAAC reactions.

Reaction_Parameters cluster_input cluster_process cluster_output Azide This compound Reaction SPAAC Reaction Azide->Reaction Cyclooctyne Cyclooctyne (e.g., DBCO, DIBO, BCN) Cyclooctyne->Reaction Solvent Solvent (e.g., DMSO, Acetonitrile, Water) Solvent->Reaction Temperature Temperature (e.g., 25°C, 37°C) Temperature->Reaction Concentration Concentration Concentration->Reaction Product Triazole Product Reaction->Product

Caption: Key parameters influencing SPAAC reaction outcome.

Technical Support Center: Mass Spectrometry Analysis of Peptides Containing (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating the unnatural amino acid (2R,4R)-Boc-D-Pro(4-N3)-OH. This guide provides detailed frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with this modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing peptides with this compound?

A: The main challenges arise from the unique chemical properties of the modification:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and thermally labile. It can be lost during ionization, leading to a neutral loss of 100 Da (C5H8O2) or 56 Da (isobutylene, C4H8), which can complicate spectral interpretation.[1]

  • Azide Group (N3): The azide group can be reactive and may undergo reduction or fragmentation under certain conditions. It also adds a unique mass to the residue.

  • D-Proline Stereochemistry: The D-configuration of the proline analog can influence peptide fragmentation, although the "proline effect" (enhanced cleavage at the N-terminal side of the proline residue) is still expected to be a dominant fragmentation pathway.[2][3]

Q2: How should I prepare my sample for mass spectrometry analysis?

A: Proper sample preparation is critical for success. Key steps include:

  • Purification: High-purity peptides (≥95%) are essential. Use reverse-phase HPLC (RP-HPLC) for purification to remove synthetic byproducts.[4]

  • Desalting: Salts and buffers must be removed as they can suppress the ion signal and form adducts.[5][6] Use C18 desalting spin columns or equivalent methods. Ensure the sample is acidified (e.g., with 0.1% formic acid or TFA) to a pH <3 before desalting to ensure binding to the C18 resin.[7]

  • Solvent System: Reconstitute the final sample in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (0.1% formic acid is common).[5] Avoid non-volatile buffers, salts (NaCl, K2HPO4), and detergents (SDS, Triton X-100).[5]

Q3: What are the expected mass shifts for this modification?

A: You must accurately calculate the expected mass of your peptide. The monoisotopic mass of the this compound residue should be added to your peptide sequence. Additionally, be aware of common adducts and neutral losses that can alter the observed m/z.

Q4: What fragmentation patterns should I expect in MS/MS analysis?

A: Expect a combination of standard peptide fragmentation and patterns specific to the modification:

  • Proline Effect: Dominant y-ions resulting from cleavage N-terminal to the modified proline residue are highly likely.[3]

  • Boc Group Fragmentation: Look for a significant neutral loss of 100.0528 Da (Boc group as C5H8O2) or 56.0626 Da (isobutylene) from the precursor ion and fragment ions containing the modification.[1] The relative abundance of these losses can be influenced by the instrument and collision energy.

  • Azide Group: The azide group itself may fragment under higher collision energies, but its primary effect will be its contribution to the mass of the residue.

  • Backbone Fragmentation: Standard b- and y-ions will be observed for the rest of the peptide sequence, allowing for sequence confirmation.[8]

Data Presentation: Expected Mass Variations

For accurate data analysis, it is crucial to anticipate potential mass shifts. The table below summarizes common variations you might observe.

Variation Description Monoisotopic Mass Shift (Da) Notes
Boc Group Neutral Loss Loss of the entire Boc group (C5H8O2)-100.0528Commonly observed in the ion source or during CID.
Isobutylene Neutral Loss Loss of isobutylene (C4H8) from the Boc group-56.0626Another common fragmentation pathway for the Boc group.[1]
Sodium Adduct Addition of a sodium ion+21.9820 (relative to [M+H]⁺)Common contaminant from glassware or reagents.[6]
Potassium Adduct Addition of a potassium ion+37.9559 (relative to [M+H]⁺)Common contaminant from glassware or reagents.[6]
Water Loss Loss of a water molecule-18.0106Can occur from acidic residues or the C-terminus.
Ammonia Loss Loss of an ammonia molecule-17.0265Can occur from residues like Asn, Gln, or Arg.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS
  • Peptide Solubilization: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL.

  • Desalting (C18 Spin Column):

    • Activate the C18 resin by washing with 100% acetonitrile.

    • Equilibrate the resin with 0.1% formic acid in water.

    • Load the peptide sample onto the column.

    • Wash the column with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a solution of 70% acetonitrile/30% water with 0.1% formic acid.

  • Final Sample Preparation: Dry the eluted peptide in a vacuum centrifuge. Reconstitute in the LC-MS running buffer (e.g., 98% water/2% acetonitrile/0.1% formic acid) to the desired final concentration (e.g., 1-10 pmol/µL).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might be 2-40% B over 30 minutes, followed by a wash at 90% B.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan: Scan a mass range appropriate for the expected precursor ion m/z (e.g., 300-1800 m/z).

    • MS/MS Scans (Data-Dependent Acquisition):

      • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

      • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

      • Collision Energy: Use stepped collision energy to capture both peptide backbone fragmentation and the characteristic neutral losses from the Boc group.

      • Dynamic Exclusion: Exclude previously fragmented ions for a set time (e.g., 30 seconds) to increase the coverage of lower-abundance peptides.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Signal 1. Poor Ionization: The bulky Boc group may hinder ionization. 2. High Salt Concentration: Salts suppress the ESI signal. 3. Sample Loss: Adsorption to vials or during sample prep.1. Optimize ESI source conditions (e.g., spray voltage, capillary temp). 2. Perform thorough desalting.[7] 3. Use low-binding tubes and minimize transfer steps.
Unexpected Precursor Ion Mass 1. Adduct Formation: Presence of Na⁺, K⁺, or other cations.[6] 2. In-source Fragmentation: Loss of the Boc group in the ion source. 3. Oxidation: The peptide may have been oxidized (+16 Da per site).1. Check for masses corresponding to [M+Na]⁺ and [M+K]⁺. Use high-purity solvents. 2. Look for a peak corresponding to [M+H-100]⁺. Try gentler source conditions. 3. Prepare samples fresh and minimize exposure to air.
Poor MS/MS Fragmentation 1. Incorrect Collision Energy: Energy may be too low for backbone cleavage or too high, causing complete fragmentation. 2. Charge State: Low charge state precursors often fragment less efficiently. 3. Metal Adducts: Metal-adducted peptides fragment poorly compared to protonated ones.[6]1. Optimize collision energy; use a stepped or ramped energy setting. 2. Ensure the sample is acidified to promote protonation. 3. Improve desalting and sample cleanup to remove metal ions.
Dominant Neutral Loss Peak in MS/MS 1. Labile Boc Group: The Boc group is easily lost upon collision.1. This is expected. Lower the collision energy to see more backbone fragments. Consider using alternative fragmentation methods like ETD if available, which may preserve the modification.
Ambiguous Sequence Confirmation 1. Incomplete Fragment Series: Gaps in b- or y-ion series. 2. Proline Effect: The enhanced cleavage N-terminal to the modified Pro can dominate the spectrum, suppressing other fragments.[3]1. Manually inspect the spectra for weak fragment ions. Increase the number of ions collected for the MS/MS scan. 2. Focus on identifying the dominant y-ion corresponding to cleavage at the modified proline as a key diagnostic marker.

Visualizations

Experimental Workflow

experimental_workflow Peptide Purified Peptide (>95% purity) Desalt Desalting (C18 Resin) Peptide->Desalt Remove Salts LC Reverse-Phase LC (C18 Column) Desalt->LC Inject ESI Electrospray Ionization (ESI) LC->ESI Elution MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA Select Top N Ions Analysis Data Analysis (Sequence & PTM ID) MS1->Analysis MS2 MS/MS Scan (Fragmentation) DDA->MS2 MS2->Analysis

Caption: General workflow for LC-MS/MS analysis of modified peptides.

Predicted Fragmentation Pathways

fragmentation_pathway cluster_peptide Peptide: Ac-Y-X-G-F-L-NH2 (X = Boc-D-Pro(4-N3)) Precursor [M+H]+ NL_Boc [M+H-100]+ Precursor->NL_Boc Neutral Loss of Boc y4 y4 ion (Cleavage N-terminal to X) Precursor->y4 Proline Effect (CID) b2 b2 ion Precursor->b2 Backbone Cleavage (CID)

Caption: Key fragmentation events for a peptide with this compound.

Troubleshooting Logic

troubleshooting_tree Start Poor MS Result CheckSignal Is there a signal for any peptide? Start->CheckSignal CheckMass Is the precursor m/z correct? CheckSignal->CheckMass Yes Sol_SamplePrep Solution: Review sample prep, desalting, and instrument calibration. CheckSignal->Sol_SamplePrep No CheckFrags Are MS/MS spectra interpretable? CheckMass->CheckFrags Yes Sol_Adducts Solution: Check for adducts and in-source decay. Use pure solvents. CheckMass->Sol_Adducts No Sol_CID Solution: Optimize collision energy. Check for dominant neutral loss. CheckFrags->Sol_CID No Success Good Result CheckFrags->Success Yes

Caption: A decision tree for troubleshooting common MS analysis issues.

References

Validation & Comparative

A Comparative Guide to the Conformational Influence of (2R,4R)-Boc-D-Pro(4-N3)-OH and (2S,4S)-Boc-L-Pro(4-N3)-OH in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline analogs are of particular interest due to the unique conformational constraints the pyrrolidine ring imposes on the peptide backbone. This guide provides a detailed comparison of two stereoisomers of 4-azidoproline, (2R,4R)-Boc-D-Pro(4-N3)-OH and (2S,4S)-Boc-L-Pro(4-N3)-OH, focusing on their distinct effects on peptide conformation. This analysis is supported by experimental data from studies on closely related analogs and established principles of stereochemistry.

Core Concepts: Stereochemistry and Peptide Conformation

The stereochemistry at both the α-carbon (C2) and the γ-carbon (C4) of the proline ring dictates the conformational preferences of the amino acid and, consequently, the secondary structure of the peptide in which it is incorporated.

  • L- vs. D-Amino Acids: Naturally occurring amino acids are in the L-configuration (S-stereochemistry at the α-carbon). The incorporation of D-amino acids (R-stereochemistry at the α-carbon) can induce turns and alter the overall topology of a peptide, often leading to increased resistance to proteolytic degradation. D-proline, in particular, is known to stabilize specific types of β-turns.[1]

  • Proline Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the Cα carboxyl group) and Cγ-endo (the Cγ atom is on the same side as the Cα carboxyl group). The ring pucker influences the φ (phi) and ψ (psi) dihedral angles of the peptide backbone.[2][3]

  • Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acid residues, the energy barrier for cis-trans isomerization is lower for proline, making the cis conformation more accessible. The preference for cis or trans is influenced by the proline ring pucker.[2][4]

  • Stereoelectronic Effects of 4-Substituents: The introduction of an electronegative substituent at the 4-position of the proline ring, such as an azide group, exerts a powerful stereoelectronic effect, often referred to as the "gauche effect".[5][6] This effect dictates the ring pucker. A 4R-substituent on an L-proline backbone strongly favors an exo pucker, while a 4S-substituent favors an endo pucker.[3][5]

Comparative Analysis of this compound and (2S,4S)-Boc-L-Pro(4-N3)-OH

While direct experimental data comparing peptides containing these exact two molecules is limited, we can infer their conformational impact based on studies of their constituent stereoisomers. The key difference lies in the opposing stereochemistry at both the C2 and C4 positions.

(2S,4S)-Boc-L-Pro(4-N3)-OH , being an L-amino acid, will generally conform to the expected right-handed helical structures of peptides. The (4S)-azido group, due to the gauche effect, will favor a Cγ-endo ring pucker.[3] This endo pucker is associated with a decreased preference for the trans conformation of the preceding peptide bond, thus increasing the population of the cis isomer.[2] In the context of polyproline helices, (4S)-azidoproline has been shown to destabilize the all-trans polyproline II (PPII) helix in favor of the all-cis polyproline I (PPI) helix.[7]

This compound , as a D-amino acid, will induce a left-handed twist in the peptide backbone. The (4R)-azido substituent will favor a Cγ-exo ring pucker.[5] An exo pucker is known to stabilize the trans conformation of the preceding peptide bond.[2] Therefore, incorporating this isomer is expected to strongly favor the trans amide bond, leading to a more extended and rigid local conformation. This can be particularly useful for stabilizing specific β-turn structures or promoting the formation of a left-handed PPII-type helix.

The interplay of the D-configuration at C2 and the R-configuration at C4 in This compound would likely result in a strong propensity for a specific, well-defined turn structure. In contrast, (2S,4S)-Boc-L-Pro(4-N3)-OH would introduce more conformational heterogeneity due to a higher population of the cis amide isomer.

Quantitative Data

The following table summarizes the experimentally determined s-cis:s-trans conformer ratios for acetylated methyl esters of (4R)- and (4S)-azidoproline in deuterated water. These model compounds provide a good indication of the intrinsic conformational preferences.

CompoundConfigurations-cis:s-trans Ratio (in D2O)Preferred Ring PuckerExpected Impact on PPII Helix
Ac-(2S,4R)Azp-OCH3L-Pro, 4R-N31 : 6.1Cγ-exoStabilizing
Ac-(2S,4S)Azp-OCH3L-Pro, 4S-N31 : 2.6Cγ-endoDestabilizing
Ac-Pro-OCH3L-Pro (unsubstituted)1 : 4.9Mixed-
Inferred for:
This compound D-Pro, 4R-N3High trans preferenceCγ-exoStabilizing (left-handed)
(2S,4S)-Boc-L-Pro(4-N3)-OH L-Pro, 4S-N3Lower trans preferenceCγ-endoDestabilizing (right-handed)

Data for Ac-(2S,4R)Azp-OCH3 and Ac-(2S,4S)Azp-OCH3 are from Wennemers, H. et al. (2009).[6][7]

Experimental Protocols

The conformational analysis of peptides containing these modified proline analogs primarily relies on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the cis/trans ratio of the peptide bond preceding the azidoproline residue and to elucidate the ring pucker of the proline analog.

Methodology:

  • Sample Preparation: Dissolve the peptide at a concentration of 1-5 mM in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffer solution).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts of the proline protons. The presence of two distinct sets of signals for the proline and neighboring residues indicates the presence of both cis and trans conformers.

    • The ratio of the integrals of well-resolved proton signals corresponding to the cis and trans isomers is used to determine the conformer population.

    • Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), to identify through-space correlations between protons.

    • Specific NOE cross-peaks, such as between the Hα of the preceding residue and the Hδ protons of the proline ring, are characteristic of the trans conformation, while a cross-peak between the Hα of the preceding residue and the Hα of the proline is indicative of the cis conformation.

    • The coupling constants (³J) between the ring protons, obtained from 1D or 2D spectra, can be used to determine the preferred ring pucker.

  • Data Analysis: Analyze the chemical shifts, integration of signals, and NOE patterns to assign the conformations and calculate the cis/trans ratio.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the overall secondary structure of the peptide and the effect of the azidoproline incorporation on global conformation (e.g., α-helix, β-sheet, polyproline II helix).

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final concentration for CD analysis is typically in the micromolar range (10-100 µM).

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum are indicative of the secondary structure.

    • A polyproline II (PPII) helix, which is often stabilized by (4R)-substituted prolines, shows a characteristic positive peak around 228 nm and a strong negative peak around 206 nm.[7]

    • A polyproline I (PPI) helix, favored by (4S)-substituted prolines, exhibits a weak negative band around 232 nm and a positive band around 215 nm.[7]

    • Changes in these characteristic bands upon incorporation of the different azidoproline isomers reveal their influence on the peptide's secondary structure.

Visualizations

G Workflow for Peptide Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis incorporating Boc-Xxx-Pro(4-N3)-OH NMR NMR Spectroscopy (1D ¹H, 2D NOESY/ROESY) Synthesis->NMR CD Circular Dichroism (CD) Spectroscopy Synthesis->CD CisTrans Determine cis/trans Ratio NMR->CisTrans Pucker Analyze Ring Pucker NMR->Pucker SecondaryStructure Assess Overall Secondary Structure (e.g., PPII vs. PPI helix) CD->SecondaryStructure

Caption: Workflow for the synthesis and conformational analysis of peptides containing azidoproline analogs.

G Stereoelectronic Control of Proline Conformation cluster_2S4S (2S,4S)-L-Pro(4-N3) cluster_2R4R (2R,4R)-D-Pro(4-N3) S4_N3 4S-Azido Group (gauche effect) Endo Cγ-endo Pucker S4_N3->Endo Cis Increased cis-Amide Population Endo->Cis PPI Destabilizes PPII Helix (favors PPI) Cis->PPI R4_N3 4R-Azido Group (gauche effect) Exo Cγ-exo Pucker R4_N3->Exo Trans Increased trans-Amide Population Exo->Trans PPII_L Stabilizes left-handed PPII-type Helix Trans->PPII_L

Caption: Logical relationship between stereochemistry and conformational outcome for the two azidoproline isomers.

Conclusion

The choice between this compound and (2S,4S)-Boc-L-Pro(4-N3)-OH provides a powerful tool for precisely controlling peptide conformation.

  • (2S,4S)-Boc-L-Pro(4-N3)-OH is expected to favor a Cγ-endo ring pucker, leading to a higher population of the cis-amide bond and a disruption of the canonical right-handed polyproline II helix. This can be useful for introducing flexibility or inducing turns that favor a cis-proline conformation.

  • This compound is predicted to strongly favor a Cγ-exo ring pucker and a trans-amide bond, while inducing a left-handed twist in the peptide backbone. This combination is ideal for creating highly rigid, well-defined turn structures or for stabilizing left-handed PPII-type helices, which can enhance binding affinity and proteolytic stability.

The selection of one isomer over the other will depend on the specific structural goals of the peptide design, whether it is to mimic a known turn, introduce a specific structural constraint, or explore novel conformational space for therapeutic applications. The azide moiety in both compounds also serves as a versatile chemical handle for bioconjugation via click chemistry, further expanding their utility in drug development and chemical biology.

References

A Comparative Guide to CuAAC and SPAAC for Peptides Containing (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and specific conjugation of peptides is a critical step. The introduction of unnatural amino acids, such as (2R,4R)-Boc-D-Pro(4-N3)-OH, provides a versatile handle for bioconjugation via "click chemistry." This guide offers an objective comparison of two prominent click chemistry reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for peptides incorporating this specific azidoproline derivative.

Introduction to CuAAC and SPAAC

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is known for its rapid kinetics and high yields, often proceeding to completion in a short time at room temperature.[2][3] The reaction's robustness allows for a wide range of solvents and functional group tolerance.[1]

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction. It utilizes a strained cyclooctyne that reacts spontaneously with an azide.[3][4] The elimination of the copper catalyst makes SPAAC particularly advantageous for biological applications where copper toxicity is a concern.[3]

cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Peptide-N3 Peptide with this compound CuAAC_Reaction CuAAC Reaction (Cu(I) catalyst, Ligand, Reducing Agent) Peptide-N3->CuAAC_Reaction Alkyne Terminal Alkyne Substrate Alkyne->CuAAC_Reaction CuAAC_Product 1,4-Triazole Linked Peptide CuAAC_Reaction->CuAAC_Product Peptide-N3_S Peptide with this compound SPAAC_Reaction SPAAC Reaction (Copper-free) Peptide-N3_S->SPAAC_Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->SPAAC_Reaction SPAAC_Product Triazole Linked Peptide (mixture of regioisomers) SPAAC_Reaction->SPAAC_Product

Figure 1: General workflows for CuAAC and SPAAC reactions with azide-containing peptides.

Quantitative Data Comparison

While direct kinetic data for the reaction of this compound with both CuAAC and SPAAC partners is not extensively available in a single comparative study, we can infer performance from studies on similar peptide systems. CuAAC is generally characterized by its extremely fast reaction rates, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[5] For SPAAC, specific second-order rate constants have been reported for the reaction of an azide-containing peptide with common cyclooctynes.

ParameterCuAACSPAAC
Reaction Rate Very fast; often complete in minutes at room temperature.[2]Moderate; second-order rate constants are in the range of 0.28 - 0.34 M⁻¹s⁻¹ for reactions with BCN and DBCO, respectively.[6][7]
Typical Yield High to quantitative (>95%).[2]Generally high, but can be substrate-dependent.
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[1]Not regioselective, yielding a mixture of regioisomers.[8]
Catalyst Copper(I)None
Biocompatibility Potential for copper cytotoxicity, which can be mitigated with ligands.[3]Excellent; copper-free.[3][4]
Boc Group Compatibility Generally compatible under standard conditions.Compatible.

Experimental Protocols

General Protocol for CuAAC of a Peptide with this compound

This protocol is a general guideline and may require optimization for specific peptide sequences and alkyne substrates.

Materials:

  • Peptide containing this compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMF, DMSO, water, or mixtures)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the azide-containing peptide and the terminal alkyne (typically 1.2-1.5 equivalents) in the chosen solvent.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water/DMSO).

  • To the peptide/alkyne solution, add the THPTA ligand to a final concentration of approximately 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.2-0.5 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by RP-HPLC.

General Protocol for SPAAC of a Peptide with this compound

This protocol is a general guideline and may require optimization for specific peptide sequences and cyclooctyne reagents.

Materials:

  • Peptide containing this compound

  • Strained cyclooctyne (e.g., DBCO or BCN derivative)

  • Solvent (e.g., PBS, DMF, DMSO, or mixtures)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the azide-containing peptide in the chosen solvent.

  • Dissolve the strained cyclooctyne (typically 1.2-1.5 equivalents) in a compatible solvent.

  • Mix the peptide and cyclooctyne solutions.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the specific cyclooctyne used.[9]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by RP-HPLC.

Signaling Pathways and Logical Relationships

The choice between CuAAC and SPAAC often depends on the specific requirements of the downstream application. The following diagram illustrates the decision-making process.

Start Need for Peptide Conjugation Biocompatibility Is the reaction for in vivo or live cell applications? Start->Biocompatibility SPAAC_Choice SPAAC Biocompatibility->SPAAC_Choice Yes Speed Is rapid reaction kinetics critical? Biocompatibility->Speed No CuAAC_Choice CuAAC Consider_Ligands Use copper-chelating ligands to minimize toxicity CuAAC_Choice->Consider_Ligands Speed->CuAAC_Choice Yes Regioselectivity Is a single regioisomer required? Speed->Regioselectivity No Regioselectivity->CuAAC_Choice Yes Regioselectivity->SPAAC_Choice No

Figure 2: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are powerful tools for the modification of peptides containing this compound.

  • CuAAC is the method of choice when rapid reaction rates and high yields of a single regioisomer are paramount, and the experimental setup can accommodate the use of a copper catalyst.

  • SPAAC is the preferred method for applications requiring high biocompatibility , such as in vivo studies or live cell imaging, where the potential for copper-induced toxicity must be avoided.

The selection of the appropriate method will ultimately depend on the specific experimental context and the desired properties of the final peptide conjugate. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision for their specific needs.

References

Unlocking Peptide Potential: A Comparative Guide to the Bioactivity of (2R,4R)-Boc-D-Pro(4-N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool in this pursuit. This guide provides a comprehensive comparison of the impact of (2R,4R)-Boc-D-Pro(4-N3)-OH, an azido-functionalized proline analog, on peptide bioactivity. We will explore its effects on peptide conformation and stability, compare its performance with alternative modifications, and provide detailed experimental protocols to support further research.

The introduction of this compound into a peptide sequence serves a dual purpose. Firstly, the rigid pyrrolidine ring of proline and its analogs imposes significant conformational constraints on the peptide backbone. This can lead to a more stable and defined three-dimensional structure, which is often crucial for potent receptor binding and biological activity. Secondly, the azide group (-N3) is a versatile chemical handle for "click chemistry," enabling the straightforward and specific attachment of various functionalities, such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains for improved pharmacokinetics.

Conformational Impact: The Power of Proline Analogs

Proline and its derivatives are unique among amino acids due to their cyclic side chain, which restricts the rotation around the N-Cα bond and influences the cis-trans isomerization of the preceding peptide bond. Modifications to the proline ring, such as the introduction of an azide group in the (2R,4R) configuration, can further fine-tune these conformational preferences through stereoelectronic effects. This precise control over peptide shape is a key strategy for optimizing interactions with biological targets.

Performance Comparison: (2R,4R)-Azidoproline vs. Alternatives

While direct head-to-head comparisons of the bioactivity of a specific peptide modified with this compound versus an unmodified version or other proline analogs are still emerging in the literature, valuable insights can be drawn from studies on similar modifications. A notable example is the investigation of the proline-rich antimicrobial peptide (PrAMP) Api137, where proline residues were systematically replaced with fluoroproline, another conformationally restricting analog.

Case Study: Api137 and the Impact of Proline Substitution

A study on the antimicrobial peptide Api137 demonstrated that substituting specific proline residues with (4R)-fluoroproline, which, like (2R,4R)-azidoproline, favors a trans-peptide bond, significantly impacted its biological activity. The data revealed that these modifications could either enhance or diminish the peptide's ability to inhibit bacterial growth and interfere with ribosome assembly, depending on the position of the substitution.[1] This highlights the critical role of proline analogs in modulating the bioactivity of peptides.

The table below summarizes the antimicrobial activity of Api137 and its fluoroproline-substituted analogs against E. coli.

PeptidePosition of Proline SubstitutionMinimum Inhibitory Concentration (MIC) in µg/mL
Api137 (Native) -8
4R-Fpr5-Api137 58
4R-Fpr9-Api137 916
4R-Fpr11-Api137 1116
4R-Fpr13-Api137 138
4R-Fpr14-Api137 1432
4R-Fpr16-Api137 168
Data adapted from a study on fluoroproline-substituted Api137.[1]

While this data is for a fluoroproline modification, it provides a strong rationale for the expected impact of (2R,4R)-azidoproline. The conformational constraints imposed by the (2R,4R) stereochemistry are expected to similarly influence the peptide's structure and, consequently, its interaction with its biological target.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments.

Peptide Synthesis with this compound

Objective: To incorporate this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound: Follow the same coupling procedure as for other amino acids, using this compound.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.

Materials:

  • Synthesized peptides (native and modified)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow the bacterial strain in CAMHB to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a serial two-fold dilution of each peptide in CAMHB in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizing the Workflow and Signaling Implications

To better understand the experimental process and the potential downstream effects of peptide modification, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_bioassay Bioactivity Assessment SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage Purification RP-HPLC Purification Cleavage->Purification MIC MIC Determination Purification->MIC Test Peptides ReceptorAssay Receptor Binding Assay MIC->ReceptorAssay SignalingAssay Cell-Based Signaling Assay ReceptorAssay->SignalingAssay

Caption: Workflow for synthesizing and evaluating azidoproline-modified peptides.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Peptide Modified Peptide (e.g., with (2R,4R)-Azidoproline) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Potential GPCR signaling pathway modulated by a modified peptide ligand.

Conclusion

The incorporation of this compound represents a promising strategy for the development of novel peptide therapeutics. By enforcing specific conformations and providing a handle for bioorthogonal functionalization, this proline analog can lead to peptides with enhanced stability, selectivity, and overall bioactivity. While further direct comparative studies are needed to fully elucidate its advantages, the existing data on related proline analogs strongly supports its potential. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to explore the exciting possibilities of (2R,4R)-azidoproline-modified peptides in drug discovery and development.

References

A Comparative Guide to the Characterization of Peptides Synthesized with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides synthesized using the non-canonical amino acid (2R,4R)-Boc-D-Pro(4-N3)-OH. The incorporation of this azido-proline derivative offers a versatile handle for peptide modification through bioorthogonal chemistry, enabling the development of novel therapeutics, diagnostic tools, and research probes. This document outlines the performance of this compound in peptide synthesis, compares it with alternative methods for peptide functionalization, and provides detailed experimental protocols and supporting data for researchers in the field.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid analog of proline that features an azide group at the 4-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine makes it suitable for use in Boc-based solid-phase peptide synthesis (SPPS). The key feature of this building block is the azide moiety, which serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. This allows for the precise, post-synthetic modification of peptides with a wide range of functionalities, including fluorescent dyes, imaging agents, and drug molecules.[1]

The primary application of incorporating this compound into a peptide sequence is to enable subsequent conjugation via either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high yields and compatibility with a wide range of functional groups, making them ideal for creating complex peptide constructs.[2][3]

Performance Comparison: this compound vs. Alternatives

The choice of method for introducing a functional handle into a peptide depends on several factors, including the desired modification, the peptide sequence, and the required reaction conditions. Here, we compare the use of this compound with other common strategies for peptide functionalization.

Alternative Azido-Amino Acids

Besides azidoproline, other amino acids bearing azide groups, such as azidoalanine and azidolysine, can be used to introduce an azide handle into a peptide. The choice of the azido-amino acid can influence the synthesis and the final properties of the peptide.

FeatureThis compoundBoc-L-AzidoalanineBoc-L-Azidolysine
Typical Crude Peptide Purity Generally high, often >80%High, comparable to standard SPPSHigh, comparable to standard SPPS
Overall Yield Good, but can be sequence-dependentGood, reported yields are often highGood, with reliable incorporation
Impact on Secondary Structure Can influence peptide conformation due to the rigid proline ringMinimal structural perturbationFlexible side chain, less impact on backbone
Synthetic Accessibility Commercially availableCan be synthesized from common precursorsCan be synthesized from lysine

Note: Direct comparative yield and purity data in a single study are scarce. The values presented are representative of typical outcomes reported in the literature.

Alternative Peptide Modification Strategies

Click chemistry is a powerful tool for peptide modification, but other methods are also widely used. The table below compares click chemistry (enabled by azidoproline) with two other popular methods: native chemical ligation (NCL) and maleimide chemistry.

FeatureClick Chemistry (via Azidoproline)Native Chemical Ligation (NCL)Maleimide Chemistry
Reaction Type Azide-alkyne cycloadditionThioester-cysteine ligationThiol-maleimide addition
Specificity High, bioorthogonalHigh, requires N-terminal cysteineSpecific for thiols (cysteine)
Reaction Conditions Mild, aqueous conditionsMild, aqueous, reducing conditionsMild, aqueous, pH 6.5-7.5
Linkage Formed Stable triazole ringNative amide bondThioether bond
Typical Yield High to quantitativeGood, but can be slowHigh, but linkage can be unstable

Experimental Protocols

Detailed methodologies for the incorporation of this compound and subsequent click chemistry reactions are provided below.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing (2R,4R)-4-azidoproline using standard Boc chemistry.

1. Resin Preparation:

  • Select a suitable resin for Boc-SPPS (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
  • Swell the resin in dichloromethane (DCM) for at least 1 hour in a reaction vessel.

2. Boc Deprotection:

  • Wash the resin with DCM.
  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain and treat again with 50% TFA in DCM for 20 minutes.
  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

3. Neutralization:

  • Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
  • Wash the resin with DCM.

4. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIEA (6 equivalents) to the activation mixture.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the on-resin modification of a peptide containing 4-azidoproline with an alkyne-functionalized molecule.

1. Resin Preparation:

  • Swell the azide-containing peptide-resin in DMF.

2. Reaction Cocktail Preparation:

  • In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents) in DMF.
  • Prepare a solution of copper(I) iodide (CuI) (1-2 equivalents) and DIEA (5-10 equivalents) in DMF.

3. Click Reaction:

  • Add the CuI/DIEA solution to the resin, followed by the alkyne solution.
  • Agitate the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

4. Washing:

  • Wash the resin thoroughly with DMF, DCM, and methanol.

5. Cleavage and Purification:

  • Cleave the modified peptide from the resin and purify as described in Protocol 1.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the modification of a purified, azide-containing peptide with a strained alkyne (e.g., a DBCO derivative) in solution.

1. Peptide and Reagent Preparation:

  • Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Dissolve the strained alkyne derivative in a compatible organic solvent (e.g., DMSO) at a higher concentration.

2. Click Reaction:

  • Add the strained alkyne solution to the peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).
  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.
  • Monitor the reaction progress by RP-HPLC or mass spectrometry.

3. Purification:

  • Purify the conjugated peptide by RP-HPLC to remove excess alkyne and any unreacted peptide.

Visualization of Workflows and Pathways

Experimental Workflows

Boc_SPPS_Workflow Resin Resin Swell Swell Resin Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple Amino Acid (Boc-AA-OH, HBTU, DIEA) Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat n times Wash->Repeat Repeat->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Purify RP-HPLC Purification Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: Boc-SPPS Workflow for Peptide Synthesis.

Click_Chemistry_Workflow cluster_CuAAC On-Resin CuAAC cluster_SPAAC Solution-Phase SPAAC AzideResin_Cu Azide-Peptide-Resin React_Cu Add Alkyne, Cu(I), Base AzideResin_Cu->React_Cu Wash_Cu Wash React_Cu->Wash_Cu Cleave_Cu Cleave & Purify Wash_Cu->Cleave_Cu Product_Cu Modified Peptide Cleave_Cu->Product_Cu AzidePeptide_Sp Purified Azide-Peptide React_Sp Add Strained Alkyne AzidePeptide_Sp->React_Sp Incubate_Sp Incubate React_Sp->Incubate_Sp Purify_Sp Purify Incubate_Sp->Purify_Sp Product_Sp Modified Peptide Purify_Sp->Product_Sp Peptide_Modification_Strategies cluster_Strategies Modification Strategies Peptide Target Peptide Modification Desired Modification (e.g., Labeling, Cyclization, Conjugation) Peptide->Modification Strategy Choice of Strategy Modification->Strategy Click Click Chemistry (Azide/Alkyne) Strategy->Click NCL Native Chemical Ligation (Thioester/Cysteine) Strategy->NCL Maleimide Maleimide Chemistry (Maleimide/Thiol) Strategy->Maleimide

References

A Comparative Analysis of Proline Analogs in Inducing Peptide Turns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and drug development, the ability to control and stabilize specific peptide conformations is paramount. Proline and its analogs are powerful tools in this endeavor, capable of inducing turns and other secondary structures that are critical for biological activity and stability. This guide provides a comparative analysis of various proline analogs, summarizing their performance in inducing peptide turns with supporting experimental data.

Introduction to Peptide Turns and the Role of Proline

Peptide turns are secondary structure motifs that cause a change in the direction of the polypeptide chain. They are crucial for the proper folding of proteins and are often involved in molecular recognition events. Proline, with its unique cyclic side chain, inherently restricts the conformational freedom of the peptide backbone, making it a frequent component of β-turns. The cis-trans isomerization of the X-Pro peptide bond is a key determinant of the type of turn formed, with the cis conformation often being associated with type VI β-turns.[1]

Proline analogs are synthetic amino acids that modify the proline ring structure to further influence the peptide backbone conformation. These modifications can be used to stabilize specific turn types, enhance biological activity, and improve pharmacokinetic properties. This guide will focus on a comparative analysis of several commonly used proline analogs.

Comparative Performance of Proline Analogs

The ability of different proline analogs to induce peptide turns is primarily assessed by their influence on the cis/trans ratio of the preceding peptide bond and the resulting conformational preferences of the peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for quantifying this ratio, while Circular Dichroism (CD) spectroscopy provides insights into the overall secondary structure.

Proline AnalogKey Structural FeatureEffect on Peptide ConformationPredominant Turn Type InducedReference
(4R)-Fluoroproline (4R-FPro) Fluorine at the 4-position with R stereochemistryFavors a Cγ-exo ring pucker, which stabilizes the trans amide bond.Can promote polyproline II (PPII) helices and influence turn propensity.[2][3]
(4S)-Fluoroproline (4S-FPro) Fluorine at the 4-position with S stereochemistryFavors a Cγ-endo ring pucker, which stabilizes the cis amide bond.Promotes the formation of β-turns, particularly those requiring a cis Pro.[2][3]
Azaproline (azPro) Nitrogen atom replaces the α-carbonSignificantly stabilizes the cis-amide conformation.Strongly induces type VI β-turns.[4][5][6][4][5][6]
α-Methylproline (αMe-Pro) Methyl group at the α-carbonSteric hindrance favors the trans amide bond.Induces β-turns, but suppresses the β-sheet hairpin conformation in some contexts.[7][8][7][8]
3,4-Dehydroproline (Dh-Pro) Double bond between C3 and C4Planarizes the ring, influencing pucker and turn preference.Can enhance binding in specific peptide-DNA interactions.[7][7]

Table 1: Comparative Performance of Proline Analogs in Inducing Peptide Turns

Quantitative Analysis of cis/trans Isomer Ratios

The equilibrium constant between the trans and cis conformers (Ktrans/cis) is a direct measure of the influence of a proline analog on the preceding peptide bond. A lower Ktrans/cis value indicates a higher population of the cis conformer, which is often crucial for the formation of specific turn types.

Peptide Sequence ContextProline AnalogKtrans/cisSolvent/ConditionsReference
Ac-TYXN-NH₂Proline2.7Aqueous Solution[9]
Ac-TYXN-NH₂(4S)-Fluoroproline1.2Aqueous Solution[9]
Ac-TYXN-NH₂(4R)-Fluoroproline>10Aqueous Solution[9]
Model PeptidesAzaprolineSignificantly decreased (favors cis)Organic and Aqueous Solvents[4][5][6]
N-acetylated methyl esters(3S,4S)-DifluoroprolineBiases towards cisNot specified[1]
N-acetylated methyl esters(3R,4R)-DifluoroprolineBiases towards transNot specified[1]

Table 2: Quantitative trans/cis Ratios for Various Proline Analogs

Experimental Protocols

Accurate comparison of proline analogs relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Ratio Determination

Objective: To quantify the populations of the cis and trans isomers of the peptide bond preceding a proline analog.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[10][11]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the solution to the desired value.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra at a constant temperature (e.g., 298 K).

    • Distinct sets of resonances will be observed for the cis and trans isomers due to the slow exchange on the NMR timescale.[12]

    • Two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, can be used to assign the resonances to specific protons in each isomer.[13]

  • Data Analysis:

    • Integrate the signals corresponding to well-resolved protons of the cis and trans isomers. Protons on the α-carbon of the preceding residue or the δ-protons of the proline analog are often used.

    • The ratio of the integrals directly corresponds to the population ratio of the two isomers.

    • Calculate the Ktrans/cis value as the ratio of the integral of the trans isomer to the integral of the cis isomer.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the overall secondary structure of the peptide and observe changes induced by the incorporation of proline analogs.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer) that is transparent in the far-UV region.[14]

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues.[15]

    • The final peptide concentration should typically be in the range of 0.1-1.0 mg/mL.

  • CD Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.[16]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.[15]

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

    • Analyze the shape and magnitude of the CD spectrum to qualitatively assess the secondary structure content. For example, a polyproline II (PPII) helix, often induced by trans-proline rich sequences, shows a strong negative band around 206 nm and a weak positive band around 228 nm.[9][17] β-turns have characteristic, though more varied, CD signatures.

Visualizing the Impact of Proline Analogs

The following diagrams illustrate the experimental workflow for analyzing proline analogs and the conformational consequences of their incorporation into a peptide chain.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis (Incorporate Proline Analog) start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization nmr NMR Spectroscopy (cis/trans ratio, 3D structure) characterization->nmr cd CD Spectroscopy (Secondary Structure) characterization->cd data_analysis Quantitative Analysis (Ktrans/cis, % secondary structure) nmr->data_analysis cd->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Structure-Activity Relationship comparison->conclusion

Caption: Experimental workflow for the comparative analysis of proline analogs.

Proline_Analog_Conformation Pro_trans trans-Proline (favors extended/PPII) Pro_cis cis-Proline (favors compact turns) Pro_trans->Pro_cis Isomerization FPro_R (4R)-Fluoroproline (stabilizes trans) Pro_trans->FPro_R Enhances aMePro α-Methylproline (stabilizes trans) Pro_trans->aMePro Enhances FPro_S (4S)-Fluoroproline (stabilizes cis) Pro_cis->FPro_S Enhances azPro Azaproline (strongly stabilizes cis) Pro_cis->azPro Strongly Enhances

References

A Comparative Guide to Site-Specific Protein Labeling: Validating (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, site-specific labeling of proteins is a critical tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal handles has emerged as a powerful strategy to achieve this precision. This guide provides a comprehensive comparison of site-specific labeling using (2R,4R)-Boc-D-Pro(4-N3)-OH, an azido-functionalized proline analog, with other commonly used labeling alternatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation.

This compound offers a unique approach to introduce an azide handle into a protein's backbone at a predetermined proline residue. The rigid pyrrolidine ring of proline can influence protein conformation, and the specific stereochemistry of this analog may offer advantages in maintaining protein structure and function. The incorporated azide group serves as a versatile chemical handle for subsequent bioorthogonal reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Performance Comparison of Site-Specific Labeling Methods

The choice of a site-specific labeling method depends on several factors, including labeling efficiency, specificity, potential perturbation of protein function, and the desired downstream application. Below is a comparative summary of this compound against other prevalent techniques.

Labeling Reagent/MethodPrincipleTypical Labeling Efficiency (%)Potential Impact on Protein FunctionKey AdvantagesKey Limitations
This compound Genetic incorporation of an azido-proline analog via amber suppression.Variable, dependent on codon context and expression system.Can be minimal due to the structural similarity to proline. The (2R,4R) stereochemistry may favor native-like conformations.[1]Site-specific incorporation into the protein backbone; rigid conformation may minimize structural perturbation.Requires genetic manipulation and an orthogonal tRNA/synthetase pair; incorporation efficiency can be variable.[2]
p-Azido-L-phenylalanine (pAzF) Genetic incorporation of an azido-phenylalanine analog via amber suppression.Generally high, but can be influenced by the expression system.[3]The bulky aromatic side chain may be more disruptive than proline in certain contexts.High incorporation efficiency in various systems; versatile for both CuAAC and SPAAC.[3][4]Requires genetic manipulation; potential for immunogenicity in therapeutic applications.
Azidohomoalanine (Aha) Methionine surrogate incorporated globally or site-specifically.High for global incorporation; variable for site-specific methods.Can replace methionine with minimal structural perturbation in many cases.Can be incorporated using the endogenous translational machinery (methionine auxotrophs).Global incorporation labels all methionine residues, losing site-specificity.
Enzymatic Labeling (e.g., Sortase A) Enzymatic ligation of a probe to a specific recognition motif.High (often >90%).Generally low as the modification is at the N- or C-terminus or an engineered loop.Highly specific and efficient; occurs under mild conditions.Requires engineering a recognition motif into the target protein.
Chemical Labeling (e.g., Maleimide) Covalent modification of specific amino acid side chains (e.g., cysteine).High.Can be disruptive if the native residue is critical for function or structure; potential for off-target labeling.Does not require genetic manipulation.Limited to accessible reactive residues; potential for off-target reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of site-specific labeling techniques.

Protocol 1: Site-Specific Incorporation of this compound via Amber Suppression

This protocol outlines the general steps for incorporating this compound into a target protein in mammalian cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired proline site.

  • Plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) and tRNA (PylT).

  • Mammalian cell line (e.g., HEK293T).

  • Transfection reagent.

  • Cell culture medium supplemented with this compound.

  • Antibodies for Western blot analysis.

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect the mammalian cells with the target protein plasmid and the PylRS/PylT plasmid using a suitable transfection reagent.[5]

  • ncAA Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium containing 1-10 mM this compound.

  • Cell Lysis and Protein Expression Analysis:

    • After 48-72 hours of incubation, harvest the cells and prepare cell lysates.

    • Confirm the expression of the full-length, azide-modified protein by Western blot analysis using an antibody specific to the target protein or a C-terminal tag.

Protocol 2: Comparative Analysis of Labeling Efficiency using Quantitative Mass Spectrometry

This protocol describes a workflow to quantitatively compare the labeling efficiency of this compound and a competing labeling method (e.g., p-Azido-L-phenylalanine) using tandem mass tag (TMT) based quantitative proteomics.[6][7]

Procedure:

  • Protein Labeling:

    • Express and label the target protein with either this compound or p-Azido-L-phenylalanine as described in Protocol 1.

  • Click Chemistry:

    • Perform a CuAAC or SPAAC reaction on the cell lysates with an alkyne-biotin probe to tag the azide-modified proteins.

  • Protein Enrichment and Digestion:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Perform on-bead tryptic digestion of the enriched proteins.

  • TMT Labeling and Mass Spectrometry:

    • Label the resulting peptides from each condition with a different TMT isobaric tag.

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of the target protein peptides from each condition based on the reporter ion intensities in the MS/MS spectra. This will provide a quantitative measure of the labeling efficiency for each ncAA.

Mandatory Visualizations

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_incorporation ncAA Incorporation cluster_labeling Bioorthogonal Labeling cluster_analysis Quantitative Analysis transfection Co-transfection of Plasmids incubation Incubation with this compound transfection->incubation 24h lysis Cell Lysis incubation->lysis 48-72h click_reaction CuAAC or SPAAC with Alkyne Probe lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion Tryptic Digestion enrichment->digestion tmt_labeling TMT Labeling digestion->tmt_labeling ms_analysis LC-MS/MS Analysis tmt_labeling->ms_analysis

Caption: Experimental workflow for quantitative comparison of labeling efficiency.

signaling_pathway receptor Receptor-Azide downstream_protein Downstream Protein receptor->downstream_protein Signal Transduction alkyne_probe Alkyne-Fluorophore receptor->alkyne_probe SPAAC Labeling cellular_response Cellular Response downstream_protein->cellular_response

Caption: Visualizing a signaling pathway using a labeled receptor.

Conclusion

The site-specific incorporation of this compound presents a valuable method for protein labeling, particularly when minimizing structural perturbations is a primary concern. Its performance, in terms of labeling efficiency, should be empirically determined for each protein of interest and compared against other non-canonical amino acids like p-azido-L-phenylalanine. The provided protocols offer a framework for conducting such comparative studies. By carefully selecting the appropriate labeling strategy based on quantitative data, researchers can confidently employ these powerful tools to advance their understanding of complex biological systems.

References

Stability Under Scrutiny: A Comparative Guide to Bioconjugates Formed with (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical parameter influencing its efficacy, safety, and overall therapeutic potential. This guide provides a comprehensive comparison of the stability of bioconjugates formed using the click chemistry reagent (2R,4R)-Boc-D-Pro(4-N3)-OH against alternative conjugation methods, supported by experimental data and detailed methodologies.

The rise of bioconjugates, such as antibody-drug conjugates (ADCs), has revolutionized targeted therapy. The linker connecting the biological molecule to the payload is a key determinant of the conjugate's success, with stability in systemic circulation being paramount to prevent premature payload release and off-target toxicity. This compound is a proline-based building block containing an azide group, enabling covalent ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their high efficiency and the formation of a stable triazole linkage.

The Stability Landscape: Click Chemistry vs. Traditional Methods

The triazole ring formed through azide-alkyne cycloaddition is exceptionally stable under a wide range of chemical and biological conditions. It is resistant to hydrolysis, oxidation, and reduction, making it an ideal linker for bioconjugates requiring a long circulating half-life.[1][2] This inherent stability is a significant advantage over more traditional bioconjugation chemistries, such as those involving maleimides.

Maleimide-based linkers, which react with thiol groups on proteins, have been widely used in the development of ADCs. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione.[3] This can lead to premature cleavage of the conjugate and release of the payload into circulation, compromising the therapeutic index of the drug.[3][4]

While direct quantitative stability data for bioconjugates formed specifically with this compound is not extensively available in the public domain, the stability of the resulting triazole linkage is well-documented to be superior to that of maleimide-based linkages.

Quantitative Stability Comparison

To illustrate the stability differences, the following table summarizes typical stability data for bioconjugates formed via click chemistry (representative of the triazole linkage from the subject reagent) and maleimide chemistry.

Linkage ChemistryBioconjugate TypeStability MetricResultReference
Click Chemistry (Triazole) Generic BioconjugateChemical StabilityStable to acid/base hydrolysis, oxidation, reduction[5]
Click Chemistry (Triazole) GlycoconjugateMetabolic StabilityResistant to metabolic degradation[1]
Maleimide Chemistry Antibody-Drug ConjugateIn Vitro Plasma Stability (% intact after 14 days)~96.2% (stabilized maleimide)[4]
Maleimide Chemistry Model ConjugateStability in presence of GSHSignificant degradation observed[4]
Maleimide Chemistry Antibody-Drug ConjugateIn Vivo Half-life (Hydrazone-linker)43 hours in animal models[6]

Experimental Protocols for Stability Assessment

Accurate assessment of bioconjugate stability is crucial for preclinical and clinical development. Below are detailed methodologies for key stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from different species (e.g., human, mouse, rat) over time.

Methodology:

  • Incubation: The bioconjugate is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the supernatant.

  • Analysis: The concentration of the intact bioconjugate in the supernatant is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of the remaining intact bioconjugate at each time point is calculated relative to the initial concentration (time 0). The half-life (t½) of the bioconjugate in plasma is then determined.

In Vivo Stability Assessment

Objective: To evaluate the stability and pharmacokinetic profile of a bioconjugate in a living organism.

Methodology:

  • Administration: The bioconjugate is administered to laboratory animals (e.g., mice, rats) via a relevant route (e.g., intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentrations of the intact bioconjugate and any released payload or metabolites are measured using validated analytical methods like ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Visualizing the Stability Paradigm

To better understand the processes involved, the following diagrams illustrate the conjugation and potential degradation pathways.

Bioconjugation via Click Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Proline This compound (Azide-containing) Click CuAAC or SPAAC Proline->Click Alkyne Alkyne-modified Biomolecule Alkyne->Click Bioconjugate Stable Bioconjugate (Triazole Linkage) Click->Bioconjugate Forms stable triazole bond

Click Chemistry Conjugation Workflow

Maleimide-Thiol Conjugation and Instability cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_degradation Degradation Pathway Maleimide Maleimide-Linker Michael Michael Addition Maleimide->Michael Thiol Thiol-containing Biomolecule Thiol->Michael Conjugate Thiosuccinimide Adduct Michael->Conjugate Retro Retro-Michael Reaction (in presence of thiols) Conjugate->Retro Cleavage Cleaved Conjugate + Released Payload Retro->Cleavage

Maleimide Conjugation and Instability Pathway

Conclusion

The choice of conjugation chemistry is a critical decision in the design of stable and effective bioconjugates. The use of this compound facilitates a click chemistry approach that results in the formation of a highly stable triazole linkage. This offers a significant advantage over traditional methods like maleimide-thiol conjugation, which are prone to in vivo instability. For applications requiring long-term stability and minimal premature payload release, bioconjugates formed via click chemistry represent a superior choice, ultimately contributing to a better therapeutic window and improved safety profile. Researchers and drug developers should prioritize the evaluation of linker stability using robust in vitro and in vivo assays to select the optimal conjugation strategy for their specific application.

References

Navigating Peptide Conformation: An NMR Structural Analysis of Peptides Containing (2R,4R)-Boc-D-Pro(4-N3)-OH and a Comparison with Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of peptides is paramount for designing novel therapeutics and biomaterials. The incorporation of non-canonical amino acids, such as (2R,4R)-Boc-D-Pro(4-N3)-OH, offers a powerful tool to modulate peptide structure and function. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) structural features of peptides containing this azido-proline derivative against other common proline analogs, supported by experimental data and detailed protocols.

The introduction of substituents on the proline ring significantly influences the puckering of the ring and the cis/trans isomerization of the preceding peptide bond, thereby shaping the overall peptide conformation. (2R,4R)-4-azidoproline (Azp), with its azido group, not only serves as a conformational director but also provides a versatile handle for bioconjugation via "click chemistry"[1][2][3][4]. This dual functionality makes it an attractive building block in peptide and protein engineering.

Comparative Conformational Analysis: Impact of Proline Analogs on Peptide Structure

The conformational landscape of a peptide is delicately balanced by the interplay of various forces, and the substitution on the proline ring can tip this balance. An "azido gauche effect" has been reported to influence the conformation of azidoproline derivatives, affecting the s-cis:s-trans conformer ratio of the Xaa-Azp bond[1][2][4].

Below is a summary of the conformational tendencies of various proline analogs based on NMR and computational studies. While specific quantitative data for peptides containing this compound is limited in publicly available literature, the known effects of the 4R-azido substitution provide a strong basis for prediction and comparison.

Proline AnalogPredominant Ring PuckerInfluence on Xaa-Pro BondKey Structural Features
(2R,4R)-4-Azidoproline (4R-Azp) Cγ-exo favored[5][6]Higher proportion of trans conformer compared to (4S)-Azp[4][7]Stabilizes Polyproline II (PPII) helix; Azido group accessible for functionalization[1][2][4].
(2S,4S)-4-Azidoproline (4S-Azp) Cγ-endo favored[5][6]Higher proportion of cis conformer compared to (4R)-Azp[4][7]Can favor Polyproline I (PPI) helix[4][7].
(4R)-Fluoroproline (4R-Flp) Cγ-exo favored[5][6]Favors a high trans conformation[5][6].Strong stereoelectronic effects influencing backbone dihedral angles[5][6][8].
(4S)-Fluoroproline (4S-Flp) Cγ-endo favored[5][6]Can increase the population of the cis conformer[5][6].Induces significant conformational bias[5][6][8].
Azaproline (azPro) N/AStabilizes the cis-amide conformer and can induce βVI-turns[9][10].The Cα is replaced by a nitrogen atom, altering the backbone geometry[9][10].
Azetidine-2-carboxylic acid (Aze) Less puckered than prolineCan lead to a mix of cis and trans conformers; can adopt an all-cis conformation in specific sequences[11][12][13].Four-membered ring introduces significant conformational constraints[11][12][13].

Experimental Protocols for NMR Structural Analysis

A definitive structural analysis of peptides relies on a series of NMR experiments. The following outlines a general workflow for the analysis of a peptide containing this compound.

Sample Preparation
  • Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating the Boc-(2R,4R)-4-azido-D-proline building block[3].

  • Purification: The synthesized peptide should be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Concentration: For optimal signal-to-noise, a peptide concentration of 1-5 mM is recommended[14][15].

  • Solvent: The choice of solvent is critical as it can influence peptide conformation. Common choices include deuterated water (D₂O), trifluoroethanol (TFE)-water mixtures, or organic solvents like DMSO-d₆. The buffer system should be chosen to maintain a stable pH[16]. For studies of exchangeable protons, the sample is typically dissolved in 90% H₂O/10% D₂O[17].

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity[14][16].

  • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify coupled spin systems corresponding to individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure[17][18]. NOESY is suitable for molecules with a rotational correlation time that yields a positive NOE, while ROESY is effective for a wider range of molecular sizes.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • 2D ¹H-¹⁵N HSQC: (if ¹⁵N labeling is used) Correlates amide protons with their backbone nitrogens, providing information on the electronic environment of each residue.

Data Processing and Structural Analysis
  • Resonance Assignment: The collected spectra are processed, and the chemical shifts of the protons, carbons, and nitrogens are assigned to specific atoms in the peptide sequence.

  • Constraint Generation: NOE cross-peaks are integrated to derive inter-proton distance restraints. Coupling constants (e.g., ³J(HNHα)) can be measured to obtain dihedral angle restraints.

  • Structure Calculation: The experimental restraints are used in molecular dynamics-based software packages (e.g., CYANA, CNS, or AMBER) to calculate an ensemble of 3D structures consistent with the NMR data[17].

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.

Visualizing the Experimental Workflow

The logical flow of an NMR structural analysis project can be visualized as follows:

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_output Final Output synthesis Peptide Synthesis with This compound purification HPLC Purification (>95%) synthesis->purification sample_prep NMR Sample Preparation (1-5 mM, appropriate solvent) purification->sample_prep oneD_H 1D ¹H sample_prep->oneD_H TOCSY 2D TOCSY NOESY_ROESY 2D NOESY/ROESY HSQC 2D ¹H-¹³C/¹⁵N HSQC assignment Resonance Assignment HSQC->assignment constraints Generate Distance & Dihedral Angle Restraints assignment->constraints calculation 3D Structure Calculation (e.g., CYANA, AMBER) constraints->calculation validation Structure Validation calculation->validation final_structure Ensemble of 3D Peptide Structures validation->final_structure

Caption: Workflow for the NMR structural analysis of a peptide.

Signaling Pathway and Logical Relationships

The incorporation of a conformationally constrained amino acid like (2R,4R)-4-azidoproline can have a cascading effect on the peptide's biological activity by influencing its structure and, consequently, its interaction with biological targets.

Signaling_Pathway cluster_modification Chemical Modification cluster_structure Structural Consequences cluster_interaction Biological Interaction cluster_activity Functional Outcome proline_analog This compound Incorporation ring_pucker Altered Ring Pucker (Cγ-exo preference) proline_analog->ring_pucker cis_trans Modulated cis/trans Isomerism proline_analog->cis_trans conformation Defined Secondary Structure (e.g., PPII helix) ring_pucker->conformation cis_trans->conformation binding Altered Binding Affinity and Specificity to Target conformation->binding signaling Modulation of Downstream Signaling binding->signaling activity Modified Biological Activity signaling->activity

Caption: Logical flow from amino acid modification to biological activity.

By leveraging the unique properties of this compound and a systematic NMR-based structural analysis, researchers can gain deep insights into peptide conformation and engineer molecules with tailored properties for a wide range of applications in drug discovery and materials science.

References

A Comparative Guide to the Circular Dichroism of Peptides Incorporating (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational effects of incorporating the unnatural amino acid (2R,4R)-Boc-D-Pro(4-N3)-OH into peptides, as studied by circular dichroism (CD) spectroscopy. Due to the limited availability of direct CD data for this specific proline derivative, this guide leverages data from peptides containing (2S,4R)-4-fluoroproline, a close structural and stereoelectronic analogue. Both substituents at the 4R position are strongly electron-withdrawing, which is known to enforce a specific puckering of the proline ring and favor a polyproline II (PPII) helical conformation.[1] This guide will compare the CD spectral characteristics of peptides containing this type of modified proline with standard peptide secondary structures: α-helix, β-sheet, and random coil.

Data Presentation: Comparison of Molar Ellipticity

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, providing insights into the secondary structure of peptides and proteins.[2] The data is typically presented as molar ellipticity ([θ]) in units of deg·cm²/dmol. The following table summarizes the characteristic molar ellipticity values at key wavelengths for different peptide conformations. The data for the PPII helix induced by a (4R)-substituted proline is estimated from published spectra of peptides containing (2S,4R)-4-fluoroproline, which is expected to have a similar conformational impact as this compound.[1]

Secondary StructureWavelength (nm) of Maximum Positive [θ][θ] (deg·cm²/dmol)Wavelength (nm) of Maximum Negative [θ][θ] (deg·cm²/dmol)
α-Helix ~192+70,000~208 and ~222-32,000
β-Sheet ~195+30,000~217-18,000
Random Coil ~212+2,000~198-40,000
Polyproline II (PPII) Helix (with 4R-substituted Proline) ~225+5,000~204-50,000

Note: The values presented are approximate and can vary depending on the specific peptide sequence, solvent conditions, and temperature.

Experimental Protocols

A standard experimental workflow for conducting circular dichroism studies on peptides is outlined below.

1. Sample Preparation:

  • Peptide Synthesis and Purification: The peptide of interest, incorporating this compound, is synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Concentration Determination: The precise concentration of the peptide solution is determined, typically by UV-Vis spectroscopy, by measuring the absorbance of aromatic amino acids (if present) or by quantitative amino acid analysis.

  • Solvent Selection: The peptide is dissolved in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.4). Degassing the buffer is recommended to remove dissolved oxygen.

2. CD Spectroscopy Measurement:

  • Instrumentation: A calibrated circular dichroism spectrometer is used for the measurements. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Cuvette: A quartz cuvette with a short path length (typically 0.1 cm) is used to minimize solvent absorbance.

  • Data Acquisition:

    • A baseline spectrum of the buffer is recorded first.

    • The spectrum of the peptide solution is then measured under the same conditions.

    • The final spectrum is obtained by subtracting the baseline spectrum from the sample spectrum.

  • Typical Parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1 nm

    • Number of accumulations: 3-5

3. Data Analysis:

  • Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100 × MRW) / (c × l) where:

    • θ is the observed ellipticity in degrees

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)

    • c is the peptide concentration in mg/mL

    • l is the cuvette path length in cm

  • Secondary Structure Deconvolution: The percentage of different secondary structure elements can be estimated from the CD spectrum using various deconvolution algorithms available in specialized software.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification concentration Concentration Determination peptide_synthesis->concentration dissolution Dissolution in CD Buffer concentration->dissolution instrument_setup Instrument Setup & Purging dissolution->instrument_setup baseline Baseline Spectrum (Buffer) instrument_setup->baseline sample_spectrum Sample Spectrum baseline->sample_spectrum subtraction Baseline Subtraction sample_spectrum->subtraction conversion Conversion to Molar Ellipticity subtraction->conversion deconvolution Secondary Structure Deconvolution conversion->deconvolution

Experimental workflow for circular dichroism studies of peptides.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a peptide chain influences its secondary structure through stereoelectronic effects. The electron-withdrawing nature of the azido group at the 4R position stabilizes a Cγ-exo pucker of the proline ring. This, in turn, favors a trans conformation of the preceding peptide bond and promotes the formation of a polyproline II (PPII) helix.

logical_relationship substituent This compound Incorporation ewg Electron-Withdrawing Azido Group at 4R Position substituent->ewg pucker Stabilization of Cγ-exo Ring Pucker ewg->pucker trans_amide Favorable trans-Amide Bond (ω ≈ 180°) pucker->trans_amide ppii Promotion of Polyproline II (PPII) Helix Formation trans_amide->ppii

Conformational influence of this compound on peptide structure.

References

Safety Operating Guide

Proper Disposal of (2R,4R)-Boc-D-Pro(4-N3)-OH: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (2R,4R)-Boc-D-Pro(4-N3)-OH is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this azide-containing, Boc-protected amino acid derivative. Adherence to these procedures will mitigate risks associated with the energetic nature of organic azides and ensure the safe management of chemical waste.

This compound is a valuable reagent in click chemistry, enabling the precise ligation of molecules.[1][2][3] However, the presence of the azide functional group necessitates specific handling and disposal protocols due to its potential instability.[4][5][6]

Hazard Identification and Risk Assessment

Before beginning any disposal procedure, it is crucial to understand the primary hazards associated with this compound.

Hazard ClassDescriptionMitigation Measures
Organic Azide Potentially explosive; sensitive to heat, light, friction, and pressure.[4][6]Handle with non-metal utensils.[4] Avoid heating and grinding. Store away from light and heat sources.[6][7]
Acid Incompatibility Reacts with acids to form highly toxic and explosive hydrazoic acid.[4]Segregate from all acidic waste streams.[4]
Metal Incompatibility Can form highly unstable and explosive heavy metal azides.[7][8]Do not allow contact with metal spatulas or metal containers. Avoid contact with plumbing systems which may contain lead or copper.[8]
Halogenated Solvent Incompatibility May react with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.[4]Do not mix with halogenated solvent waste.

Step-by-Step Disposal Protocol

This protocol outlines the chemical neutralization of the azide group to a more stable amine, followed by the appropriate disposal of the resulting waste. This two-stage process is a recommended practice for managing organic azide waste.[4]

Stage 1: Chemical Inactivation of the Azide Group (Reduction to Amine)

This procedure should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

Experimental Protocol:

  • Preparation: For every 1 gram of this compound to be disposed of, prepare a solution of a suitable reducing agent. A common and effective method is the use of Staudinger reduction with triphenylphosphine.

  • Reaction Setup:

    • In a round-bottom flask of appropriate size, dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

    • Slowly add a slight excess (approximately 1.1 equivalents) of triphenylphosphine to the solution at room temperature with stirring.

    • The reaction is typically accompanied by the evolution of nitrogen gas. Ensure adequate ventilation in the fume hood.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for a minimum of 2 hours.

    • The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the cessation of gas evolution.

  • Quenching: Once the reaction is complete, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide.

Stage 2: Waste Collection and Disposal

Following the successful reduction of the azide, the resulting waste stream can be managed as a standard non-halogenated organic solvent waste.

  • Waste Segregation: Collect the final solution containing the amine derivative, triphenylphosphine oxide, and solvent into a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Non-Halogenated Organic Waste" and should list all chemical constituents. Crucially, the label should explicitly state that the waste has been treated to destroy azides.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][5] Never pour chemical waste down the drain.[5][8]

Quantitative Data Summary for Disposal:

ParameterValue
Reagent Ratio (Triphenylphosphine : Azide) ~1.1 : 1 (molar equivalents)
Reaction Time ≥ 2 hours
Reaction Temperature Room Temperature

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Safety cluster_reduction Chemical Inactivation (Azide Reduction) cluster_disposal Final Waste Management ppe Don Appropriate PPE (Lab Coat, Safety Glasses, Gloves) fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Azide Waste in THF/Water fume_hood->dissolve add_reductant Slowly Add Triphenylphosphine dissolve->add_reductant react Stir at Room Temperature (≥ 2 hrs) add_reductant->react quench Quench with Water react->quench collect Collect Treated Waste in Designated Container quench->collect label_waste Label Container Accurately (Constituents, Azide-Treated) collect->label_waste ehs_pickup Arrange for EHS Disposal label_waste->ehs_pickup end_process End of Process ehs_pickup->end_process start Start Disposal Process start->ppe

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or personal exposure, immediate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[5] Remove contaminated clothing.
Eye Contact Immediately flush eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Small Spill Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated, labeled waste container for azide-containing materials. Decontaminate the area with a suitable solution.
Large Spill Evacuate the immediate area. Alert your supervisor and institutional EHS. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling (2R,4R)-Boc-D-Pro(4-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials. (2R,4R)-Boc-D-Pro(4-N3)-OH is an organic azide compound, a class of chemicals known for their potential toxicity and explosive nature under certain conditions.[1] Adherence to strict safety protocols is crucial to mitigate risks. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The azide functional group (-N3) in this compound necessitates robust protective measures. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition when there is a risk of explosion or splash.[2]
Hand Protection Nitrile GlovesWear nitrile gloves for adequate chemical resistance. For prolonged handling or with concentrated solutions, consider double-gloving.[2]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat must be worn over clothing that fully covers the arms and legs.[2]
Foot Protection Closed-Toe ShoesRequired to protect feet from potential spills.[2]

Operational Plan: Safe Handling Workflow

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][4] A blast shield is also recommended as an additional precaution, especially when heating the compound or running a reaction for the first time.[2][3][4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Work in a certified fume hood prep_ppe->prep_hood prep_shield Set up a blast shield prep_hood->prep_shield weigh Weigh compound with non-metal spatula prep_shield->weigh Proceed to handling dissolve Dissolve in a non-halogenated solvent weigh->dissolve react Conduct reaction with constant monitoring dissolve->react decontaminate Decontaminate glassware and work surfaces react->decontaminate After experiment dispose Dispose of waste in designated container decontaminate->dispose remove_ppe Remove PPE and wash hands dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Key Experimental Precautions:

  • Avoid Metal Contact: Never use metal spatulas or allow the compound to come into contact with metals, as this can lead to the formation of highly unstable and explosive metal azides.[1][3][4]

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form dangerously explosive di- and tri-azidomethane.[1][5]

  • Temperature Control: Organic azides can decompose violently upon heating.[1][5] Reactions should be carefully monitored for any signs of decomposition, such as gas evolution or a rapid temperature increase.

  • Storage: Store the compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials like acids.[2][5]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents. Azide waste should never be poured down the drain, as it can react with lead or copper in the plumbing to form highly explosive metal azides.[3][6]

cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled, non-metal container no_acid Do NOT mix with acidic waste collect_solid->no_acid collect_liquid Collect liquid waste in a separate, labeled container collect_liquid->no_acid no_metal Ensure no metal contamination no_acid->no_metal contact_ehs Contact Environmental Health & Safety (EH&S) no_metal->contact_ehs For disposal follow_guidelines Follow institutional chemical waste disposal procedures contact_ehs->follow_guidelines

Caption: Disposal Plan for Azide-Containing Waste.

Spill Cleanup

In the event of a small spill within a fume hood, it should be carefully managed. For solid spills, gently cover with a damp cloth (using alkaline water with a pH >9 is recommended to prevent the formation of toxic hydrazoic acid) and sweep into a non-metallic container.[2] For liquid spills, absorb with a non-reactive absorbent material.[2] All contaminated materials must be collected and disposed of as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]

References

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